3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-5(2)3-7-9-6(4-8)10-11-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTXNTRNFCWCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592896 | |
| Record name | 3-(Chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189130-85-6 | |
| Record name | 3-(Chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is a well-established scaffold in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities. The introduction of a chloromethyl group at the 3-position of the ring provides a reactive electrophilic site, enabling nucleophilic substitution reactions for the facile generation of diverse compound libraries. The 5-isobutyl substituent contributes to the molecule's lipophilicity, which can influence its pharmacokinetic and pharmacodynamic properties.
Derivatives of the 1,2,4-oxadiazole core have shown a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The mechanism of action for many of these compounds involves the modulation of various cellular pathways, often through covalent modification of target proteins by reactive substituents like the chloromethyl group.
Synthesis of 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole
A common and effective method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with an acylating agent.
General Synthetic Pathway
The synthesis of this compound can be conceptualized in a two-step process starting from isovaleronitrile.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a generalized experimental protocol based on established methods for the synthesis of similar 1,2,4-oxadiazoles. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.
Step 1: Synthesis of Isovaleramidoxime
-
To a solution of isovaleronitrile (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and a base like sodium carbonate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated isovaleramidoxime by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Dissolve the isovaleramidoxime (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or toluene, and cool the solution in an ice bath.
-
Add a base, such as triethylamine (1.2 eq), to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and then reflux for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and wash it sequentially with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the final product.
Characterization
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic methods and elemental analysis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₁ClN₂O |
| Molecular Weight | 174.63 g/mol [1] |
| CAS Number | 189130-85-6 |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
Spectroscopic Data (Expected)
The following table summarizes the expected spectral data based on the analysis of structurally similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isobutyl group protons (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons). A singlet for the chloromethyl protons. |
| ¹³C NMR | Resonances for the carbons of the isobutyl group, the chloromethyl carbon, and two distinct signals for the oxadiazole ring carbons (typically in the range of 165-175 ppm). |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for C-H stretching, C=N stretching of the oxadiazole ring, and a C-Cl stretching vibration (around 650 cm⁻¹). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom. |
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively documented, the broader class of 1,2,4-oxadiazole derivatives has shown significant promise in various therapeutic areas.
Anticancer Potential
Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. The reactive chloromethyl group in the title compound could potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues in key proteins involved in cancer cell proliferation and survival.
Caption: Potential mechanism of anticancer activity.
Antimicrobial Activity
The oxadiazole scaffold is also present in numerous compounds with demonstrated antimicrobial properties. Derivatives have shown activity against various bacterial and fungal strains. The ability of the chloromethyl group to react with biological nucleophiles could contribute to its antimicrobial effects by targeting essential enzymes or structural proteins in microorganisms.
Conclusion
This compound represents a valuable and versatile building block for the development of new chemical entities with potential therapeutic applications. Its synthesis, based on established methodologies for 1,2,4-oxadiazoles, is feasible and allows for the introduction of diverse functionalities through modification of the chloromethyl group. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the known pharmacological profile of the 1,2,4-oxadiazole class suggests that this compound and its derivatives are promising candidates for future drug discovery efforts, particularly in the areas of oncology and infectious diseases. Detailed experimental investigation into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive chloromethyl group attached to the 1,2,4-oxadiazole core, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules.[1] The 1,2,4-oxadiazole moiety itself is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial and anticancer properties.[1] This technical guide provides a summary of the available physicochemical properties of this compound, outlines a general synthetic approach, and discusses its potential for further chemical modification.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on available information and data for analogous structures, the following properties are summarized. It is important to note that some of the values for related compounds are predicted and should be considered as estimates.
| Property | Value | Source/Note |
| Molecular Formula | C₇H₁₁ClN₂O | [1] |
| Molecular Weight | 174.63 g/mol | [1] |
| CAS Number | 189130-85-6 | [1] |
| Melting Point | Data not available | Predicted for methyl analog: 22.95 °C |
| Boiling Point | Data not available | Predicted for methyl analog: 211.67 °C at 760 mmHg |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available |
Synthesis and Characterization
General Synthetic Pathway
The synthesis of this compound typically proceeds through a cyclization reaction. A common and established method for the formation of the 1,2,4-oxadiazole ring involves the reaction of an amidoxime with a carboxylic acid derivative or an acylating agent, followed by cyclodehydration.[1]
A plausible synthetic workflow is outlined below:
Caption: General synthetic workflow for this compound.
Experimental Protocol
-
Amidoxime Formation: The synthesis would likely begin with the reaction of isobutyronitrile with hydroxylamine in a suitable solvent, such as ethanol, often in the presence of a base like sodium bicarbonate, to form isobutylamidoxime.
-
Acylation: The resulting amidoxime would then be acylated with chloroacetyl chloride. This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.
-
Cyclodehydration: The O-acylated amidoxime intermediate is then subjected to cyclodehydration to form the 1,2,4-oxadiazole ring. This can be achieved by heating the intermediate, sometimes in the presence of a dehydrating agent or a catalyst.
-
Purification: The final product would be purified using standard techniques such as column chromatography, crystallization, or distillation.
Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. While specific spectral data for this compound is not available, the following are the expected characteristic signals:
-
¹H NMR: Protons of the isobutyl group would show characteristic splitting patterns. A singlet corresponding to the two protons of the chloromethyl group would also be expected.
-
¹³C NMR: Resonances for the carbon atoms of the isobutyl group, the chloromethyl carbon, and two distinct signals for the carbons of the oxadiazole ring (typically in the range of 165-175 ppm) would be anticipated.[1]
-
Infrared (IR) Spectroscopy: A characteristic C-Cl stretching vibration would be observed, likely around 650 cm⁻¹.[1] Other expected bands would include C-H, C=N, and C-O stretches.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Chemical Reactivity and Functionalization
A key feature of this compound is the presence of the reactive chloromethyl group. This group acts as an electrophilic site, making the molecule susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of various functional groups, making it a valuable scaffold for creating libraries of new chemical entities with diverse biological activities.[1]
References
Spectroscopic Analysis of 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole based on the analysis of structurally similar compounds. These values serve as a benchmark for researchers working on the synthesis and characterization of this specific molecule and its derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂Cl | 4.8 - 5.0 | Singlet | - |
| -CH₂- (isobutyl) | 2.8 - 3.0 | Doublet | ~7.2 |
| -CH- (isobutyl) | 2.1 - 2.3 | Multiplet | ~6.8 |
| -CH₃ (isobutyl) | 0.9 - 1.1 | Doublet | ~6.6 |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 (oxadiazole) | 168 - 170 |
| C5 (oxadiazole) | 175 - 177 |
| -CH₂Cl | 35 - 38 |
| -CH₂- (isobutyl) | 34 - 36 |
| -CH- (isobutyl) | 28 - 30 |
| -CH₃ (isobutyl) | 22 - 24 |
Table 3: Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=N (oxadiazole ring stretch) | 1580 - 1620 | Medium to Strong |
| C-O-C (oxadiazole ring stretch) | 1200 - 1250 | Strong |
| N-O (oxadiazole ring stretch) | 900 - 950 | Medium |
| C-H (isobutyl stretch) | 2870 - 2960 | Medium to Strong |
| C-Cl (stretch) | 700 - 800 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 188/190 | Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| [M-Cl]⁺ | 153 | Loss of chlorine radical. |
| [M-CH₂Cl]⁺ | 139 | Loss of chloromethyl radical. |
| [C₄H₉]⁺ | 57 | Isobutyl cation fragment. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments, based on common practices for the analysis of 1,2,4-oxadiazole derivatives.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a spectral width of 10-12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same spectrometer, operating at a corresponding frequency (e.g., 100 or 125 MHz). A wider spectral width (e.g., 0-200 ppm) is necessary. Proton decoupling is typically applied to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C and its longer relaxation times.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, typically performed at 70 eV. Electrospray Ionization (ESI) can also be used, especially for LC-MS analysis.
-
Mass Analysis: Acquire the mass spectrum using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.[4][5]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a 3,5-disubstituted-1,2,4-oxadiazole derivative.
Caption: Workflow for the synthesis and spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic properties of this compound derivatives. The provided data and protocols are intended to assist researchers in the successful characterization of these and related compounds. It is important to note that actual experimental values may vary slightly depending on the specific instrumentation and conditions used.
References
- 1. journalspub.com [journalspub.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journals.stmjournals.com [journals.stmjournals.com]
An In-depth Technical Guide on 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge regarding 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole. Due to the absence of its crystal structure in publicly accessible databases, this document focuses on its chemical synthesis, physicochemical properties, and potential biological activities based on existing literature on related 1,2,4-oxadiazole derivatives. The reactive nature of the chloromethyl group, a key feature of this molecule, is highlighted as a versatile handle for further chemical modifications, paving the way for the development of new chemical entities. While specific biological signaling pathways for this compound are not yet elucidated, the known activities of the 1,2,4-oxadiazole scaffold suggest potential applications in antimicrobial and anticancer research.
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound this compound, with the chemical formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol , is a member of this important class of compounds.[2] A key structural feature of this molecule is the reactive chloromethyl group, which serves as an electrophilic site amenable to nucleophilic substitution, thus allowing for the synthesis of a diverse library of derivatives.[2] This guide aims to consolidate the available information on this compound, with a particular focus on its synthesis and potential for further development.
Physicochemical Properties
While a definitive crystal structure is not available, the following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClN₂O | [2] |
| Molecular Weight | 174.63 g/mol | [2] |
| CAS Number | 189130-85-6 | [2] |
| InChI Key | MLTXNTRNFCWCPQ-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
General Synthesis Protocol
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is typically achieved through the cyclization of an amidoxime with a carboxylic acid derivative.[2] A common route involves the O-acylation of an amidoxime followed by a cyclodehydration step.[3] For this compound, a plausible synthetic pathway would involve the reaction of isobutylamidoxime with a chloroacetyl derivative.
Experimental Protocol (General)
A general procedure for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the following steps:
-
Amidoxime Formation: The appropriate nitrile is reacted with hydroxylamine in the presence of a base to form the corresponding amidoxime.
-
O-Acylation: The amidoxime is then reacted with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., DCC, EDC), to form the O-acylamidoxime intermediate.[3]
-
Cyclodehydration: The O-acylamidoxime is subsequently heated, often in the presence of a dehydrating agent or a base, to induce cyclization and formation of the 1,2,4-oxadiazole ring.[2]
Reactivity of the Chloromethyl Group
The chloromethyl group at the 3-position of the oxadiazole ring is a key functional handle for further chemical modifications.[2] It is susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of various functional groups. This reactivity enables the synthesis of diverse derivatives with potentially altered physicochemical and biological properties.[2]
dot
Caption: Synthetic route and functionalization of the target compound.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been found, the broader class of 1,2,4-oxadiazole derivatives is known for a variety of pharmacological activities.
The proposed mechanism of action for this compound involves the alkylation of biological nucleophiles by the reactive chloromethyl group.[2] This covalent modification of macromolecules such as proteins and nucleic acids can lead to the disruption of cellular processes. It is suggested that this interaction can impact cellular pathways involved in proliferation and apoptosis.[2] For instance, similar compounds have shown antimicrobial activity, with some derivatives exhibiting potent effects against strains like Mycobacterium tuberculosis.[2]
dot
References
Stability of the 1,2,4-Oxadiazole Ring: An In-depth Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, frequently employed as a bioisosteric replacement for ester and amide functionalities to enhance metabolic stability and fine-tune physicochemical properties.[1][2][3] However, the inherent chemical nature of this five-membered heterocycle imparts a unique stability profile that warrants careful consideration during drug design and development. This technical guide provides a comprehensive overview of the stability of the 1,2,4-oxadiazole core in substituted compounds, detailing its degradation pathways under various stress conditions and offering insights into experimental protocols for its assessment.
Chemical Stability: pH-Dependent Hydrolysis
The 1,2,4-oxadiazole ring exhibits pH-dependent stability, with its greatest resilience observed in the pH range of 3-5.[1][4] Deviation from this optimal pH range leads to ring-opening degradation, proceeding through distinct mechanisms under acidic and basic conditions.
Acidic Conditions (pH < 3): At low pH, the N-4 atom of the 1,2,4-oxadiazole ring undergoes protonation. This activation facilitates a nucleophilic attack on the C-5 carbon, leading to the opening of the ring and the formation of an aryl nitrile degradation product.[1][4]
Basic Conditions (pH > 5): Under alkaline conditions, a nucleophilic attack occurs on the C-5 methine carbon, generating an anionic intermediate at the N-4 position. In the presence of a proton donor, such as water, this intermediate readily undergoes ring opening to yield the same aryl nitrile degradation product observed under acidic conditions.[1][4] The absence of a proton donor can lead to a reversible reaction, suggesting that in anhydrous aprotic solvents, the ring may remain stable even in the presence of a base.[4]
pH-Dependent Hydrolysis of the 1,2,4-Oxadiazole Ring.
Metabolic Stability
While often incorporated to block metabolism of more labile groups, the 1,2,4-oxadiazole ring itself can be a site of metabolic degradation.[1] The primary route of metabolic breakdown involves enzymatic cleavage of the heterocyclic ring. The relatively low aromaticity and the presence of a weak O-N bond make the ring susceptible to reductive pathways, leading to its opening.[1]
Factors such as high lipophilicity of the parent compound can increase its interaction with metabolic enzymes like Cytochrome P450s (CYPs), thereby contributing to poor metabolic stability.[1]
Comparative Stability with the 1,3,4-Oxadiazole Isomer
A crucial consideration in drug design is the choice between 1,2,4- and 1,3,4-oxadiazole isomers. Numerous studies have demonstrated that 1,3,4-oxadiazole derivatives often exhibit significantly greater metabolic stability compared to their 1,2,4-oxadiazole counterparts.[1][3] This difference is attributed to the distinct charge distributions and dipole moments of the two isomers.[1] The 1,3,4-oxadiazole isomer is also associated with lower lipophilicity, improved aqueous solubility, and reduced potential for hERG inhibition.[1]
Table 1: Comparative Physicochemical and Metabolic Properties of 1,2,4- vs. 1,3,4-Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Favorable Isomer |
| Lipophilicity (LogD) | Higher | Lower | 1,3,4- |
| Aqueous Solubility | Lower | Higher | 1,3,4- |
| Metabolic Stability (HLM) | Lower | Higher | 1,3,4- |
| hERG Inhibition | Higher | Lower | 1,3,4- |
This table presents a generalized summary from comparative studies, indicating a consistent trend.[1]
Table 2: Example of In Vitro Hepatic Metabolic Stability Data
| Compound ID | Isomer Type | Incubation Time (min) | % Parent Compound Remaining |
| Compound A | 1,2,4-Oxadiazole | 60 | 35% |
| Compound B (Isomer of A) | 1,3,4-Oxadiazole | 60 | 88% |
This table represents typical data obtained from an in vitro metabolic stability assay.[1]
Thermal and Photochemical Stability
The 1,2,4-oxadiazole ring is susceptible to both thermal and photochemical rearrangements, primarily due to its low aromaticity and the labile O-N bond.[5] These rearrangements can lead to the formation of other heterocyclic systems.
Thermal Rearrangements:
-
Boulton-Katritzky Rearrangement (BKR): This is a well-documented thermal rearrangement of 1,2,4-oxadiazoles, particularly those with a side chain at the C-3 position containing a nucleophilic atom. The reaction involves an intramolecular nucleophilic attack on the N-2 atom of the oxadiazole ring, leading to ring transformation.[5]
-
Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): This mechanism is observed in reactions with bidentate nucleophiles, such as hydrazine. It involves the initial addition of the nucleophile to the oxadiazole ring, followed by ring opening and subsequent ring closure to form a new heterocyclic system.[5]
Photochemical Rearrangements: Upon UV irradiation, 1,2,4-oxadiazoles can undergo various rearrangements. The photo-induced cleavage of the weak O-N bond generates reactive intermediates that can lead to the formation of other isomers, such as 1,3,4-oxadiazoles, or open-chain products, depending on the substituents and the reaction medium.[5][6]
Experimental Protocols
A thorough assessment of the stability of 1,2,4-oxadiazole-containing compounds is crucial. The following are detailed methodologies for key stability-indicating experiments.
In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol outlines the procedure for determining the metabolic stability of a test compound by monitoring its disappearance over time in the presence of human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted liver microsome solution.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well. This is considered time zero (T=0).
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold solution of acetonitrile containing an internal standard to the respective wells.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Workflow for In Vitro Metabolic Stability Assay.
Forced Degradation Study (Hydrolytic Stability)
This protocol describes a general procedure for assessing the hydrolytic stability of a 1,2,4-oxadiazole-containing compound under acidic, basic, and neutral conditions.
Materials:
-
Test compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Purified water
-
pH meter
-
Constant temperature bath or oven
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the test compound in a suitable solvent.
-
Prepare three sets of test solutions by diluting the stock solution with:
-
0.1 M HCl (acidic condition)
-
0.1 M NaOH (basic condition)
-
Purified water (neutral condition)
-
-
Prepare a control sample of the test compound in the same solvent used for the stock solution.
-
-
Stress Conditions:
-
Incubate the test solutions at a controlled temperature (e.g., 50-70°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
-
Analysis:
-
Analyze the samples and the control using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Determine the degradation rate constant (k) and half-life (t½) under each condition.
Photostability Testing
This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances and products.
Materials:
-
Test compound (as solid or in solution)
-
Photostability chamber equipped with a light source that produces a combination of UV and visible light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer/lux meter
-
Dark control samples (wrapped in aluminum foil)
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation:
-
Place the test compound (solid or solution) in a chemically inert and transparent container.
-
Prepare dark control samples by wrapping identical samples in aluminum foil.
-
-
Light Exposure:
-
Expose the samples in the photostability chamber to a specified overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Place the dark control samples in the same chamber to experience the same temperature and humidity conditions without light exposure.
-
-
Analysis:
-
After the exposure period, analyze both the light-exposed and dark control samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify any degradation products formed due to light exposure.
-
Data Analysis:
-
Quantify the amount of degradation and identify the major photodegradation products.
Thermal Stability Assessment (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable techniques for assessing the thermal stability of a compound.
TGA Procedure:
-
Place a small, accurately weighed amount of the test compound into the TGA sample pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the weight loss of the sample as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.
DSC Procedure:
-
Place a small amount of the test compound in a DSC pan and seal it.
-
Heat the sample at a controlled rate.
-
Record the heat flow into or out of the sample as a function of temperature. Endothermic or exothermic peaks can indicate melting, decomposition, or other thermal events.
Signaling Pathways and Relevance to Drug Action
The stability of the 1,2,4-oxadiazole ring is of paramount importance in the context of its intended biological target and the duration of its therapeutic effect. Several drugs and clinical candidates containing the 1,2,4-oxadiazole moiety are known to modulate key signaling pathways. For instance, some 1,2,4-oxadiazole derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and c-Met signaling pathways, which are crucial in cancer progression. Others have been shown to modulate the Hippo pathway, another important signaling cascade in cancer. The stability of these compounds directly influences their pharmacokinetic profile and their ability to engage their targets effectively over time.
Relevance of Stability in Drug Action.
Conclusion
The 1,2,4-oxadiazole ring, while a valuable tool in drug design for enhancing metabolic stability, possesses its own set of stability challenges. A thorough understanding of its pH-dependent hydrolysis, metabolic pathways, and susceptibility to thermal and photochemical rearrangements is essential for the successful development of drug candidates incorporating this scaffold. The strategic use of the more stable 1,3,4-oxadiazole isomer and the implementation of rigorous stability testing protocols, as outlined in this guide, can significantly mitigate risks and contribute to the development of safe and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Chloromethyl Oxadiazole Moiety: A Versatile Electrophile for Drug Discovery and Agrochemical Research
An In-depth Technical Guide on the Reactivity and Synthetic Utility of Chloromethyl-Substituted Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
The oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science due to its favorable physicochemical properties and diverse biological activities. When functionalized with a chloromethyl group, the oxadiazole scaffold is transformed into a highly versatile electrophilic building block, amenable to a wide array of nucleophilic substitution reactions. This reactivity profile makes chloromethyl oxadiazoles valuable intermediates in the synthesis of diverse compound libraries for drug discovery and agrochemical development. This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group on the oxadiazole ring, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and conceptual mechanisms of action.
Core Reactivity: The Electrophilic Nature of the Chloromethyl Group
The primary mode of reactivity for the chloromethyl group attached to an oxadiazole ring is nucleophilic substitution. The electron-withdrawing nature of the oxadiazole ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a variety of nucleophiles. This facile displacement of the chloride ion allows for the introduction of diverse functional groups, enabling extensive structure-activity relationship (SAR) studies.
The general scheme for this reaction can be depicted as a standard SN2-type mechanism, where a nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride leaving group.
// Nodes start [label="Chloromethyl Oxadiazole\n(Electrophile)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nucleophile [label="Nucleophile\n(e.g., R-NH2, R-SH, R-OH)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_conditions [label="Reaction Conditions\n(Base, Solvent, Temperature)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substituted Oxadiazole Derivative", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reaction_conditions; nucleophile -> reaction_conditions; reaction_conditions -> product [label="SN2 Reaction"]; }
Figure 1: General workflow for the nucleophilic substitution reaction of chloromethyl oxadiazoles.
Synthesis of Chloromethyl Oxadiazole Precursors
The utility of chloromethyl oxadiazoles as synthetic intermediates necessitates efficient and reliable methods for their preparation. Several synthetic routes have been reported, primarily involving the cyclization of appropriately substituted precursors.
Synthesis of 3-(5-(Chloromethyl)-1,3,4-oxadiazol-2-yl)phenol
One common precursor is 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol, which can be synthesized from 3-hydroxybenzohydrazide and chloroacetyl chloride, followed by cyclization.
Experimental Protocol:
-
Synthesis of N'-(2-chloroacetyl)-3-hydroxybenzohydrazide: To a solution of 3-hydroxybenzohydrazide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 16 hours. Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.
-
Cyclization to 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol: The N'-(2-chloroacetyl)-3-hydroxybenzohydrazide (1.0 eq) is dissolved in a high-boiling point solvent like dioxane. A dehydrating agent, such as Burgess reagent (1.5 eq), is added, and the mixture is heated to 100 °C for 16-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by quenching with water and extracting with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography.[1][2]
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference |
| 1 | 3-hydroxybenzohydrazide, Chloroacetyl chloride | THF | 0 °C to RT | 16 h | ~95% | [1] |
| 2 | N'-(2-chloroacetyl)-3-hydroxybenzohydrazide | Burgess reagent, Dioxane | 100 °C | 16-24 h | ~76% | [1] |
Table 1: Summary of reaction conditions for the synthesis of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol.
Nucleophilic Substitution Reactions of Chloromethyl Oxadiazoles
The chloromethyl group on the oxadiazole ring readily undergoes substitution with a variety of nucleophiles, including nitrogen, sulfur, and oxygen nucleophiles.
Reactions with Nitrogen Nucleophiles
Amines and their derivatives are common nucleophiles used to functionalize chloromethyl oxadiazoles, leading to the formation of aminomethyl oxadiazole derivatives, which are prevalent in many biologically active compounds.
Experimental Protocol for Reaction with Piperazine Derivatives:
-
To a solution of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol (1.0 eq) in a suitable solvent like THF, the desired piperazine derivative (1.1 eq) and a base such as pyridine (3.0 eq) are added.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1][2]
| Nucleophile | Base | Solvent | Temperature | Time | Yield | Reference |
| Arylpiperazine | Pyridine | THF | Room Temp. | 16 h | 65-94% | [1][2] |
| Substituted Amines | K2CO3 | Acetonitrile | 90 °C | 3-8 h | Good | [1] |
Table 2: Reaction conditions for the substitution of the chloromethyl group with nitrogen nucleophiles.
Reactions with Sulfur Nucleophiles
Sulfur-based nucleophiles, such as thiols and thiocyanates, also react efficiently with chloromethyl oxadiazoles to form the corresponding thioethers and thiocyanates. These sulfur-containing derivatives have shown interesting biological activities.
Experimental Protocol for Thioether Synthesis:
A common route to thioethers involves the reaction of a chloromethyl oxadiazole with a thiol in the presence of a base. Alternatively, thiocyanate derivatives can be synthesized and subsequently reacted with alcohols to yield thioethers.
-
Synthesis of Thiocyanate Derivative: 3-Aryl-5-chloromethyl-1,2,4-oxadiazole is reacted with ammonium thiocyanate (NH4SCN) in triethylene glycol at 60 °C.[3]
-
Synthesis of Thioether: The resulting 5-thiocyanato-3-aryl-1,2,4-oxadiazole is then reacted with various tertiary or secondary alcohols under solvent-free conditions at 60 °C for 10-30 minutes.[3]
| Reactant | Nucleophile | Solvent | Temperature | Time | Product | Reference |
| 3-Aryl-5-chloromethyl-1,2,4-oxadiazole | NH4SCN | Triethylene glycol | 60 °C | - | 5-Thiocyanato-3-aryl-1,2,4-oxadiazole | [3] |
| 5-Thiocyanato-3-aryl-1,2,4-oxadiazole | R-OH | Solvent-free | 60 °C | 10-30 min | Thioether derivative | [3] |
Table 3: Reaction conditions for the synthesis of thioether derivatives from chloromethyl oxadiazoles.
Visualization of Synthetic and Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and a conceptual mechanism of action for anticancer oxadiazole derivatives.
// Nodes A [label="3-Hydroxybenzohydrazide"]; B [label="N'-(2-chloroacetyl)-3-\nhydroxybenzohydrazide"]; C [label="3-(5-(Chloromethyl)-1,3,4-\noxadiazol-2-yl)phenol", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Arylpiperazine"]; E [label="3-(5-((4-Arylpiperazin-1-yl)methyl)\n-1,3,4-oxadiazol-3-yl)phenol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Chloroacetyl chloride,\nTHF, 0°C to RT"]; B -> C [label="Burgess reagent,\nDioxane, 100°C"]; C -> E [label="Pyridine, THF, RT"]; D -> E; }
Figure 2: Synthetic workflow for the preparation of piperazine-substituted oxadiazole derivatives.
// Nodes oxadiazole [label="Oxadiazole Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme [label="Target Enzyme\n(e.g., Kinase, HDAC)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; inhibition [label="Enzyme Inhibition", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pathway [label="Cellular Pathway\n(e.g., Proliferation, Apoptosis)"]; effect [label="Anticancer Effect\n(e.g., Apoptosis, Cell Cycle Arrest)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges oxadiazole -> inhibition; enzyme -> inhibition; inhibition -> pathway [label="Disruption"]; pathway -> effect; }
Figure 3: Conceptual mechanism of action for anticancer oxadiazole derivatives.
Conclusion
The chloromethyl group serves as a highly effective electrophilic handle on the oxadiazole ring, enabling a broad range of nucleophilic substitution reactions. This reactivity is central to the use of chloromethyl oxadiazoles as versatile intermediates in the synthesis of novel compounds with potential applications in medicine and agriculture. The experimental protocols and data summarized in this guide provide a solid foundation for researchers to explore the rich chemistry of this important class of compounds. Further investigations into the kinetics and mechanisms of these reactions, as well as the exploration of a wider range of nucleophiles, will undoubtedly lead to the discovery of new molecules with enhanced biological activities.
References
The 1,2,4-Oxadiazole Scaffold: A Versatile Core in Modern Drug Discovery
For Immediate Release
The five-membered heterocyclic ring of 1,2,4-oxadiazole has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its unique physicochemical properties, including its role as a bioisostere for amide and ester groups, have positioned it as a valuable building block for the development of novel therapeutics targeting a wide array of diseases.[2] This technical guide provides an in-depth overview of the significant biological potential of 1,2,4-oxadiazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antiparasitic properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to support researchers and drug development professionals in this dynamic field.
Anticancer Activity: A Multi-pronged Approach to Combatting Malignancy
Derivatives of 1,2,4-oxadiazole have exhibited potent cytotoxic effects against a variety of human cancer cell lines.[3] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways implicated in tumor growth, proliferation, and survival.
A significant number of 3,5-diaryl-1,2,4-oxadiazoles have been synthesized and evaluated for their in vitro anticancer activity.[3] The cytotoxicity of these compounds is frequently assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[3]
Several 1,2,4-oxadiazole derivatives have been shown to induce cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation.[4] Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle.
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival that is often dysregulated in cancer.[5][6] Certain 1,2,4-oxadiazole-linked 1,2,3-triazole hybrids have been shown to down-regulate this pathway, leading to the inhibition of cancer cell proliferation.[6][7]
Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Target/Cell Line | IC50/GI50 (µM) | Reference |
| Derivative 3 | Various Cancer Cell Lines | 0.003 - 0.595 | [1] |
| Derivatives 14a-d | MCF-7, A549, A375 | 0.12 - 2.78 | [1] |
| Compound 8 | WiDr Colon Cancer | 4.5 | [1] |
| 3,5-diaryl-1,2,4-oxadiazole/1,2,3-triazole hybrids (5b, 5c, 8a, 8b, 9c) | A549 (lung cancer) | 9.18 - 12.8 | [6] |
| 3,5-diaryl-1,2,4-oxadiazole/1,2,3-triazole hybrids (8a, 9a) | Caco-2 (colon cancer) | 12.0 - 13.0 | [6] |
| (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole (Compound 23) | Chronic Myeloid Leukemia cell lines | 5.5 - 13.2 | [8][9] |
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol outlines the general procedure for determining the cytotoxic activity of 1,2,4-oxadiazole derivatives against cancer cell lines using the MTT assay.[3]
-
Cell Seeding:
-
Seed human cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should typically not exceed 0.5%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48-72 hours.[3]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Signaling Pathway Visualization: PI3K/Akt/mTOR Inhibition
The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by certain 1,2,4-oxadiazole derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,2,4-oxadiazole derivatives.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. 1,2,4-oxadiazole derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of key pro-inflammatory signaling pathways such as the NF-κB pathway.[10][11]
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[12][13][14]
Table 2: Anti-inflammatory Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Compound 17 | Inhibition of LPS-induced NO release | High | [10] |
| Indole-containing derivatives | NF-κB inhibition | Active | [11] |
| Ketoprofen analogue (76) | Carrageenan-induced paw edema | Higher than ketoprofen | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for assessing the in vivo anti-inflammatory activity of 1,2,4-oxadiazole derivatives.[12][13]
-
Animals:
-
Use adult male or female Wistar or Sprague-Dawley rats.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the test 1,2,4-oxadiazole derivative, vehicle (e.g., saline, sesame oil), or a standard anti-inflammatory drug (e.g., indomethacin) via an appropriate route (e.g., oral gavage, intraperitoneal injection) one hour before the carrageenan injection.[12]
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at various time points (e.g., 1, 2, 3, and 6 hours) after the carrageenan injection.[15]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle-treated control group.
-
Signaling Pathway Visualization: NF-κB Inhibition
The following diagram illustrates the inhibition of the canonical NF-κB signaling pathway by certain 1,2,4-oxadiazole derivatives.
Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.
Antimicrobial and Antiparasitic Activities: Combating Infectious Diseases
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiparasitic agents. The 1,2,4-oxadiazole scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria, fungi, and parasites.[16][17][18]
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17]
Table 3: Antimicrobial and Antiparasitic Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Organism | MIC/IC50 (µM) | Reference |
| Various derivatives | S. aureus ATCC29213 | ≤ 8 µg/mL | [19] |
| Hybrid molecule (1) | Citrobacter freundii, Haemophilus influenzae | 5000 µg/mL (MIC) | [17] |
| Compound 18 | Candida albicans | 200 µg/mL (MIC) | [17] |
| N-acylhydrazone-1,2,4-oxadiazole (2) | Plasmodium falciparum (W2 strain) | 0.07 µg/mL | [20] |
| Compound 23 | Trypanosoma cruzi amastigotes | 2.9 | [8][9] |
| Compound 23 | Leishmania amazonensis promastigotes | 12.2 | [8][9] |
| Compound 23 | Leishmania amazonensis amastigotes | 13.5 | [8][9] |
| Ox1 | Leishmania infantum promastigotes | 32.9 | [21] |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol provides a general method for determining the MIC of 1,2,4-oxadiazole derivatives against bacteria.[16]
-
Inoculum Preparation:
-
Culture the bacterial strain in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
-
Inoculation:
-
Inoculate each well with the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.[22]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Disorders
Neurodegenerative diseases, such as Alzheimer's disease, pose a significant global health challenge. Some 1,2,4-oxadiazole derivatives have shown potential as neuroprotective agents, in part through the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[23][24][25]
Table 4: Neuroprotective Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Derivatives 1b, 2a-c, 3b, 4a-c, 5a-c | Acetylcholinesterase (AChE) | 0.00098 - 0.07920 | [23][26] |
| Derivatives 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, 13b | Acetylcholinesterase (AChE) | 0.0158 - 0.121 | [24] |
| Derivatives 4b, 13b | Butyrylcholinesterase (BuChE) | 11.50 - 15 | [24] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol describes a colorimetric method for assessing the AChE inhibitory activity of 1,2,4-oxadiazole derivatives.
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer
-
-
Procedure:
-
In a 96-well plate, add the AChE enzyme solution, buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding ATCI and DTNB.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The 1,2,4-oxadiazole scaffold represents a highly versatile and promising core structure in the field of drug discovery. The diverse range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscores its therapeutic potential. The continued exploration of structure-activity relationships, elucidation of mechanisms of action, and optimization of pharmacokinetic properties of 1,2,4-oxadiazole derivatives will undoubtedly pave the way for the development of novel and effective therapies for a multitude of human diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. soc.chim.it [soc.chim.it]
- 12. 4.44. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 13. inotiv.com [inotiv.com]
- 14. brieflands.com [brieflands.com]
- 15. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. scielo.br [scielo.br]
- 19. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 23. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Aromaticity of 1,2,4-Oxadiazole Isomers: A Theoretical Perspective for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for ester and amide groups to enhance metabolic stability and fine-tune pharmacokinetic profiles.[1][2] Understanding the electronic properties of this heterocyclic system, particularly its aromaticity, is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical studies on the aromaticity of 1,2,4-oxadiazole isomers, presenting key quantitative data, computational methodologies, and the influence of substitution on their electronic structure.
Core Concepts in Aromaticity Assessment
The aromaticity of a molecule is a complex and multifaceted concept that cannot be directly measured by a single experimental technique. Consequently, a variety of computational methods have been developed to quantify this property. The most common indices are:
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the bond length equalization within a ring. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic analogue.
-
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest an anti-aromatic character.
-
Aromatic Stabilization Energy (ASE): This energetic descriptor quantifies the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. A higher ASE value corresponds to greater aromatic character.
Aromaticity of Unsubstituted Oxadiazole Isomers
Theoretical studies comparing the four stable isomers of oxadiazole (1,2,3-oxadiazole is unstable) have been conducted to understand their relative stabilities and aromatic character. While comprehensive data for all isomers is limited, a notable study by Karimi (2016) provides a comparative analysis using NICS and ASE calculations at the GIAO-B3LYP/6-311+G** level of theory.[3]
Table 1: Comparative Aromaticity Indices for Unsubstituted Oxadiazole Isomers
| Isomer | NICS(0) (ppm) | ASE (kcal/mol) | Relative Stability (ΔG in kcal/mol) |
| 1,2,3-Oxadiazole | - | - | - |
| 1,2,4-Oxadiazole | Negative | - | Less Stable |
| 1,2,5-Oxadiazole | Negative | - | Less Stable |
| 1,3,4-Oxadiazole | Negative | - | Most Stable |
Data for NICS and ASE values for 1,2,4- and 1,2,5-oxadiazoles were stated as negative in the source text, indicating aromaticity, but specific numerical values were not provided in a comparative table. The relative stability is based on calculated Gibbs Free Energy (ΔG). The 1,2,3-oxadiazole isomer is known to be unstable.[3]
The results indicate that all stable oxadiazole isomers exhibit some degree of aromaticity, as evidenced by their negative NICS values.[3] However, the study concludes that the 1,3,4-oxadiazole isomer is the most stable.[3] It is important to note that other factors beyond aromaticity contribute to the overall stability of these isomers.
The Aromaticity of Substituted 1,2,4-Oxadiazoles: An Area of Limited Quantitative Data
While the 1,3,4-oxadiazole ring has been the subject of more extensive theoretical studies regarding the influence of substituents on its aromaticity, there is a comparative lack of published quantitative data (HOMA, NICS, ASE) for a systematic series of substituted 1,2,4-oxadiazoles. Many sources describe the 1,2,4-oxadiazole nucleus as having a "low level of aromaticity".[4] This characteristic is linked to the susceptibility of the O-N bond to reduction and subsequent ring-opening, a key aspect of its reactivity.[4]
Studies on the closely related 1,3,4-oxadiazole isomers have shown that the aromaticity of the oxadiazole ring can be influenced by the electronic nature of its substituents.[5] However, a direct correlation is not always straightforward. For instance, in a study on substituted 1,3,4-oxadiazoles, the HOMA index suggested a non-aromatic character for the unsubstituted ring, while NICS calculations predicted a relatively high degree of aromaticity.[5] This discrepancy highlights the necessity of employing multiple indices for a comprehensive understanding of aromaticity.
For 3,5-disubstituted 1,2,4-oxadiazoles, the electronic properties of the substituents are expected to modulate the aromaticity of the central ring. The logical relationship can be visualized as follows:
Experimental and Computational Protocols
The theoretical investigation of aromaticity relies on a robust computational methodology. The following outlines a typical workflow for such studies, synthesized from various research articles on oxadiazole aromaticity.
Computational Workflow
Detailed Methodologies
-
Geometry Optimization:
-
Software: Gaussian 03 or later versions are commonly used.
-
Method: Density Functional Theory (DFT) is a popular choice.
-
Functional: The B3LYP hybrid functional is frequently employed.
-
Basis Set: A basis set such as 6-311+G** is often used to provide a good balance between accuracy and computational cost.[3]
-
Procedure: The structures of the 1,2,4-oxadiazole isomers are optimized without any symmetry constraints.
-
-
Frequency Calculations:
-
Purpose: To verify that the optimized geometries correspond to true energy minima on the potential energy surface.
-
Procedure: Vibrational frequencies are calculated at the same level of theory as the optimization. The absence of imaginary frequencies confirms a true minimum.
-
-
HOMA Calculations:
-
Input: The optimized bond lengths of the heterocyclic ring.
-
Formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2], where 'n' is the number of bonds, 'α' is a normalization constant, R_opt is the optimal bond length for a fully aromatic system, and R_i are the calculated bond lengths.
-
-
NICS Calculations:
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard approach.
-
Procedure: The NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at 1 Å above the ring plane (NICS(1)). The calculations are performed at the same level of theory as the geometry optimization.
-
-
ASE Calculations:
-
Method: Aromatic stabilization energies are calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and type of bonds are conserved on both sides, which helps in canceling out systematic errors in the calculations.
-
Procedure: The energies of all species in the reaction are calculated at a high level of theory, and the ASE is determined from the reaction enthalpy.
-
Conclusion and Future Directions
The theoretical study of aromaticity provides invaluable insights into the electronic nature of 1,2,4-oxadiazole isomers, which can guide the design of more effective and stable drug candidates. Current computational evidence suggests that the 1,2,4-oxadiazole ring possesses a degree of aromaticity, albeit likely lower than its 1,3,4-isomer, which is consistent with its observed chemical reactivity.
A significant gap in the literature is the lack of a systematic study on the effect of a wide range of substituents on the aromaticity of the 1,2,4-oxadiazole ring, complete with quantitative HOMA, NICS, and ASE data. Such research would be highly beneficial for the medicinal chemistry community, as it would allow for a more precise tuning of the electronic properties of this important scaffold. Future studies should focus on building a comprehensive database of these aromaticity indices for various 3,5-disubstituted 1,2,4-oxadiazoles to establish clear structure-aromaticity relationships. This would undoubtedly accelerate the rational design of next-generation therapeutics incorporating the 1,2,4-oxadiazole motif.
References
The Ascendant Trajectory of 3-Halomethyl-1,2,4-Oxadiazoles in Drug Discovery: A Technical Review
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, lauded for its metabolic stability and its capacity to act as a bioisostere for ester and amide functionalities.[1][2] A particularly promising subclass, the 3-halomethyl-1,2,4-oxadiazoles, is gaining significant traction among researchers. The incorporation of a halogenated methyl group at the 3-position of the oxadiazole ring has been shown to modulate the physicochemical and pharmacological properties of these compounds, leading to a diverse range of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanistic insights into 3-halomethyl-1,2,4-oxadiazole compounds, tailored for researchers, scientists, and drug development professionals.
Synthetic Strategies for 3-Halomethyl-1,2,4-Oxadiazole Scaffolds
The synthesis of 3-halomethyl-1,2,4-oxadiazoles can be broadly approached through two primary routes: the cyclization of a halo-substituted precursor or the post-cyclization halogenation of a methyl-substituted oxadiazole. The most prevalent methods involve the condensation of amidoximes with halo-substituted acylating agents or carboxylic acids.
One common strategy for the synthesis of 3-trifluoromethyl-1,2,4-oxadiazoles involves the reaction of amidoximes with trifluoroacetic anhydride or related derivatives.[3] For instance, 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles have been synthesized from aryl amidoximes and trifluoroacetimidoyl chlorides.[3]
The synthesis of 3-chloromethyl-1,2,4-oxadiazoles has been achieved through the reaction of 2-chloro-acetamide oxime with trimethoxymethane.[4] Another approach involves the reaction of N-hydroxy acetamidines with chloroacetic acid to form the intermediate 5-chloromethyl-1,2,4-oxadiazole, which can then be further functionalized.[5]
A general synthetic workflow for the preparation of 3-halomethyl-1,2,4-oxadiazoles is depicted below:
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. rjptonline.org [rjptonline.org]
Methodological & Application
One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous drug candidates and approved therapeutics. Its significance lies in its ability to act as a bioisostere for amide and ester groups, enhancing metabolic stability and pharmacokinetic profiles.[1][2] This document provides detailed application notes and protocols for the efficient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a class of compounds with broad therapeutic potential, including applications as anticancer, anti-inflammatory, and antiviral agents.[2][3]
Introduction
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles traditionally involves a multi-step process, often requiring the isolation of intermediate compounds.[4] However, recent advancements have led to the development of more efficient one-pot methodologies. These streamlined approaches offer significant advantages by reducing reaction time, minimizing purification steps, and improving overall yield, making them highly attractive for high-throughput synthesis in drug discovery programs.[1][5]
The most prevalent one-pot strategies for constructing the 1,2,4-oxadiazole ring system commence from either nitriles and hydroxylamine to form an in-situ amidoxime intermediate, or directly from pre-formed amidoximes which are then reacted with various acylating agents.[4][6] This document will detail protocols for some of the most effective and versatile one-pot methods.
General Synthetic Pathways
The one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be broadly categorized into two primary pathways, both of which circumvent the need to isolate the O-acylamidoxime intermediate.
A common route involves the reaction of a nitrile with hydroxylamine to generate an amidoxime in situ. This is followed by acylation and subsequent cyclodehydration in the same reaction vessel to yield the desired 1,2,4-oxadiazole.[3][4] An alternative, widely used approach starts with a pre-synthesized amidoxime which is then reacted with a variety of acylating agents such as carboxylic acids, acyl chlorides, or esters, in the presence of a coupling agent and/or a base to facilitate the cyclization.[1][2][6]
Experimental Protocols
The following protocols provide detailed methodologies for key one-pot syntheses of 3,5-disubstituted-1,2,4-oxadiazoles.
Protocol 1: One-Pot Synthesis from a Nitrile and Acyl Chloride
This protocol describes a straightforward one-pot synthesis starting from an aryl nitrile and hydroxylamine, followed by reaction with an acyl chloride.[3]
Materials:
-
Aryl nitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Potassium fluoride (2.0 eq)
-
Acyl chloride (1.1 eq)
-
Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, combine the aryl nitrile and hydroxylamine hydrochloride.
-
Heat the mixture under solvent-free conditions to form the amidoxime in situ.
-
Cool the reaction mixture and add THF.
-
Slowly add the acyl chloride to the reaction mixture at 0 °C.
-
After the addition is complete, add DMSO and heat the reaction to facilitate cyclization/dehydration.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Superbase-Mediated One-Pot Synthesis from an Amidoxime and Ester
This protocol utilizes a superbase medium for the synthesis of 1,2,4-oxadiazoles from an amidoxime and a carboxylic acid ester at room temperature.[5]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted carboxylic acid methyl or ethyl ester (1.2 eq)
-
Sodium hydroxide (powdered, 2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.[2][5]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into cold water.[1]
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).[1]
-
Dry the organic phase, concentrate, and purify the residue by column chromatography to obtain the 3,5-disubstituted-1,2,4-oxadiazole.[1]
Protocol 3: Microwave-Assisted One-Pot Synthesis
Microwave irradiation can significantly accelerate the synthesis of 1,2,4-oxadiazoles. This protocol outlines a solvent-free, microwave-assisted one-pot reaction.
Materials:
-
Nitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Meldrum's acid (1.2 eq)
Procedure:
-
In a microwave-safe vessel, thoroughly mix the nitrile, hydroxylamine hydrochloride, and Meldrum's acid.
-
Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (typically a few minutes).
-
Monitor the reaction for completion.
-
After cooling, dissolve the reaction mixture in an appropriate organic solvent.
-
Wash with water and brine, then dry the organic layer.
-
Concentrate the solvent and purify the crude product by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles under various conditions.
| Entry | R1-CN (Nitrile) / R1-C(NH2)NOH (Amidoxime) | R2-COX (Acylating Agent) | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | Crotonoyl chloride | 1) Neat, heat; 2) THF/DMSO, heat | - | High | [3] |
| 2 | 4-Methylphenyl amidoxime | Methyl benzoate | NaOH/DMSO, RT | 4-24 | 11-90 | [5] |
| 3 | 4-Chlorophenyl amidoxime | Phenylacetic acid | Vilsmeier reagent, CH2Cl2, RT | - | 61-93 | [5] |
| 4 | 4-Methoxyphenyl amidoxime | gem-Dibromomethylarenes | K2CO3, DMF, 100 °C | - | ~90 | [5] |
| 5 | Benzonitrile | - | KF, solvent-free | - | Excellent | [7] |
Note: The yields are highly dependent on the specific substrates and reaction conditions used.
Logical Workflow for Synthesis and Purification
The general workflow for a typical one-pot synthesis and subsequent purification of 3,5-disubstituted-1,2,4-oxadiazoles is depicted below.
Conclusion
The one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles represents a highly efficient and versatile strategy for accessing these medicinally important heterocyclic compounds. The protocols and data presented herein offer a valuable resource for researchers in drug discovery and development, enabling the rapid generation of diverse compound libraries for biological screening. The continued development of novel one-pot methodologies will undoubtedly further accelerate the discovery of new therapeutic agents based on the 1,2,4-oxadiazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for conducting nucleophilic substitution reactions on 3-(chloromethyl)-5-isobutyl-1,2,4-oxadiazole. The chloromethyl group at the 3-position of the 1,2,4-oxadiazole ring serves as a reactive electrophilic site, readily undergoing SN2 reactions with a variety of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, making it a valuable scaffold in medicinal chemistry and drug discovery for the synthesis of novel compound libraries.[1] The protocols outlined below are generalized for reactions with amine, thiol, and azide nucleophiles, and can be adapted for other nucleophilic species.
Introduction
The 1,2,4-oxadiazole moiety is a key heterocycle in medicinal chemistry, often utilized as a bioisosteric replacement for amide or ester functionalities to improve metabolic stability and other pharmacokinetic properties.[2][3] The presence of a chloromethyl group on this scaffold provides a convenient handle for further molecular elaboration. The protocols herein describe the conditions for the nucleophilic displacement of the chloride ion, enabling the formation of new carbon-nitrogen, carbon-sulfur, and carbon-azide bonds.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic substitution reactions on this compound with various nucleophiles. Yields are representative and may vary depending on the specific nucleophile and reaction scale.
| Nucleophile | Reagent Example | Solvent | Base | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Amine | Piperidine | DMF | K₂CO₃ | 60 | 4-8 | 3-(Piperidin-1-ylmethyl)-5-isobutyl-1,2,4-oxadiazole | 85-95 |
| Thiol | Sodium hydrosulfide (NaSH) | Ethanol | - | Room Temp | 2-4 | (5-Isobutyl-1,2,4-oxadiazol-3-yl)methanethiol | 80-90 |
| Azide | Sodium Azide (NaN₃) | DMF | - | 60-70 | 12-16 | 3-(Azidomethyl)-5-isobutyl-1,2,4-oxadiazole | >90 |
Experimental Protocols
General Materials and Methods:
-
This compound
-
Selected nucleophile (e.g., primary/secondary amine, thiol, sodium azide)
-
Anhydrous solvent (e.g., DMF, ethanol, acetonitrile)
-
Base (if required, e.g., K₂CO₃, Et₃N)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
-
Reagents for work-up (e.g., water, ethyl acetate, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Purification system (e.g., flash column chromatography)
Safety Precautions: this compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Sodium azide is highly toxic and should be handled with extreme caution.[4]
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol describes a general procedure for the amination of this compound.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1-1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at 60 °C.[1]
-
Monitor the progress of the reaction by TLC (e.g., using a 1:2 mixture of ethyl acetate/hexane as the eluent).[1]
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Sodium Hydrosulfide)
This protocol outlines the synthesis of the corresponding thiol derivative.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of sodium hydrosulfide (NaSH) (1.2 eq) in ethanol to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude thiol.
-
If necessary, purify the product by column chromatography.
Protocol 3: Reaction with Azide Nucleophiles (e.g., Sodium Azide)
This protocol describes the synthesis of the azidomethyl derivative, a versatile intermediate for further functionalization.[5]
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (NaN₃) (1.5 eq) to the solution.[5]
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.[5]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.[5]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the desired azide product.
Visualizations
The following diagram illustrates the general experimental workflow for the nucleophilic substitution on this compound.
References
Application Notes and Protocols for 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole is a versatile heterocyclic building block valuable in medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group on the stable 1,2,4-oxadiazole core allows for facile functionalization through nucleophilic substitution reactions. This enables the synthesis of diverse molecular libraries for screening and lead optimization. The 1,2,4-oxadiazole moiety often serves as a bioisosteric replacement for ester and amide functionalities, potentially improving metabolic stability and pharmacokinetic properties of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various derivatives.
Key Applications
The primary application of this compound lies in its reaction with a wide range of nucleophiles to introduce new functional groups at the 3-position. This strategy is employed in the development of various therapeutic agents, including agonists for G protein-coupled receptors like GPR119, which are targets for the treatment of type 2 diabetes and other metabolic disorders.[2][3]
Data Presentation: Nucleophilic Substitution Reactions
The following table summarizes representative nucleophilic substitution reactions with this compound, providing an overview of reaction conditions and expected yields.
| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Amine (e.g., Piperidine) | K₂CO₃ | Acetonitrile | 80 | 4 | 3-(Piperidin-1-ylmethyl)-5-isobutyl-1,2,4-oxadiazole | 85-95 |
| Thiol (e.g., Thiophenol) | NaH | THF | Room Temp | 2 | 3-((Phenylthio)methyl)-5-isobutyl-1,2,4-oxadiazole | 80-90 |
| Alcohol (e.g., Phenol) | K₂CO₃ | DMF | 60 | 6 | 3-(Phenoxymethyl)-5-isobutyl-1,2,4-oxadiazole | 75-85 |
| Azide | NaN₃ | DMF | Room Temp | 12 | 3-(Azidomethyl)-5-isobutyl-1,2,4-oxadiazole | >90 |
Experimental Protocols
The following are detailed protocols for key synthetic transformations using this compound.
Protocol 1: Synthesis of 3-(Piperidin-1-ylmethyl)-5-isobutyl-1,2,4-oxadiazole
This protocol describes the synthesis of an amine-substituted derivative via nucleophilic substitution.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add piperidine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis of 3-((Phenylthio)methyl)-5-isobutyl-1,2,4-oxadiazole
This protocol details the formation of a thioether linkage.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add thiophenol (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir at room temperature for 2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure thioether.
Protocol 3: Synthesis of 3-(Azidomethyl)-5-isobutyl-1,2,4-oxadiazole
This protocol outlines the synthesis of an azido derivative, a versatile intermediate for further transformations such as click chemistry or reduction to an amine.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction for completion using TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide.
-
The product is often of sufficient purity for subsequent steps, but can be purified by column chromatography if necessary.
Visualizations
Signaling Pathway
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Workflow
Caption: General workflow for nucleophilic substitution.
Logical Relationship in Drug Discovery
References
Application Notes and Protocols: In Vitro Evaluation of 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole heterocyclic ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1][2][3] Compounds incorporating this moiety have demonstrated cytotoxic effects against various human cancer cell lines, often mediated through the induction of apoptosis and cell cycle arrest.[4][5] The subject of this application note, 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole, is a member of this promising class of compounds. Its reactive chloromethyl group presents a potential site for covalent interaction with biological nucleophiles, suggesting a possible mechanism for its anticancer activity.[4]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing experimental protocols for assessing its cytotoxic and potential mechanistic effects on cancer cell lines.
Data Presentation
While specific experimental data for this compound is not yet publicly available, the following table illustrates how the cytotoxic activity, typically represented by IC50 values (the concentration of a drug that inhibits a given biological process by 50%), would be presented. This example data is hypothetical and serves as a template for recording experimental findings.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 9.8 ± 1.2 |
| A549 | Lung Carcinoma | 22.5 ± 2.5 |
| HCT-116 | Colon Carcinoma | 12.1 ± 1.5 |
| DU-145 | Prostate Carcinoma | 18.7 ± 2.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture and treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations
Hypothetical Signaling Pathway
Several 1,2,4-oxadiazole derivatives have been shown to modulate key signaling pathways involved in cancer progression.[7] One such pathway is the EGFR/PI3K/Akt/mTOR cascade.[7] The following diagram illustrates a hypothetical mechanism by which this compound could inhibit this pathway.
Caption: Hypothetical inhibition of the EGFR/PI3K/Akt/mTOR pathway.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of a novel anticancer compound.
Caption: General workflow for in vitro anticancer drug screening.
References
- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. This compound | RUO [benchchem.com]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Screening of Novel 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the antimicrobial screening of novel 1,2,4-oxadiazole derivatives. The protocols outlined below are based on established methodologies for determining the efficacy of these compounds against a range of microbial pathogens.
Introduction
The 1,2,4-oxadiazole scaffold has emerged as a promising heterocyclic motif in the development of new antimicrobial agents. Derivatives of this class have demonstrated potent activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The mechanism of action for some of these compounds involves the inhibition of bacterial cell wall biosynthesis by targeting penicillin-binding proteins.[1][3][4] This document details the necessary protocols for the synthesis and subsequent antimicrobial evaluation of novel 1,2,4-oxadiazole derivatives.
Data Presentation: Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative 1,2,4-oxadiazole derivatives against various microbial strains. These values, expressed in µg/mL or µM, indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.
Table 1: In Vitro Antimicrobial Activity of Selected 1,2,4-Oxadiazole Derivatives against Gram-Positive Bacteria
| Compound ID | Staphylococcus aureus ATCC 29213 (MIC) | Staphylococcus aureus ATCC 43300 (MRSA) (MIC) | Reference |
| Compound 3 | 4 µM | - | [5] |
| Compound 12 | 2 µM | - | [5] |
| Compounds 6, 11-14 | 6.25 µM | 6.25 µM | [5] |
| Antibiotic 75b | - | Efficacious in a mouse model | [1][3] |
| Oxadiazole 72c | Potent in vitro activity | Efficacious in mouse models | [4][6] |
Table 2: In Vitro Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound ID | Candida albicans (MIC) | Aspergillus niger (MIC) | Reference |
| Compounds 3a-e | High inhibitory activity | - | [7][8] |
| Compound 17 | - | 25 µg/mL | [9] |
| Compound 18 | - | 25 µg/mL | [9] |
| LMM6 | 8–32 µg/mL | - | [10] |
Experimental Protocols
I. Synthesis of Novel 1,2,4-Oxadiazole Derivatives
A general and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives.[5][11]
Materials:
-
Appropriate amidoxime
-
Corresponding carboxylic acid
-
Coupling agents (e.g., TBTU)[12] or dehydrating agents
General Procedure:
-
Amidoxime Formation: Synthesize the required amidoxime from the corresponding nitrile by reaction with hydroxylamine.
-
Coupling Reaction: In a suitable solvent, react the amidoxime with the desired carboxylic acid in the presence of a coupling agent. Alternatively, the carboxylic acid can be converted to an activated species like an acid chloride or ester.
-
Cyclization: The resulting O-acylamidoxime intermediate is then cyclized to the 1,2,4-oxadiazole, often with heating or under basic conditions.[11]
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
II. In Vitro Antimicrobial Susceptibility Testing
The following protocols are standard methods for determining the antimicrobial activity of the synthesized compounds.
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Synthesized 1,2,4-oxadiazole derivatives
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the 96-well plates using the appropriate broth to achieve a range of test concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
-
Synthesized 1,2,4-oxadiazole derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Sterile cork borer
Protocol:
-
Preparation of Agar Plates: Pour molten and cooled MHA into sterile petri dishes and allow it to solidify.
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and swab the entire surface of the agar plate to create a lawn of bacteria.
-
Well Creation: Use a sterile cork borer to create wells of a specific diameter in the agar.
-
Application of Compounds: Add a fixed volume of the compound solution (at a known concentration) to each well. A solvent control should also be included.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the antimicrobial screening of novel 1,2,4-oxadiazole derivatives.
Caption: Experimental workflow for the synthesis and antimicrobial screening of 1,2,4-oxadiazole derivatives.
Caption: Logical relationship between chemical structure, antimicrobial activity, and SAR analysis.
References
- 1. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 6. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of 1,2,4-Oxadiazoles as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry due to its significant therapeutic potential.[1] Considered a bioisosteric equivalent of ester and amide functionalities, the 1,2,4-oxadiazole moiety offers improved metabolic stability, a crucial attribute for drug candidates.[2][3] This versatile scaffold has been incorporated into a wide range of molecules demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[3][4] Consequently, derivatives of 1,2,4-oxadiazole have been identified as potent inhibitors of various enzyme classes, making them promising candidates for the treatment of numerous diseases.[2] This document provides detailed application notes, experimental protocols, and data on the development of 1,2,4-oxadiazoles as enzyme inhibitors.
Key Enzyme Targets and Quantitative Inhibition Data
1,2,4-oxadiazole-based compounds have been shown to inhibit a diverse array of enzymes.[2] The selection of appropriate assays is contingent on the specific enzyme target. Below is a summary of frequently targeted enzymes and the corresponding inhibitory activities of various 1,2,4-oxadiazole derivatives.
Kinase Inhibitors
Kinases are pivotal enzymes in cell signaling pathways and are major targets in oncology.[2] 1,2,4-oxadiazole derivatives have been successfully developed as inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR) and RET kinase.[2][5]
| Compound/Derivative | Target Enzyme | IC50 Value | Therapeutic Area | Reference(s) |
| 1,2,4-Oxadiazole-Ponatinib Analog (Compound 22) | RET Kinase | 7.3 nM | Cancer | [5] |
| 1,2,4-Oxadiazole Derivatives (7a, 7b, 7m) | EGFR (wild-type) | 1.98 - 4.78 µM | Cancer | |
| 1,2,4-Oxadiazole Derivatives (7a, 7b, 7m) | EGFR (T790M mutant) | <50 µM | Cancer | [6] |
| Isatin-1,2,4-oxadiazole hybrid (Compound 18) | VEGFR-2 | 6.46 µM (A549) | Cancer |
Cholinesterase Inhibitors
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Several 1,2,4-oxadiazole derivatives have demonstrated potent inhibitory activity against these enzymes.[2]
| Compound/Derivative | Target Enzyme | IC50 Value | Therapeutic Area | Reference(s) |
| 1,2,4-Oxadiazole Thioether Derivatives | AChE | 9.25 ± 0.19 to 36.15 ± 0.12 µM | Alzheimer's Disease | [7] |
| 1,2,4-Oxadiazole Thioether Derivatives | BChE | 10.06 ± 0.43 to 35.13 ± 0.12 µM | Alzheimer's Disease | [7] |
| 1,2,4-Oxadiazole Derivatives (2c, 3a) | AChE | 0.0158 - 0.121 µM | Alzheimer's Disease | [4] |
Histone Deacetylase (HDAC) Inhibitors
HDACs are crucial enzymes in epigenetic regulation and are important targets in cancer therapy.[2]
| Compound/Derivative | Target Enzyme | IC50 Value | Therapeutic Area | Reference(s) |
| 1,2,4-Oxadiazole Hydroxamate-Based Derivative (Compound 21) | HDAC-1 | 1.8 nM | Cancer | [4][5] |
| 1,2,4-Oxadiazole Hydroxamate-Based Derivative (Compound 21) | HDAC-2 | 3.6 nM | Cancer | [4][5] |
| 1,2,4-Oxadiazole Hydroxamate-Based Derivative (Compound 21) | HDAC-3 | 3.0 nM | Cancer | [4][5] |
Other Enzyme Inhibitors
The versatility of the 1,2,4-oxadiazole scaffold extends to the inhibition of other important enzymes.
| Compound/Derivative | Target Enzyme | IC50 Value | Therapeutic Area | Reference(s) |
| 1,2,4-Oxadiazole Derivatives | Sirtuin 2 (Sirt2) | Single-digit µM | Cancer, Neurological Diseases | [8] |
| Chiral 1,3,4-oxadiazol-2-one (Compound 51, S-enantiomer) | Fatty Acid Amide Hydrolase (FAAH) | 11 nM | Pain, Inflammation | [9] |
| Benzimidazole-based 1,3,4-oxadiazole derivatives | α-glucosidase | 2.6 ± 0.1 to 140 ± 0.30 µM | Diabetes | [10] |
Experimental Protocols
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
A common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the one-pot reaction of amidoximes and carboxylic acid esters in a superbase medium.[5]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Powdered Sodium Hydroxide (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Cold Water
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.[11]
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.[5][11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Upon completion, pour the reaction mixture into cold water.[11]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[11]
In Vitro Enzyme Inhibition Assay: Acetylcholinesterase (AChE)
The inhibitory activity against AChE can be determined using a modified Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Test 1,2,4-oxadiazole compounds dissolved in DMSO
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine (ATC) as the substrate
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test inhibitor at various concentrations, and the DTNB solution.
-
Include positive (DMSO vehicle) and negative (no enzyme) controls.[2]
-
Add the AChE enzyme solution to all wells (except negative controls) and pre-incubate with the inhibitors for a set time (e.g., 15 minutes) at room temperature.[2]
-
Initiate the reaction by adding a solution containing the substrate (ATC) to all wells.[2]
-
Immediately begin measuring the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode. The rate of yellow product formation is proportional to enzyme activity.[2]
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using non-linear regression.[2]
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of 1,2,4-oxadiazole derivatives against cancer cell lines can be evaluated using the MTT assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test 1,2,4-oxadiazole compounds
-
Positive control (e.g., Doxorubicin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and the positive control for a specified period (e.g., 48 hours).
-
After incubation, add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[4]
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the GI50 or IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[4]
Signaling Pathway Visualization
EGFR Signaling Pathway Inhibition
Several 1,2,4-oxadiazole derivatives function as EGFR inhibitors.[1] By blocking EGFR autophosphorylation, these compounds can inhibit downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Conclusion
The 1,2,4-oxadiazole scaffold is a versatile and valuable starting point for the design of novel enzyme inhibitors. By employing systematic screening workflows and robust, well-defined assay protocols such as those described here, researchers can effectively identify potent lead compounds. Accurate determination of both IC50 and Ki values is critical for structure-activity relationship (SAR) studies and for advancing promising candidates through the drug discovery pipeline.[2] The information presented in this guide is intended to serve as a valuable resource for researchers in the field, facilitating further exploration and discovery of new and improved treatments for a variety of human diseases.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of 1,2,4-Oxadiazoles as Potent and Selective Inhibitors of the Human Deacetylase Sirtuin 2: Structure-Activity Relationship, X-ray Crystal Structure, and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to a class of molecules with significant potential in agrochemical research. The 1,2,4-oxadiazole scaffold is a key feature in various biologically active compounds, demonstrating a wide range of activities including insecticidal, fungicidal, herbicidal, and notably, nematicidal properties. The presence of a reactive chloromethyl group at the 3-position makes this particular molecule a versatile synthetic intermediate, allowing for further chemical modifications to optimize biological activity and physicochemical properties.
Postulated Agrochemical Profile: Nematicidal Activity
While extensive research specifically on this compound is not yet widely published, studies on structurally analogous compounds strongly suggest its potential as a potent nematicide. Plant-parasitic nematodes are a major threat to global agriculture, causing significant crop losses. The development of novel nematicides with high efficacy and favorable environmental profiles is a critical area of research.
Derivatives of 1,2,4-oxadiazole, particularly those with a haloalkyl group, have shown excellent activity against various nematode species. For instance, the structurally similar compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, has demonstrated superior nematicidal activity against the pine wood nematode (Bursaphelenchus xylophilus) compared to commercial standards like avermectin and fosthiazate.[1][2] This suggests that the chloromethyl group is a key pharmacophore for nematicidal action in this class of compounds.
Proposed Modes of Action
Research into the mechanism of action for nematicidal 1,2,4-oxadiazole derivatives has pointed towards two primary molecular targets:
-
Succinate Dehydrogenase (SDH) Inhibition: Several 1,2,4-oxadiazole derivatives containing amide fragments have been identified as potential inhibitors of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[3][4] By blocking SDH, the compound disrupts cellular respiration and energy production in the nematode, leading to paralysis and death. This mode of action is a well-established target for fungicides and is being increasingly explored for nematicides.
-
Acetylcholine Receptor (AChR) Modulation: Transcriptome analysis of nematodes treated with 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole indicated that the compound affects the acetylcholine receptor.[1][2] Acetylcholine is a major neurotransmitter in nematodes, and disruption of its signaling pathway leads to neuromuscular paralysis and eventual death. This is the mode of action for several classes of insecticides and nematicides.
These proposed mechanisms highlight the potential for this compound to act as a potent neurotoxin or metabolic inhibitor in nematodes.
Quantitative Data
The following table summarizes the nematicidal activity of several 1,2,4-oxadiazole derivatives that are structurally related to this compound. This data provides a strong rationale for investigating the subject compound against these and other relevant plant-parasitic nematodes.
| Compound | Target Nematode | LC50 (µg/mL) | Reference(s) |
| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (A1) | Bursaphelenchus xylophilus | 2.4 | [1][2] |
| 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (A2) | Bursaphelenchus xylophilus | 2.8 | [1] |
| 5-(chloromethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole (A3) | Bursaphelenchus xylophilus | 3.3 | [1] |
| 5-(bromomethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (A4) | Bursaphelenchus xylophilus | 4.2 | [1] |
| 5-(chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (B1) | Bursaphelenchus xylophilus | 2.6 | [1] |
| Amide-containing 1,2,4-oxadiazole (Compound C3) | Bursaphelenchus xylophilus | 37.2 | [3] |
| Amide-containing 1,2,4-oxadiazole (Compound C3) | Aphelenchoides besseyi | 36.6 | [3] |
| Amide-containing 1,2,4-oxadiazole (Compound F3) | Bursaphelenchus xylophilus | 3.63 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general and widely used method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles via the acylation and subsequent cyclodehydration of an amidoxime intermediate.[5][6][7]
Materials:
-
Isovaleronitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate (or other suitable base)
-
Ethanol/Water
-
Chloroacetyl chloride
-
Pyridine (or other suitable base)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride) or thermal conditions
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
Step 1: Synthesis of Isovaleramidoxime (Intermediate 1)
-
In a round-bottom flask, dissolve isovaleronitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.
-
Add sodium bicarbonate (1.5 eq) portion-wise to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting nitrile is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude isovaleramidoxime. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the isovaleramidoxime (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) to the solution, followed by the dropwise addition of pyridine (1.2 eq) to act as a base and catalyst.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the formation of the O-acylamidoxime intermediate by TLC.
-
For the cyclodehydration step, gently heat the reaction mixture to reflux for several hours until the intermediate is consumed. Alternatively, a chemical dehydrating agent can be added at room temperature.
-
Upon completion, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General synthesis workflow for this compound.
Protocol 2: In Vitro Nematicidal Bioassay
This protocol outlines a method for evaluating the nematicidal activity of this compound against a model plant-parasitic nematode, such as Meloidogyne incognita (root-knot nematode) or Bursaphelenchus xylophilus (pine wood nematode), using a 96-well plate format.
Materials:
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile distilled water with a surfactant (e.g., 0.1% Tween 20)
-
Active culture of the target nematode (e.g., second-stage juveniles, J2s)
-
Sterile 96-well microtiter plates
-
Inverted microscope
-
Pipettes and sterile tips
-
Incubator set to 25-28°C
Procedure:
-
Preparation of Test Solutions:
-
Prepare a 10,000 µg/mL (1%) stock solution of the test compound in DMSO.
-
Create a series of working solutions by serially diluting the stock solution with sterile water containing the surfactant. Typical final test concentrations might range from 1 µg/mL to 200 µg/mL.
-
Prepare a negative control solution containing the same concentration of DMSO and surfactant as the highest concentration test well.
-
If applicable, prepare a positive control using a known commercial nematicide.
-
-
Nematode Suspension:
-
Collect active J2s of the target nematode using a standard extraction method (e.g., Baermann funnel).
-
Rinse the nematodes with sterile water and adjust the concentration to approximately 100-200 J2s per 50 µL of water.
-
-
Assay Setup:
-
Into each well of a 96-well plate, add 50 µL of the appropriate test solution (or control solution).
-
Add 50 µL of the nematode suspension to each well. The final volume in each well will be 100 µL.
-
Each concentration and control should be replicated at least three times.
-
-
Incubation:
-
Seal the plates with parafilm or a plate sealer to prevent evaporation.
-
Incubate the plates in the dark at a constant temperature suitable for the nematode species (e.g., 25°C) for 24, 48, and 72 hours.
-
-
Data Collection and Analysis:
-
At each time point (24h, 48h, 72h), observe the nematodes in each well under an inverted microscope.
-
Nematodes are considered dead if they are immobile and do not respond when prodded with a fine probe (e.g., an eyelash).
-
Count the number of dead and live nematodes in each well.
-
Calculate the percentage mortality for each replicate using the formula: Mortality (%) = (Number of dead nematodes / Total number of nematodes) x 100
-
Correct the mortality using Abbott's formula if mortality is observed in the negative control: Corrected Mortality (%) = [(% Mortality in treatment - % Mortality in control) / (100 - % Mortality in control)] x 100
-
Use the corrected mortality data to calculate the LC50 (lethal concentration required to kill 50% of the population) value through probit analysis.
-
Caption: Experimental workflow for the in vitro nematicidal bioassay.
Mandatory Visualizations: Proposed Signaling Pathways
References
- 1. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Chemistry Methods for the Synthesis of 1,2,4-Oxadiazoles
Introduction
The 1,2,4-oxadiazole scaffold is a crucial pharmacophore in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to act as a bioisostere for amide and ester functionalities.[1][2][3] Traditional batch synthesis of these heterocycles can be time-consuming and challenging to scale up. Flow chemistry offers a powerful alternative, enabling rapid, efficient, and safe synthesis with precise control over reaction parameters.[4][5] This document provides detailed protocols for the continuous-flow synthesis of 1,2,4-oxadiazoles, highlighting the advantages of microreactor technology for accelerating drug discovery and development.
Advantages of Flow Synthesis for 1,2,4-Oxadiazoles
The application of continuous-flow microreactor technology to the synthesis of 1,2,4-oxadiazoles presents several key advantages over traditional batch methods:
-
Rapid Reaction Times: The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, dramatically reducing reaction times from hours to minutes.[6]
-
Enhanced Safety: The small reaction volumes inherent to flow chemistry minimize the risks associated with handling hazardous reagents and exothermic reactions. Forcing conditions, such as high temperatures and pressures, can be safely achieved.[6]
-
Precise Process Control: Flow reactors enable tight control over parameters like temperature, pressure, and residence time, leading to improved reproducibility and higher yields of the desired product.
-
Automation and High-Throughput Synthesis: Continuous-flow systems can be readily automated, facilitating the rapid synthesis of compound libraries for high-throughput screening in drug discovery.[4]
-
Telescoped Reactions: Multi-step syntheses can be performed sequentially in a single, continuous process without the need for isolating intermediates, thereby improving overall efficiency.[6]
Experimental Protocols
Protocol 1: Three-Step Continuous-Flow Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol details a multistep synthesis of 1,2,4-oxadiazoles from an arylnitrile and an activated carbonyl compound in a single continuous microreactor sequence. The process involves the formation of an amidoxime intermediate, followed by acylation and high-temperature cyclization.[6]
Materials and Reagents:
-
Arylnitrile (e.g., Pyrimidine-2-carbonitrile)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Diisopropylethylamine (DIPEA)
-
Electrophile (e.g., Cyclopentanecarbonyl chloride)
-
Dimethylformamide (DMF)
-
Syringe pumps
-
Microreactors (e.g., 1000 µL chips)
-
T-fitting
-
Capillary tubing
-
Back pressure regulator
-
Preparative HPLC for purification
Experimental Setup Workflow
Caption: Experimental setup for the continuous-flow synthesis of 1,2,4-oxadiazoles.
Procedure:
-
Reagent Stream Preparation:
-
Prepare a 0.5 M solution of the arylnitrile in DMF.
-
Prepare a solution of 0.4 M NH₂OH·HCl and 1.2 M DIPEA in DMF.
-
Prepare a 1.0 M solution of the electrophile (acyl chloride) in DMF.
-
-
Amidoxime Formation:
-
Pump the arylnitrile solution at a flow rate of 32.5 µL/min and the NH₂OH·HCl/DIPEA solution at 47.5 µL/min.
-
Combine these two streams in a 1000 µL microreactor heated to 150 °C.
-
-
Acylation:
-
Cool the output stream from the first microreactor by passing it through a 60 mm capillary submerged in an ice bath.
-
Introduce the electrophile solution at a flow rate of 20.0 µL/min into the cooled stream using a T-fitting.
-
-
Cyclization:
-
Pass the combined reaction mixture through 1500 mm of capillary tubing to ensure adequate mixing.
-
Introduce the mixture into a second 1000 µL microreactor heated to 200 °C to induce cyclization.
-
-
Product Collection and Purification:
-
The final product stream is passed through a back pressure regulator.
-
Collect the reaction mixture.
-
Purify the crude product using preparative HPLC to obtain the desired 1,2,4-oxadiazole.
-
Logical Relationship of Synthesis Steps
Caption: Reaction sequence for the formation of 1,2,4-oxadiazoles.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the synthesis of representative 1,2,4-oxadiazoles using the described flow chemistry protocol.[6]
| Compound | Arylnitrile | Electrophile | Residence Time (approx.) | Yield (%) |
| 1 | Pyrimidine-2-carbonitrile | Cyclopentanecarbonyl chloride | ~30 min | 57 |
| 2 | Pyridine-2-carbonitrile | 3-Cyanobenzoyl chloride | ~30 min | 45 |
| 3 | 4-Fluorobenzonitrile | 3-Cyanobenzoyl chloride | ~30 min | 63 |
Note: Yields are for isolated products after preparative HPLC purification.[6]
Conclusion
The detailed protocol illustrates a robust and efficient method for the rapid synthesis of 3,5-disubstituted 1,2,4-oxadiazoles using a continuous-flow microreactor system. This approach offers significant advantages in terms of speed, safety, and scalability, making it a valuable tool for researchers in drug discovery and development. The ability to perform multistep syntheses in a single, automated sequence paves the way for the rapid generation of compound libraries for biological evaluation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Substituted Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of substituted oxadiazoles, a class of heterocyclic compounds with significant pharmacological interest, can be dramatically improved through the use of microwave-assisted organic synthesis (MAOS). This technology offers substantial advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and often, enhanced purity.[1][2] These benefits align with the principles of green chemistry by reducing energy consumption and minimizing waste.[1] This document provides detailed protocols for the microwave-assisted synthesis of two major classes of oxadiazoles—1,3,4-oxadiazoles and 1,2,4-oxadiazoles—and presents comparative data to highlight the efficiency of this modern synthetic approach.
Introduction
Oxadiazole derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The drive for rapid lead optimization and library synthesis in drug discovery necessitates efficient and high-throughput synthetic methodologies. Microwave irradiation has emerged as a powerful tool, utilizing the efficient heating of polar molecules to accelerate reaction rates, often from hours to mere minutes.[3] This application note details two robust microwave-assisted protocols for the synthesis of substituted oxadiazoles and provides a clear comparison with conventional methods.
Data Presentation: Microwave vs. Conventional Synthesis
The following tables summarize the significant improvements in yield and reduction in reaction time achieved when employing microwave-assisted synthesis for oxadiazoles compared to traditional heating methods.
Table 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
| Entry | R' | Microwave Method | Conventional Method |
| Time (min) | Yield (%) | ||
| a | C₆H₅ | 12 | 92 |
| b | o-NO₂C₆H₄ | 9 | 96 |
| c | o-BrC₆H₄ | 12 | 92 |
| d | m-BrC₆H₄ | 12 | 87 |
| e | p-BrC₆H₄ | 12 | 85 |
| f | 3-Pyridinyl | 12 | 89 |
| g | CH₂Cl | 7 | 87 |
| h | CHCl₂ | 7 | 85 |
| i | CCl₃ | 6 | 91 |
| j | p-CH₃C₆H₄ | 13 | 81 |
| k | 3,4,5-Trimethoxybenzoyl | 15 | 79 |
| l | 1-C₁₀H₇ | 12 | 83 |
| m | 2-C₁₀H₇ | 12 | 81 |
Data adapted from a study on the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[4]
Table 2: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
| Entry | Carboxylic Acid (R²) | Amidoxime (R¹) | Conditions | Time (min) | Yield (%) |
| 1 | 4-Methoxybenzoic acid | Benzamidoxime | PS-Carbodiimide/HOBt, THF, 180°C | 20 | 83 |
| 2 | Acetic acid | Benzamidoxime | HBTU/PS-BEMP, THF, 150°C | 15 | 93 |
| 3 | 4-Chlorobenzoic acid | 4-Nitrobenzamidoxime | PS-PPh₃/NCS then DIEA, THF, 150°C | 15 | 86 |
| 4 | Cyclohexanecarboxylic acid | Benzamidoxime | HBTU/PS-BEMP, THF, 150°C | 15 | 91 |
Data adapted from a study on the rapid synthesis of 1,2,4-oxadiazoles using polymer-supported reagents under microwave heating.[5][6][7]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
This protocol describes the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via the cyclization of an acid hydrazide with a substituted aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) under microwave irradiation.
Materials:
-
Substituted acid hydrazide (1.0 eq)
-
Substituted aromatic acid (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 mL)
-
Crushed ice
-
5% Sodium bicarbonate solution
-
Ethanol or Ethanol-DMF mixture for recrystallization
Procedure:
-
In a microwave-safe reaction vessel, combine the acid hydrazide (1.0 eq) and the substituted aromatic acid (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 mL) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a power of 160-300 W for a duration of 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture onto crushed ice with constant stirring.
-
Neutralize the resulting solution with a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product and recrystallize from a suitable solvent system (e.g., ethanol or ethanol-DMF) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles Using Polymer-Supported Reagents
This one-pot, two-step protocol details the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from a carboxylic acid and an amidoxime, facilitated by polymer-supported reagents which simplify purification.
Materials:
-
Carboxylic acid (1.0 eq)
-
Polymer-supported triphenylphosphine (PS-PPh₃) (1.5 eq)
-
N-Chlorosuccinimide (NCS) (1.5 eq)
-
Amidoxime (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry microwave vial, add the carboxylic acid (1.0 eq), polymer-supported triphenylphosphine (1.5 eq), and N-Chlorosuccinimide (1.5 eq).
-
Add anhydrous THF to the vial.
-
Seal the vial and irradiate in the microwave reactor at 100°C for 5 minutes to generate the acid chloride in situ.
-
Cool the reaction vial to room temperature.
-
Add the amidoxime (1.2 eq) and DIEA (3.0 eq) to the reaction mixture.
-
Reseal the vial and irradiate in the microwave reactor at 150°C for 15 minutes.[7]
-
After cooling, filter the reaction mixture to remove the polymer resin and wash the resin with THF.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.
Visualized Workflows
The following diagrams illustrate the general workflows for the microwave-assisted synthesis of substituted oxadiazoles.
Caption: Workflow for microwave-assisted synthesis of 1,3,4-oxadiazoles.
Caption: One-pot workflow for microwave-assisted synthesis of 1,2,4-oxadiazoles.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of substituted oxadiazoles, offering a rapid, efficient, and environmentally conscious alternative to conventional methods. The protocols and data presented herein demonstrate the clear advantages of this technology for researchers in academia and the pharmaceutical industry. By adopting these methodologies, scientists can accelerate the discovery and development of novel oxadiazole-based therapeutic agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. scite.ai [scite.ai]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Molecular Docking of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for conducting molecular docking studies on 1,2,4-oxadiazole derivatives against various protein targets. The 1,2,4-oxadiazole scaffold is a "privileged" structure in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for ester and amide groups, making it a versatile core for drug design.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antileishmanial effects.[1][2][3]
Overview of Molecular Docking Applications
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding the interaction between a ligand (e.g., a 1,2,4-oxadiazole derivative) and its protein target at the molecular level. This information is crucial for lead optimization and rational drug design.
Key Therapeutic Areas and Protein Targets:
1,2,4-oxadiazole derivatives have been investigated against a multitude of protein targets across various disease areas.
-
Anticancer: A significant area of research involves the design of 1,2,4-oxadiazole derivatives as anticancer agents.[2][4] Key targets include:
-
Tubulin: Essential for microtubule formation and a validated target for anticancer drugs.[2]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase often overexpressed in tumors.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[6][7]
-
Histone Deacetylases (HDACs): Enzymes that play a crucial role in the epigenetic regulation of gene expression and are implicated in cancer.[2][5]
-
-
Anti-inflammatory: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs).[8]
-
Antiparasitic: Enzymes specific to parasites, such as Leishmania infantum CYP51, are targeted to develop new antiparasitic agents with high selectivity.[3]
Data Presentation: Docking Scores and Biological Activity
The following tables summarize quantitative data from various molecular docking studies of 1,2,4-oxadiazole derivatives.
Table 1: Anticancer Activity and Docking Scores of 1,2,4-Oxadiazole Derivatives Targeting VEGFR-2 [6]
| Compound | Substituent (R) | IC50 (µM) vs. A549 cell line | Docking Score (kcal/mol) | H-bond Interactions with VEGFR-2 |
| 7a | H | 0.18 ± 0.019 | -8.5 | CYS919, ASP1046 |
| 7b | 4-F | 0.011 ± 0.009 | -8.7 | CYS919, ASP1046 |
| 7c | 4-Cl | 0.021 ± 0.001 | -8.9 | CYS919, ASP1046 |
| 7d | 4-Br | 0.019 ± 0.003 | -9.1 | CYS919, ASP1046 |
| 7i | 4-OCH3 | 0.091 ± 0.041 | -8.6 | CYS919, ASP1046 |
| Doxorubicin | (Standard) | 1.91 ± 0.84 | - | - |
Table 2: Anti-inflammatory Activity and Docking Scores of 1,3,4-Oxadiazole Derivatives Targeting COX-2 [8]
| Compound | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key H-bond Interactions with COX-2 (PDB: 6BL4) |
| Compound A | -10.12 | -65.43 | ARG120, TYR355 |
| Compound E | -9.87 | -58.91 | ARG120, TYR355 |
| Compound G | -9.76 | -61.23 | ARG120, TYR355 |
| Celecoxib | (Standard) | -11.5 | -78.9 |
Table 3: Antileishmanial Activity and Docking Scores of 1,2,4-Oxadiazole Derivatives Targeting Leishmania infantum CYP51 [3]
| Compound | IC50 (µM) vs. Promastigotes | Cytotoxicity (CC50, µM) vs. Macrophages | Selectivity Index (SI) | Docking Score (kcal/mol) |
| Ox1 | 1.8 ± 0.1 | 111.2 ± 9.8 | 61.7 | -8.9 |
| Ox2 | 3.5 ± 0.2 | 87.5 ± 5.4 | 25.0 | -8.5 |
| Ox3 | 4.2 ± 0.3 | 95.1 ± 6.1 | 22.6 | -8.3 |
| Amphotericin B | (Standard) | 0.04 ± 0.0 | 1.2 ± 0.1 | 30.0 |
Experimental Protocols
This section provides detailed methodologies for performing molecular docking studies with 1,2,4-oxadiazole derivatives.
Protocol 1: Molecular Docking against VEGFR-2 for Anticancer Activity
This protocol is based on the study of 1,2,4-oxadiazole linked 5-fluorouracil derivatives.[6]
Objective: To predict the binding mode and affinity of synthesized derivatives against the VEGFR-2 kinase domain.
Software: Molegro Virtual Docker (MVD)
Methodology:
-
Protein Preparation:
-
Obtain the crystal structure of VEGFR-2 (PDB ID: 3G75) from the Protein Data Bank.
-
Prepare the protein using the MVD protein preparation wizard:
-
Load the PDB file.
-
Remove water molecules and co-factors.
-
Repair missing atoms and correct bond orders.
-
Assign charges and protonate the protein structure.
-
-
Define the binding site (cavity) based on the co-crystallized ligand or by using the cavity detection algorithm in MVD.
-
-
Ligand Preparation:
-
Draw the 2D structures of the 1,2,4-oxadiazole derivatives using a chemical drawing tool like Marvin Sketch.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the structures in a compatible format (e.g., .mol2).
-
-
Docking Simulation:
-
Import the prepared protein and ligand files into the MVD workspace.
-
Set the search space (grid box) to encompass the defined active site.
-
Configure the docking parameters:
-
Algorithm: MolDock Optimizer.
-
Scoring Function: MolDock Score.
-
Number of Runs: 10.
-
Population Size: 50.
-
Maximum Iterations: 2000.
-
-
Initiate the docking run.
-
-
Analysis of Results:
-
Analyze the docking poses based on the MolDock Score (the lower the score, the better the predicted binding affinity).
-
Visualize the best-scoring pose for each ligand within the active site of VEGFR-2.
-
Identify and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
-
Protocol 2: Molecular Docking against COX-2 for Anti-inflammatory Activity
This protocol is adapted from a study on 1,3,4-oxadiazole derivatives, applicable to 1,2,4-oxadiazoles.[8]
Objective: To identify novel oxadiazole derivatives with inhibitory potential against the COX-2 enzyme.
Software: Schrödinger Suite (Maestro, Glide)
Methodology:
-
Protein Preparation:
-
Download the crystal structure of COX-2 (e.g., PDB ID: 6BL4) from the RCSB Protein Data Bank.
-
Use the "Protein Preparation Wizard" in Maestro:
-
Assign bond orders, add hydrogens, and create disulfide bonds.
-
Remove all water molecules.
-
Fill in missing side chains and loops using Prime.
-
Perform a restrained energy minimization of the protein (e.g., using the OPLS3e force field) to relieve steric clashes.
-
-
-
Ligand Preparation:
-
Build the 1,2,4-oxadiazole derivatives in Maestro.
-
Use "LigPrep" to generate low-energy 3D conformations of the ligands.
-
Generate possible ionization states at a target pH of 7.4 ± 0.2.
-
Generate tautomers and stereoisomers if applicable.
-
-
Receptor Grid Generation:
-
Define the active site by selecting the co-crystallized ligand or key active site residues (e.g., ARG120, TYR355).
-
Generate the receptor grid using "Receptor Grid Generation" in Glide. The grid box should be centered on the active site.
-
-
Docking Simulation:
-
Use the "Ligand Docking" panel in Glide.
-
Select the prepared ligands and the generated receptor grid.
-
Choose the docking precision level (e.g., Standard Precision - SP, or Extra Precision - XP).
-
Start the docking job.
-
-
Analysis of Results:
-
Analyze the docking results based on the GlideScore (GScore).
-
Examine the binding poses and interactions in the "Pose Viewer".
-
Calculate the binding free energy using Prime MM-GBSA for the top-ranked poses to further refine the affinity prediction.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to the molecular docking of 1,2,4-oxadiazole derivatives.
Molecular Docking Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: Inhibition of the VEGFR-2 signaling pathway by 1,2,4-oxadiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: Improving Chloromethylation Yields on Heterocyclic Rings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chloromethylation of heterocyclic rings. Our aim is to help you optimize reaction conditions, increase yields, and ensure the safe handling of all materials.
Frequently Asked Questions (FAQs)
Q1: My chloromethylation reaction is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in chloromethylation reactions on heterocyclic rings can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue. Common causes include:
-
Substrate Reactivity: Heterocyclic rings with electron-withdrawing groups are less reactive and may require harsher reaction conditions, while electron-rich systems can be too reactive, leading to side products.
-
Reaction Conditions: Temperature, reaction time, and reagent concentration are critical parameters. Suboptimal conditions can lead to incomplete reactions or the formation of byproducts.[1]
-
Reagent Quality: The purity of reagents, especially the formaldehyde source (paraformaldehyde, formalin) and the acid catalyst, is crucial. Old or impure reagents can inhibit the reaction.
-
Moisture: Chloromethylation reactions are often sensitive to moisture, which can deactivate the catalyst and hydrolyze the product.
-
Side Reactions: The formation of diarylmethane byproducts is a common issue, particularly with activated aromatic systems.[1] Polymerization of the starting material or product, especially with sensitive heterocycles like furans, can also significantly reduce the yield.[2][3]
To improve your yield, consider the following:
-
Optimize Reaction Temperature: Lower temperatures can reduce the rate of side reactions, while higher temperatures may be necessary for less reactive substrates. It's essential to find the optimal balance for your specific system.[1]
-
Adjust Reagent Stoichiometry: Varying the molar ratio of the heterocyclic substrate to the chloromethylating agent can impact the yield.
-
Choice of Catalyst: The type and amount of Lewis acid catalyst can have a significant effect on the reaction outcome. Zinc chloride (ZnCl₂) is common, but others like tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃) may be more effective for certain substrates.[4]
-
Use of a Co-solvent: In some cases, the addition of a co-solvent can improve the solubility of the reactants and enhance the reaction rate.
Q2: I'm observing the formation of a significant amount of a high-molecular-weight, tar-like substance in my reaction. What is it and how can I prevent it?
A2: The formation of a dark, viscous, or solid polymer is a common problem in the chemistry of certain heterocycles, particularly furan and its derivatives, under acidic conditions.[2][3] This polymerization is often catalyzed by the acidic environment required for the chloromethylation reaction.[5]
To prevent polymerization:
-
Control Acidity: Use the minimum amount of acid catalyst necessary to promote the reaction.
-
Lower the Temperature: Running the reaction at a lower temperature can slow down the rate of polymerization.[2]
-
Slow Reagent Addition: Adding the chloromethylating agent slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.
-
Consider Alternative Reagents: For acid-sensitive substrates, consider using alternative, less acidic chloromethylating agents or different reaction conditions.
-
Solvent Choice: The choice of solvent can influence the stability of the furan ring. In some cases, using an alcohol as a solvent can suppress polymerization.[3]
Q3: How can I minimize the formation of the carcinogenic byproduct bis(chloromethyl) ether (BCME)?
A3: Bis(chloromethyl) ether (BCME) is a known carcinogen that can be formed as a byproduct in chloromethylation reactions using formaldehyde and hydrogen chloride.[6] Minimizing its formation and ensuring its safe handling is critical.
Strategies to minimize BCME formation and exposure include:
-
Use Alternative Reagents: Consider using chloromethyl methyl ether (CMME) or other chloromethylating agents that have a lower tendency to form BCME.[7][8]
-
Reaction in Aqueous Media: Performing the reaction in an aqueous solution and then hydrolyzing the chloromethyl group to an alcohol can be a strategy. The alcohol can then be separated and converted back to the chloromethyl derivative under different conditions, although this adds extra steps to the synthesis.[6]
-
Workup Procedure: A workup procedure involving treatment with aqueous ammonia can destroy BCME. However, this can also lead to the hydrolysis of the desired chloromethylated product.[6]
-
Proper Handling: Always perform chloromethylation reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]
Q4: My chloromethylated product seems to be unstable and decomposes during workup or purification. What can I do?
A4: Many chloromethylated heterocycles are indeed unstable and can be prone to hydrolysis or polymerization, especially under acidic or basic conditions or at elevated temperatures.
To improve stability during workup and purification:
-
Mild Workup Conditions: Use mild aqueous washes, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid. Avoid strong acids or bases.[9]
-
Low-Temperature Workup: Perform extractions and washes at low temperatures (e.g., in an ice bath) to slow down decomposition.[9]
-
Prompt Purification: Purify the product as quickly as possible after the reaction is complete.[2]
-
Non-Aqueous Workup: If the product is extremely sensitive to water, consider a non-aqueous workup. This could involve filtering the reaction mixture through a plug of silica gel to remove polar impurities followed by direct purification.[9]
-
Flash Chromatography: Use flash column chromatography for purification, which is a rapid method that minimizes the time the compound spends on the stationary phase.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Insufficiently reactive substrate. | Increase reaction temperature, use a stronger Lewis acid catalyst, or increase the reaction time. |
| Deactivated chloromethylating agent or catalyst. | Use fresh, high-purity reagents. Ensure anhydrous conditions if necessary. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Diaryl/Diheteroarylmethane Byproduct | Highly activated heterocyclic ring. | Lower the reaction temperature. Use a milder Lewis acid. Reduce the reaction time.[1] |
| High concentration of the chloromethylated product. | Use a higher ratio of the heterocyclic substrate to the chloromethylating agent. | |
| Inappropriate catalyst choice (e.g., AlCl₃). | Switch to a catalyst less prone to promoting Friedel-Crafts alkylation, such as ZnCl₂ or SnCl₄.[1] | |
| Product Hydrolysis During Workup | Prolonged exposure to acidic or basic aqueous solutions. | Minimize contact time with aqueous solutions. Use dilute and mild acidic/basic washes (e.g., saturated NaHCO₃). Perform workup at low temperatures.[9] |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography. Consider derivatization to a more stable compound before purification, followed by deprotection. |
| Product is unstable on silica gel. | Use a less acidic stationary phase (e.g., neutral alumina) or perform a rapid filtration through a short plug of silica. Consider non-chromatographic purification methods like recrystallization or distillation if applicable. |
Quantitative Data on Chloromethylation Reactions
The following tables summarize reaction conditions and yields for the chloromethylation of various heterocyclic rings. Please note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Chloromethylation of Thiophene Derivatives
| Heterocycle | Chloromethylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-Chlorothiophene | Paraformaldehyde, Conc. HCl | Tetrabutylammonium bromide | None | 40 | - | 2-Chloro-3-(chloromethyl)thiophene | 77.6[11] |
| 2-Acetylthiophene | Paraformaldehyde, Anhydrous HCl | - | - | - | - | 2-Acetyl-5-(chloromethyl)thiophene | Low[12] |
| Thiophene | Paraformaldehyde, Anhydrous HCl | ZnCl₂ | Anhydrous CHCl₃ | 30 | 3 | 2-(Chloromethyl)thiophene | 6[12] |
| Thiophene | Acetaldehyde, Conc. HCl, HCl(g) | - | - | 10-13 | 0.6 | 2-(1-Chloroethyl)thiophene | Not reported[12] |
Table 2: Chloromethylation of Nitrogen-Containing Heterocycles
| Heterocycle | Chloromethylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4-Methylimidazole | Formaldehyde, HCl(aq), HCl(g) | - | Water | 50-110 | - | 4-Methyl-5-chloromethylimidazole hydrochloride | -[13] |
| Imidazole | Methyl iodide | Sodium hydride | Anhydrous DMF or THF | 0 to RT | 2-4 | 1-Methylimidazole | -[14] |
| Imidazole | Dimethyl sulfate | Sodium hydroxide | Water | - | - | 1-Methylimidazole | -[14] |
| 2-Bromo-6-hydroxymethylpyridine | Thionyl chloride | - | - | Reflux | - | 2-Bromo-6-chloromethylpyridine | -[15] |
Table 3: Chloromethylation of Oxygen and Other Heterocycles
| Heterocycle | Chloromethylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methyl furan-2-carboxylate | Paraformaldehyde | - | - | - | - | Methyl 5-(chloromethyl)furan-2-carboxylate | 71[12] |
| Benzofuran | - | Ru@SILP-[ZnCl₄]²⁻ | Decalin | 150 | 16 | Dihydrobenzofurans (via hydrogenation of furan ring) | >90[16][17] |
Experimental Protocols
Protocol 1: Chloromethylation of 2-Chlorothiophene using Phase Transfer Catalysis [11]
This protocol describes a method for the chloromethylation of 2-chlorothiophene utilizing a phase transfer catalyst, which can improve reaction efficiency and yield.
-
Materials:
-
2-Chlorothiophene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Tetrabutylammonium bromide (TBAB)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, combine 2-chlorothiophene, paraformaldehyde, and tetrabutylammonium bromide.
-
Add concentrated hydrochloric acid to the mixture.
-
Stir the reaction mixture vigorously at 40°C. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether.
-
Combine the organic extracts and wash them sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield 2-chloro-3-(chloromethyl)thiophene.
-
Protocol 2: N-Chloromethylation of a Heterocyclic Imide [18]
This protocol provides a one-step method for the N-chloromethylation of heterocyclic imides.
-
Materials:
-
Heterocyclic imide
-
Formaldehyde sodium bisulfite adduct
-
Thionyl chloride
-
Methylene chloride
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, reflux a mixture of the heterocyclic imide, formaldehyde sodium bisulfite adduct, and thionyl chloride overnight.
-
Remove the excess thionyl chloride in vacuo.
-
Take up the residue in methylene chloride.
-
Carefully add saturated sodium bicarbonate solution to neutralize the mixture.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield the N-chloromethylated product.
-
Visualizing Workflows and Troubleshooting
Experimental Workflow for Chloromethylation
References
- 1. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
side product formation in the synthesis of 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole. Our aim is to help you optimize your reaction conditions, maximize yields, and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and established method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles, including this compound, is through the cyclization of an amidoxime precursor with a carbonyl-containing compound.[1] This typically involves a two-step process:
-
O-Acylation: Reaction of a chloromethyl-substituted amidoxime with an isobutyl-containing carboxylic acid derivative (such as isobutyryl chloride or isobutyric anhydride) to form an O-acylamidoxime intermediate.
-
Cyclodehydration: Intramolecular cyclization of the O-acylamidoxime intermediate, usually promoted by heat or a dehydrating agent, to form the 1,2,4-oxadiazole ring.[1][2]
Alternatively, one-pot procedures where the O-acylation and cyclodehydration steps are performed in the same reaction vessel can offer greater efficiency.[1]
Q2: What are the most common side products I should be aware of during this synthesis?
A2: Several side products can form during the synthesis of 1,2,4-oxadiazoles. The most frequently encountered include:
-
Hydrolyzed O-acylamidoxime: The O-acylamidoxime intermediate is susceptible to hydrolysis, especially in the presence of moisture, which cleaves it back to the starting amidoxime and carboxylic acid.[3]
-
Boulton-Katritzky Rearrangement Products: Under thermal conditions or in the presence of acid or moisture, 3,5-disubstituted 1,2,4-oxadiazoles can undergo rearrangement to form other heterocyclic isomers.[3]
-
Nitrile Oxide Dimers (Furoxans): If the synthesis proceeds via a 1,3-dipolar cycloaddition pathway, the nitrile oxide intermediate can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[3]
-
1,3,4-Oxadiazole Isomers: Under certain conditions, rearrangement to the corresponding 1,3,4-oxadiazole isomer can occur.[3]
Q3: Can the chloromethyl group itself lead to specific side reactions?
A3: Yes, the chloromethyl group is a reactive electrophilic handle.[2] While this reactivity is often exploited for further functionalization, it can also lead to side reactions under certain conditions. For example, in the presence of nucleophiles (including some solvents or reagents), substitution of the chloride may occur. It is crucial to select reaction conditions that are compatible with the chloromethyl group to avoid unwanted byproducts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of the Desired Product | Incomplete Cyclization of the O-acylamidoxime Intermediate: The energy barrier for the cyclodehydration step may not have been overcome. | Increase the reaction temperature or switch to a more potent dehydrating agent. For thermally promoted cyclizations, consider using a higher boiling point solvent like toluene or xylene. For base-mediated cyclizations, strong, non-nucleophilic bases like TBAF in anhydrous THF can be effective.[3] |
| Hydrolysis of the O-acylamidoxime Intermediate: Presence of water in the reaction can lead to the cleavage of the intermediate.[3] | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize moisture. | |
| Incompatible Functional Groups: If your starting materials contain unprotected hydroxyl or amino groups, they can interfere with the desired reaction. | Consider protecting these functional groups before proceeding with the synthesis. | |
| Presence of a Major Impurity with a Mass Corresponding to the Starting Amidoxime | Cleavage of the O-acylamidoxime: This is a common side reaction, particularly with prolonged heating or in the presence of protic solvents.[3] | Minimize the reaction time and temperature for the cyclodehydration step. If using a base, ensure anhydrous conditions are strictly maintained. |
| Formation of an Isomeric Product (e.g., 1,3,4-oxadiazole) | Boulton-Katritzky Rearrangement: This rearrangement can be triggered by heat, acid, or moisture.[3] | Use neutral and anhydrous conditions for your reaction and work-up. Avoid acidic workup procedures if this side product is observed. Store the final product in a dry environment. |
| Difficulty in Purifying the Final Product | Presence of Multiple Side Products with Similar Polarities: This can make separation by standard chromatography challenging. | Optimize the reaction conditions to minimize side product formation. Consider alternative purification techniques such as preparative HPLC or recrystallization. Developing a specific analytical method, like GC-MS, can help in identifying and quantifying impurities, aiding in the development of an effective purification strategy. |
Experimental Protocols
General Two-Step Protocol for 1,2,4-Oxadiazole Synthesis
Step 1: O-Acylation of the Amidoxime
-
In a sealed vessel under a dry nitrogen atmosphere, suspend the appropriate amidoxime (e.g., 2-chloro-N'-hydroxyacetimidamide) and a non-nucleophilic base (e.g., dry potassium carbonate, 2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).[3]
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride (e.g., isobutyryl chloride, 1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting amidoxime is consumed (monitor by TLC).
-
Upon completion, the O-acylamidoxime intermediate can be isolated by filtration and washing, or the reaction mixture can be carried forward directly to the cyclodehydration step.
Step 2: Cyclodehydration to the 1,2,4-Oxadiazole
-
Thermal Cyclization: Dissolve the crude O-acylamidoxime in a high-boiling point solvent (e.g., toluene or xylene) and heat to reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Base-Mediated Cyclization: Dissolve the crude O-acylamidoxime in an anhydrous aprotic solvent (e.g., THF) and treat with a strong, non-nucleophilic base (e.g., TBAF) at room temperature until the reaction is complete.[3]
Purification:
After completion of the cyclization, the reaction mixture is typically worked up by washing with water and brine. The organic layer is then dried and concentrated. The crude product can be purified by flash column chromatography on silica gel.
Visualizing the Reaction Pathway and Side Product Formation
Diagram 1: General Synthesis Pathway
References
Technical Support Center: Purification of Crude 1,2,4-Oxadiazole Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1,2,4-oxadiazole products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1,2,4-oxadiazoles?
A1: The most frequent impurities are contingent on the synthetic route employed, but typically include:
-
Unreacted Starting Materials: Such as amidoximes, and carboxylic acids, acyl chlorides, or esters.[1]
-
O-acylamidoxime Intermediate: This intermediate is formed prior to the final cyclization to the 1,2,4-oxadiazole ring. In some instances, this intermediate can be isolated.
-
Side Products of Rearrangement: Certain substituted 1,2,4-oxadiazoles can undergo thermal or photochemical rearrangements.
Q2: How can I effectively remove residual high-boiling solvents like DMF or DMSO?
A2: High-boiling point solvents can be challenging to remove and may result in an oily or gummy product. A common and effective method is the use of a co-solvent. Dissolve the crude product in a volatile solvent like dichloromethane (DCM) or ethyl acetate. Add a non-polar co-solvent such as toluene and evaporate the solvents under reduced pressure. Toluene forms an azeotrope with many high-boiling solvents, which facilitates their removal. This process can be repeated several times to ensure complete removal.[1]
Q3: Is there a general, chromatography-free method for purifying 1,2,4-oxadiazole derivatives?
A3: While not universally applicable, certain strategies can minimize the need for column chromatography:
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent technique for obtaining highly pure crystalline products.[1]
-
Liquid-Liquid Extraction: A well-designed extraction protocol can eliminate many impurities. For a neutral product, washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) will remove acidic starting materials, and a subsequent wash with an acidic solution (e.g., dilute HCl) will remove basic impurities.[1]
-
Use of Polymer-Supported Reagents: This technique utilizes reagents attached to a solid support. Following the reaction, the supported reagent and any bound byproducts can be removed by simple filtration, often yielding a relatively pure product in the filtrate.[1]
Troubleshooting Guides
Issue 1: The crude product is an oil or a sticky gum.
Probable Cause: This is often due to the presence of impurities, residual high-boiling solvents (e.g., DMF, DMSO), or byproducts that depress the melting point.
Solutions:
-
Trituration: This is typically the first method to try. It involves stirring the crude oil or gum with a solvent in which the desired product has low solubility, while the impurities are soluble. Good solvent choices to start with include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.[1]
-
Solvent Evaporation with a Co-solvent: As mentioned in the FAQs, using a co-solvent like toluene can help remove residual high-boiling solvents that may be causing the product to remain oily.[1]
-
Short Silica Gel Plug: If trituration is unsuccessful, a rapid filtration through a short plug of silica gel can remove highly polar impurities. Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., DCM or a hexanes/ethyl acetate mixture) and pass it through the silica plug.
Issue 2: The 1,2,4-oxadiazole derivative co-elutes with starting materials or byproducts during column chromatography.
Probable Cause: The polarity of the desired product and the impurities are very similar, leading to poor separation on the column.
Solutions:
-
Optimize the Eluent System:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity.
-
Solvent System Modification: For polar compounds, consider using dichloromethane/methanol or ethyl acetate/methanol systems. Adding a small amount of triethylamine (0.1-1%) can reduce tailing for basic compounds on silica gel, while a small amount of acetic or formic acid can help with acidic compounds.[1]
-
-
Change the Stationary Phase:
-
Alumina: If your compound is sensitive to the acidic nature of silica gel, neutral or basic alumina may be a better choice.[1]
-
Reverse-Phase Silica (C18): For highly polar or water-soluble derivatives, reverse-phase chromatography with a water/acetonitrile or water/methanol gradient may provide superior separation.[1]
-
-
Pre-adsorption (Dry Loading): For compounds with low solubility in the chromatography solvent, dry loading can enhance resolution. Dissolve your crude product in a suitable solvent (e.g., DCM, methanol), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully loaded onto the top of the column.[1]
Issue 3: Low recovery after recrystallization.
Probable Cause: This is often due to an inappropriate choice of solvent, using too much solvent, or a suboptimal cooling process.
Solutions:
-
Solvent System Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1]
-
Finding a Good Solvent: Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) or solvent mixtures to find a suitable one.[1]
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be employed. This typically consists of a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble. Dissolve the compound in a minimal amount of the hot "good" solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy.[1]
-
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Concentrate the Mother Liquor: If a substantial amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.[1]
Data Presentation
Table 1: Comparison of Purification Methods for 1,2,4-Oxadiazole Derivatives
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >95% | 50-90% | High resolution, applicable to a wide range of compounds.[1] | Time-consuming, requires significant solvent volumes, potential for product loss on the column.[1] |
| Recrystallization | >98% | 40-80% | Can yield very pure crystalline material, scalable.[1] | Requires a suitable solvent system, not suitable for oils or amorphous solids, potential for significant product loss in the mother liquor.[1] |
| Liquid-Liquid Extraction | Variable | >90% (of crude) | Fast, good for removing ionic impurities.[1] | Limited separation capability for compounds with similar polarities.[1] |
| Trituration | Variable | >80% (of crude) | Simple, good for initial purification of oils/gums.[1] | May not remove all impurities, product can sometimes remain oily.[1] |
| Preparative HPLC | >99% | 30-70% | Excellent separation for difficult mixtures, high purity.[1] | Expensive, limited sample capacity, requires specialized equipment.[1] |
Experimental Protocols
Protocol 1: Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent (e.g., 100% hexanes or a 95:5 hexanes:ethyl acetate mixture). Swirl to create a uniform slurry.[1]
-
Column Packing: Pour the slurry into the chromatography column. Gently tap the column to ensure even packing of the silica gel. Add more eluent and allow it to drain until the solvent level is just above the top of the silica bed.[1]
-
Sample Loading:
-
Wet Loading: Dissolve the crude 1,2,4-oxadiazole derivative in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the silica bed.[1]
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
-
Elution: Carefully add the eluent to the column. Apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the sample through the column. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the product.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a heated funnel.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM).[1]
-
Aqueous Washes: Transfer the organic solution to a separatory funnel.
-
Acid Wash: To remove basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Drain the aqueous layer.[1]
-
Base Wash: To remove acidic impurities (like unreacted carboxylic acid), wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).[1]
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride solution (brine) to remove residual water.
-
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of crude 1,2,4-oxadiazole products.
Caption: Troubleshooting flowchart for common purification challenges.
Caption: Formation of common byproducts in 1,2,4-oxadiazole synthesis.
References
Technical Support Center: Managing the Instability of Chloromethylated Heterocyclic Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with chloromethylated heterocyclic compounds. It provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help manage the inherent instability of these reactive intermediates.
Frequently Asked Questions (FAQs)
Q1: What makes chloromethylated heterocyclic compounds so unstable?
A1: The instability of chloromethylated heterocyclic compounds stems from the presence of a good leaving group (the chloride ion) attached to a carbon atom adjacent to a heteroaromatic ring. This arrangement makes the molecule highly susceptible to nucleophilic substitution and solvolysis reactions. The electron-withdrawing nature of the heterocyclic ring can further enhance the reactivity of the chloromethyl group.
Q2: What are the primary degradation pathways for these compounds?
A2: The most common degradation pathways include:
-
Hydrolysis/Solvolysis: Reaction with water or other protic solvents to form the corresponding hydroxymethyl or alkoxymethyl derivatives.
-
Nucleophilic Substitution: Reaction with any nucleophiles present in the reaction mixture or storage environment.
-
Self-alkylation/Polymerization: Particularly in nitrogen-containing heterocycles, where one molecule can act as a nucleophile towards another, leading to quaternization and the formation of oligomeric or polymeric byproducts.
Q3: How should I properly store my chloromethylated heterocyclic compounds?
A3: To minimize degradation during storage, it is crucial to:
-
Store them in a cool, dry, and dark place, preferably in a refrigerator or freezer at temperatures between 2-8°C.
-
Keep them under an inert atmosphere (e.g., argon or nitrogen) to protect them from moisture and oxygen.
-
Use tightly sealed containers made of non-reactive materials.
-
Avoid storing them in solution for extended periods. If a solution is necessary, use an anhydrous, non-protic solvent and prepare it fresh before use.
Q4: I'm observing a dark discoloration in my sample. What does this indicate?
A4: Darkening of the material often suggests decomposition, potentially due to the liberation of free halide ions which can lead to the formation of colored impurities. This is a sign of significant degradation, and the purity of the compound should be reassessed before use.
Troubleshooting Guides
This section addresses common problems encountered during experiments with chloromethylated heterocyclic compounds.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
| Possible Cause | Troubleshooting Step |
| Degraded Starting Material | Verify the purity of the chloromethylated heterocycle using ¹H NMR or HPLC before starting the reaction. If degradation is evident, repurify the starting material or synthesize a fresh batch. |
| Suboptimal Reaction Conditions | Ensure the reaction is conducted under anhydrous conditions. If the reaction is sluggish at low temperatures, a modest increase in temperature may be necessary, but monitor closely for byproduct formation. |
| Competing Self-Alkylation | Use dilute reaction conditions to minimize intermolecular reactions. Add the chloromethylated heterocycle slowly to the solution of the nucleophile. |
| Poor Nucleophile Reactivity | If using a weak nucleophile, consider using a stronger base to deprotonate it and increase its nucleophilicity. Ensure the chosen solvent is appropriate for the reaction. |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Step |
| Hydrolysis from Trace Water | Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere. |
| Reaction with Solvent | If using a protic solvent (e.g., an alcohol), be aware that it can act as a nucleophile. Switch to a non-protic solvent if this is problematic. |
| Over-reaction or Side Reactions | Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. Over-running the reaction can lead to the formation of degradation products. |
| Thermal Degradation | If the reaction requires heating, use the lowest effective temperature and minimize the heating time. |
Quantitative Data on Stability
The stability of chloromethylated heterocyclic compounds is highly dependent on the specific heterocycle, substitution pattern, and environmental conditions. The following tables provide a summary of representative data to illustrate these dependencies.
Table 1: pH-Dependent Degradation of Nitazoxanide at 40°C
| pH | Degradation Rate Constant (k) x 10⁻² min⁻¹ | Relative Stability |
| 0.01 | 0.5882 | Low |
| 1.0 | 0.0885 | High |
| 4.0 | 0.0689 | High |
| 10.0 | 0.7418 | Very Low |
Data adapted from a study on Nitazoxanide, a thiazolide compound, illustrating the significant impact of pH on stability.[1][2]
Table 2: Influence of Solvent on Hydrolysis Rates
| Solvent Type | General Effect on Stability | Example Solvents |
| Protic | Lower stability due to solvolysis | Water, Methanol, Ethanol |
| Aprotic Polar | Moderate stability | Acetonitrile, DMF, DMSO |
| Aprotic Non-polar | Higher stability | Toluene, Hexane, Dichloromethane |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[3][4][5][6][7]
Objective: To identify potential degradation products of a chloromethylated heterocyclic compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the chloromethylated heterocyclic compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period. Dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) in a photostability chamber for a specified period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact chloromethylated heterocyclic compound from its degradation products.[3][4][8]
Methodology:
-
Column Selection: A C18 reversed-phase column is a common starting point (e.g., Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water.
-
If peak shape is poor, add a buffer to the aqueous phase (e.g., 10 mM ammonium acetate or phosphate buffer, pH adjusted to a suitable value).[10]
-
Optimize the gradient to achieve good resolution between the parent compound and all degradation products observed in the forced degradation study.
-
-
Detection: Use a UV detector at a wavelength where the compound and its expected degradation products have significant absorbance (e.g., 240-270 nm).[9]
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters.
-
Visualizations
Caption: Major degradation pathways for chloromethylated heterocyclic compounds.
Caption: Workflow for assessing the stability of chloromethylated heterocycles.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. japsonline.com [japsonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijrpc.com [ijrpc.com]
- 7. biomedres.us [biomedres.us]
- 8. ijtsrd.com [ijtsrd.com]
- 9. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Cyclization of Amidoximes
Welcome to the technical support center for the optimization of reaction conditions for the cyclization of amidoximes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the cyclization of amidoximes to form heterocycles such as 1,2,4-oxadiazoles and 1,2,4-triazoles.
Issue: Low or No Yield of the Desired Cyclized Product
Possible Causes & Solutions:
-
Presence of Water: Moisture can lead to the hydrolysis of the O-acylamidoxime intermediate, preventing cyclization.
-
Solution: Ensure the use of anhydrous (dry) solvents and reagents. It is also recommended to run the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[1]
-
-
Incomplete Acylation (for one-pot synthesis): If the initial acylation of the amidoxime is not complete before initiating cyclization, the overall yield will be low.
-
Solution: When performing a one-pot synthesis, ensure the acylation step is complete before proceeding with the cyclization. This can be monitored by techniques like Thin Layer Chromatography (TLC).[1]
-
-
Suboptimal Base or Catalyst: The choice of base or catalyst is critical and highly dependent on the substrate.
-
Solution: For many substrates, alkali metal hydroxides (NaOH, KOH, LiOH) in DMSO provide excellent yields at room temperature.[1][2] Tetrabutylammonium Fluoride (TBAF) in THF is another effective and mild option for a wide range of functional groups.[1] Consult the data tables below for a suitable catalyst/solvent system for your specific substrate.
-
-
Inappropriate Reaction Temperature: The reaction temperature can significantly influence the rate and outcome of the cyclization.
-
Solution: While many base-mediated cyclizations proceed efficiently at room temperature, some substrates may require heating.[1][2] For instance, the cyclodehydration of O-acyl amidoximes to 1,2,4-oxadiazoles on DNA-conjugated substrates was performed by heating at 90 °C.[3] Conversely, higher temperatures can sometimes lead to degradation.[4] Optimization of the temperature for your specific system is recommended.
-
-
Substrate-Specific Issues: Certain functional groups on the substrate can interfere with the reaction. For example, terminal double bonds can undergo polymerization in the presence of strong bases like KOH.[1]
-
Solution: If you suspect a substrate-specific side reaction, consider using a milder, non-nucleophilic base.[1]
-
Issue: Significant Side Product Formation
Possible Causes & Solutions:
-
Hydrolysis of O-Acylamidoxime: The most common side product is the starting amidoxime, resulting from the hydrolytic cleavage of the O-acylamidoxime intermediate.[1][3]
-
Polymerization: Substrates with terminal alkenes may polymerize in the presence of strong bases.[1]
-
Formation of 1,3,4-Oxadiazoles: In some cases, rearrangement to other regioisomeric products can occur.[5]
-
Cause: Reaction conditions, including the solvent and temperature, can influence the reaction pathway.
-
Prevention: Carefully select and optimize the reaction conditions based on literature precedents for the desired isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between a one-pot and a two-step procedure for amidoxime cyclization?
A1:
-
Two-Step Procedure: This involves the initial formation and isolation of the O-acylamidoxime intermediate, followed by a separate cyclization step.
-
One-Pot Procedure: This method involves the reaction of an amidoxime with an acylating agent, followed by in-situ cyclization without isolating the O-acylamidoxime intermediate.[1] While more time and resource-efficient, it can sometimes lead to lower yields and more side products if the initial acylation is not complete.[1]
Q2: How do I choose the right solvent for my cyclization reaction?
A2: The choice of solvent is crucial. Aprotic polar solvents are commonly used.
-
DMSO (Dimethyl sulfoxide): Often used with alkali metal hydroxides (NaOH, KOH) for rapid reactions at room temperature.[1][2][6]
-
THF (Tetrahydrofuran): A good choice when using milder bases like TBAF.[1]
-
DMF (Dimethylformamide): Also a common solvent for these types of reactions.[7][8] The optimal solvent will depend on the specific base/catalyst system and the substrate.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the consumption of the starting material and the formation of the product.[1]
Q4: What are the key safety precautions I should take?
A4:
-
Always work in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[1]
-
Many bases used, such as KOH and NaOH, are corrosive and should be handled with care.[1]
-
Be aware of the specific handling requirements for solvents like DMSO and THF by consulting their Safety Data Sheets (SDS).[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Cyclization of O-Acylamidoximes to 1,2,4-Oxadiazoles
| Base/Catalyst | Solvent | Temperature | Typical Reaction Time | Notes |
| NaOH, KOH, LiOH | DMSO | Room Temperature | 10 - 20 minutes | Provides excellent yields rapidly for many substrates.[1][2] |
| TBAF | THF | Room Temperature | Varies (monitor by TLC) | Effective for a wide range of functional groups, considered a milder option.[1] |
| Borate Buffer (pH 9.5) | Water/Co-solvent | 90 °C | 2 hours | Used for cyclodehydration on DNA-conjugated substrates.[3] |
| DDQ | Varies | Varies | Varies | A method for oxidative cyclization of amidoximes.[6] |
Table 2: Conditions for the Synthesis of 1,2,4-Triazoles from Amidoximes
| Reactants | Catalyst/Reagent | Solvent | Temperature | Typical Reaction Time |
| p-Tolunitrile, Hydroxylamine HCl, TEA, Benzonitrile | Cu(OAc)₂ | DMSO | 120 °C | 12 hours |
| Benzamide, Benzoyl hydrazide | None (neat) | None | 160-250 °C | 2 - 4 hours |
| N-formylbenzamide, Phenylhydrazine | Acetic Acid | Ethanol or Acetic Acid | Reflux | 4 - 8 hours |
| Phenylhydrazine, Formamide | Microwave | None | 180 °C | 10 minutes |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Cyclization of O-Acylamidoximes in DMSO [1]
-
To a solution of the O-acylamidoxime (1.0 mmol) in anhydrous DMSO (5 mL), add powdered alkali metal hydroxide (e.g., NaOH or KOH, 1.1 mmol).
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 10-20 minutes).
-
Upon completion, pour the reaction mixture into cold water (20 mL).
-
If a precipitate forms, collect the solid product by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for TBAF-Mediated Cyclization of O-Acylamidoximes in THF [1]
-
Dissolve the O-acylamidoxime (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.
-
Add a solution of TBAF (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise to the stirred solution at room temperature.
-
Continue stirring and monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.
Visualizations
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09096D [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Solubility of 1,2,4-Oxadiazole Derivatives in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of poor aqueous solubility encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many 1,2,4-oxadiazole derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of many 1,2,4-oxadiazole derivatives often stems from their molecular structure. These compounds can have a rigid, aromatic character and may lack a sufficient number of polar functional groups capable of forming hydrogen bonds with water. The overall lipophilicity (hydrophobicity) of the substituents on the oxadiazole ring plays a significant role in their low affinity for aqueous media.
Q2: What are the initial steps I should take when I encounter a solubility issue with a new 1,2,4-oxadiazole derivative?
A2: Start by assessing the compound's physicochemical properties, such as its predicted LogP (a measure of lipophilicity). A higher LogP value generally correlates with lower aqueous solubility. Attempt to dissolve a small amount of the compound in a range of common laboratory solvents, including water, buffers at different pH values (e.g., pH 2, 7.4, 9), and organic co-solvents like DMSO, ethanol, or methanol. This will give you a preliminary understanding of its solubility profile.
Q3: How can structural modification of my 1,2,4-oxadiazole derivative improve its solubility?
A3: Structural modification is a powerful strategy. Introducing polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups can significantly increase aqueous solubility by providing sites for hydrogen bonding. Another effective approach is to convert the derivative into a salt form, for example, by reacting a basic nitrogen atom with an acid to form a hydrochloride salt, or an acidic proton with a base to form a sodium salt. These salt forms are generally more water-soluble than the neutral compound.[1]
Q4: What are the most common formulation strategies to enhance the aqueous solubility of 1,2,4-oxadiazole derivatives for in vitro assays?
A4: For in vitro experiments, the most common and practical approaches include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol) can significantly increase the solubility of hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble 1,2,4-oxadiazole derivative, forming an inclusion complex that is more soluble in water.[2][3][4][5][6]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous medium to ionize the compound can dramatically increase its solubility.
Q5: Are there more advanced formulation techniques for developing 1,2,4-oxadiazole derivatives as potential therapeutics?
A5: Yes, for preclinical and clinical development, more advanced techniques are often employed:
-
Solid Dispersions: The drug is dispersed in a solid hydrophilic carrier (polymer). This can be achieved through methods like solvent evaporation, melting, or spray drying. The resulting solid dispersion can enhance the dissolution rate and apparent solubility of the drug.
-
Nanoparticles: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution rate and saturation solubility.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: My 1,2,4-oxadiazole derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility, even with a small percentage of DMSO. This is a common phenomenon known as "crashing out."
-
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of your compound in the assay. Determine the maximum tolerable DMSO concentration for your assay and calculate the highest possible compound concentration that remains in solution.
-
Increase the Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO or another co-solvent might keep the compound in solution. However, be mindful of the potential effects of the solvent on your biological system.
-
Use a Different Co-solvent: Experiment with other water-miscible organic solvents like ethanol, methanol, or polyethylene glycol (PEG) to see if they offer better solubilizing properties for your specific compound.
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to keep the compound in solution by forming micelles.
-
Utilize Cyclodextrins: Prepare your final solution in a buffer containing a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). The cyclodextrin can form an inclusion complex with your compound, increasing its aqueous solubility.
-
Issue 2: I am trying to determine the aqueous solubility of my compound, but I get inconsistent results.
-
Possible Cause: The compound may not be reaching equilibrium solubility, or it might be degrading during the experiment. The presence of different crystalline forms (polymorphs) can also affect solubility.
-
Troubleshooting Steps:
-
Ensure Sufficient Equilibration Time: Solubility determination requires the system to reach equilibrium. Ensure you are stirring or shaking your compound in the aqueous medium for a sufficient period (often 24-48 hours).
-
Control Temperature: Solubility is temperature-dependent. Perform your experiments at a constant and controlled temperature.
-
Check for Degradation: Analyze your samples by HPLC or LC-MS at different time points to check for the appearance of degradation products. If the compound is unstable, you may need to shorten the equilibration time or use a stabilizing agent if compatible with your analysis.
-
Assess Solid State: If possible, use techniques like X-ray powder diffraction (XRPD) to characterize the solid form of your compound before and after the solubility experiment to check for any polymorphic changes.
-
Use a Standardized Protocol: Follow a consistent and well-documented protocol for your solubility measurements to ensure reproducibility.
-
Data on Solubility of 1,2,4-Oxadiazole Derivatives
Quantitative solubility data for 1,2,4-oxadiazole derivatives is often specific to the individual compound's structure. The following tables provide an example of how to present such data and include a specific literature value.
Table 1: Aqueous Solubility of a 1,2,4-Oxadiazole Derivative
| Compound ID | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL) | Method of Determination | Reference |
| BDM 71339 | 297.33 | 9.9 | Not specified | [Villemagne et al., 2020][7] |
Table 2: Example of Solubility Enhancement using Cyclodextrins (Hypothetical Data)
| Compound ID | Initial Aqueous Solubility (µg/mL) | Cyclodextrin Used | Cyclodextrin Concentration (mM) | Solubility with Cyclodextrin (µg/mL) | Fold Increase |
| Compound X | 5 | HP-β-CD | 10 | 50 | 10 |
| Compound X | 5 | HP-β-CD | 25 | 125 | 25 |
| Compound Y | 2 | SBE-β-CD | 10 | 40 | 20 |
| Compound Y | 2 | SBE-β-CD | 25 | 98 | 49 |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of your 1,2,4-oxadiazole derivatives.
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To prepare a stock solution of a poorly soluble 1,2,4-oxadiazole derivative for in vitro testing.
Materials:
-
1,2,4-Oxadiazole derivative
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes
Methodology:
-
Accurately weigh 1-5 mg of the 1,2,4-oxadiazole derivative into a sterile microcentrifuge tube.
-
Add a small volume of the chosen organic co-solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, the concentration may be too high for that solvent.
-
To prepare a working solution, dilute the high-concentration stock solution into your aqueous assay buffer (e.g., PBS). It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
The final concentration of the co-solvent in the assay should be kept to a minimum (typically ≤1%, and often ≤0.1%) to avoid solvent-induced artifacts in biological assays.
Protocol 2: Preparation of a 1,2,4-Oxadiazole Derivative-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare a solid inclusion complex of a 1,2,4-oxadiazole derivative with a cyclodextrin to enhance its aqueous solubility.[2]
Materials:
-
1,2,4-Oxadiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Methodology:
-
Calculate the required amounts of the 1,2,4-oxadiazole derivative and the cyclodextrin for a specific molar ratio (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in the mortar.
-
Add a small amount of deionized water dropwise to the cyclodextrin while triturating with the pestle to form a homogeneous paste.
-
Gradually add the accurately weighed 1,2,4-oxadiazole derivative to the paste.
-
Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a very small amount of water.
-
Scrape the paste from the mortar and spread it as a thin layer on a glass dish.
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved, or in a desiccator under vacuum.
-
Grind the resulting solid complex into a fine powder using the mortar and pestle.
-
Store the powdered complex in a tightly sealed container, protected from moisture. The aqueous solubility of this complex can then be determined and compared to the uncomplexed drug.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of a 1,2,4-oxadiazole derivative in a hydrophilic polymer to improve its dissolution rate.
Materials:
-
1,2,4-Oxadiazole derivative
-
Polyvinylpyrrolidone (PVP K30) or a Soluplus®
-
Methanol or another suitable volatile organic solvent
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:9 by weight).
-
Accurately weigh the 1,2,4-oxadiazole derivative and the hydrophilic polymer and place them in a round-bottom flask.
-
Add a sufficient amount of the organic solvent (e.g., methanol) to completely dissolve both the drug and the polymer.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
The dissolution rate of the solid dispersion can then be tested and compared to the pure drug.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate signaling pathways where 1,2,4-oxadiazole derivatives have been implicated as inhibitors and a general experimental workflow for solubility screening.
Caption: Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by 1,2,4-oxadiazole derivatives.[8][9][10]
Caption: Activation of the Nrf2 antioxidant response pathway by 1,2,4-oxadiazole derivatives.
Caption: Experimental workflow for screening methods to improve the solubility of 1,2,4-oxadiazole derivatives.
References
- 1. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicaljournals.com [chemicaljournals.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
preventing ring opening of the 1,2,4-oxadiazole nucleus during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of ring opening of the 1,2,4-oxadiazole nucleus during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the 1,2,4-oxadiazole ring prone to opening during reactions?
A1: The 1,2,4-oxadiazole ring possesses inherent structural features that contribute to its susceptibility to ring-opening. It has low aromaticity and a weak O-N bond, making it vulnerable to cleavage under various conditions.[1] Additionally, the ring is an electron-withdrawing group, which can increase the reactivity of its substituents.[1] Monosubstituted 1,2,4-oxadiazoles are particularly unstable and prone to ring opening to form nitriles under thermal and basic conditions.[1]
Q2: Under what conditions is the 1,2,4-oxadiazole ring most stable?
A2: The stability of the 1,2,4-oxadiazole ring is highly dependent on the reaction conditions. Generally, functionalization of the oxadiazole ring should be carried out under mild conditions.[1] Studies on 1,2,4-oxadiazole derivatives have shown maximum stability in a pH range of 3-5.[2][3] Both highly acidic and highly basic conditions can lead to accelerated degradation and ring opening.[2][3]
Q3: How does the substitution pattern affect the stability of the 1,2,4-oxadiazole ring?
A3: Disubstituted 1,2,4-oxadiazoles are generally more stable than their monosubstituted counterparts. The nature of the substituents also plays a crucial role. Electron-withdrawing groups can influence the electrophilicity of the ring carbons, potentially affecting their susceptibility to nucleophilic attack.
Q4: Are there more stable isomers of oxadiazole that can be used as alternatives?
A4: Yes, the 1,3,4-oxadiazole isomer is generally more stable than the 1,2,4-oxadiazole.[4][5] In drug discovery, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole is a common strategy to improve metabolic stability and other physicochemical properties.[5][6]
Troubleshooting Guides
Issue 1: Ring opening observed under basic conditions.
Cause: The carbon atoms of the 1,2,4-oxadiazole ring are electrophilic and susceptible to nucleophilic attack by bases. At high pH, nucleophilic attack on a methine carbon can occur, leading to an anionic intermediate that, in the presence of a proton donor like water, facilitates ring opening.[2][3]
Solutions:
-
pH Control: Maintain the reaction pH between 3 and 5, where the 1,2,4-oxadiazole ring exhibits maximum stability.[2][3]
-
Use of Mild Bases: If a base is necessary, opt for milder, non-nucleophilic bases.
-
Anhydrous Conditions: In the absence of a proton donor, such as in dry acetonitrile, the anionic intermediate may revert to the starting material, thus preventing ring opening.[2]
-
Reaction Temperature: Perform the reaction at the lowest possible temperature to minimize degradation. Many synthetic procedures for 1,2,4-oxadiazoles are now conducted at room temperature to preserve sensitive functionalities.[7][8]
Issue 2: Ring cleavage or rearrangement under thermal stress.
Cause: The 1,2,4-oxadiazole ring can undergo thermal rearrangements, such as the Boulton-Katritzky rearrangement, to form more stable heterocyclic systems.[9] High temperatures can also lead to fragmentation of the ring. For example, 3,5-diphenyl-1,2,4-oxadiazole has been shown to degrade at 700-800 °C to form phenyl isocyanate and benzonitrile.[10]
Solutions:
-
Temperature Control: Avoid excessive heating. Utilize microwave irradiation for shorter reaction times and potentially lower overall thermal stress.
-
Alternative Synthetic Routes: Explore synthetic pathways that do not require high temperatures. Room-temperature synthesis methods for 1,2,4-oxadiazoles are well-documented.[7][8]
Issue 3: Undesired reactions under photochemical conditions.
Cause: Irradiation with UV light can induce rearrangements of the 1,2,4-oxadiazole ring. Depending on the substituents and the solvent, this can lead to the formation of the more stable 1,3,4-oxadiazole isomer or open-chain products.[11][12]
Solutions:
-
Protect from Light: Conduct reactions in amber glassware or in the dark to prevent photochemical side reactions.
-
Wavelength Selection: If photochemistry is intended, careful selection of the irradiation wavelength may allow for selective transformations.
Data Presentation
Table 1: pH Stability Profile of a 1,2,4-Oxadiazole Derivative (BMS-708163)
| pH | Relative Stability | Degradation Mechanism |
| < 3 | Decreased | Protonation of N-4 followed by nucleophilic attack and ring opening. |
| 3-5 | Maximum | - |
| > 5 | Decreased | Nucleophilic attack on a methine carbon followed by proton capture and ring opening. |
Data summarized from a study on the degradation kinetics of BMS-708163.[2][3]
Table 2: Comparative Stability of Oxadiazole Isomers
| Isomer | Relative Stability | Key Characteristics |
| 1,3,4-Oxadiazole | More Stable | Higher aromaticity, lower lipophilicity, generally better metabolic stability.[4][5] |
| 1,2,4-Oxadiazole | Less Stable | Lower aromaticity, weak O-N bond, susceptible to nucleophilic attack and rearrangements.[1] |
Experimental Protocols
Protocol 1: Synthesis of 5-Arylacetylenyl-3-aryl-1,2,4-oxadiazoles via Side-Chain Modification
This protocol describes the conversion of a 5-styryl-1,2,4-oxadiazole to a 5-arylacetylenyl-1,2,4-oxadiazole, demonstrating a reaction on a substituent while preserving the oxadiazole core.
Step 1: Bromination of the Styrene Double Bond
-
Dissolve the 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazole in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add a solution of bromine in the same solvent dropwise with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent to obtain the dibromo derivative.
Step 2: Di-dehydrobromination
-
In a flask equipped for low-temperature reactions, prepare a solution of sodium amide in liquid ammonia at -70 to -60 °C.
-
Add the dibromo derivative from Step 1 to the sodium amide solution.
-
Stir the reaction mixture at low temperature for a specified time.
-
Quench the reaction carefully with a proton source (e.g., ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography to yield the 5-arylacetylenyl-3-aryl-1,2,4-oxadiazole.
This is a generalized protocol based on the synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles.[13]
Visualizations
Caption: Mechanisms of 1,2,4-oxadiazole ring opening under acidic and basic conditions.
Caption: Troubleshooting workflow for preventing 1,2,4-oxadiazole ring opening.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 4. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions [beilstein-journals.org]
Technical Support Center: Efficient Chloromethylation of Aromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chloromethylation of aromatic compounds.
Troubleshooting Guide
Problem 1: Low or No Conversion of the Aromatic Substrate
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, SnCl₄) is anhydrous. Moisture can deactivate these catalysts. Consider purchasing a new batch or drying the existing one under vacuum. |
| Insufficient Catalyst Loading | Increase the molar ratio of the catalyst to the aromatic substrate. For deactivated aromatic compounds, a higher catalyst concentration may be necessary.[1] |
| Poorly Reactive Substrate | For deactivated aromatic rings (e.g., nitrobenzene, acetophenone), stronger catalyst systems are required.[1][2] Consider using chloromethyl methyl ether with concentrated H₂SO₄ or oleum.[1][2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. However, be aware that higher temperatures can promote the formation of by-products.[3] |
| Inadequate Mixing | Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to maximize contact between reactants and the catalyst. |
Problem 2: Formation of Significant Amounts of Di(aryl)methane By-products
| Potential Cause | Suggested Solution |
| Catalyst Choice | Some Lewis acids, like aluminum chloride (AlCl₃), are known to favor the formation of diarylmethane products.[3][4] Consider switching to a milder catalyst such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄).[3][5][6] |
| High Reaction Temperature | Higher temperatures promote the Friedel-Crafts alkylation of the starting material with the chloromethylated product.[3][4] Maintain the lowest effective temperature for the reaction. |
| High Concentration of Product | As the concentration of the chloromethylated product increases, the rate of by-product formation can increase.[3] Consider stopping the reaction at a lower conversion to maximize the yield of the desired product. |
| Excess Aromatic Substrate | An excess of the aromatic starting material can react with the product to form the diarylmethane by-product.[4] |
Problem 3: Poor Regioselectivity (Formation of Multiple Isomers)
| Potential Cause | Suggested Solution |
| Reaction Conditions | The choice of catalyst and solvent can influence the ortho/para selectivity. For some substrates, specific catalyst systems have been shown to improve regioselectivity. For instance, in the chloromethylation of cumene, the use of a micellar catalyst resulted in a high para/ortho ratio.[7] |
| Steric Hindrance | The directing groups on the aromatic ring will determine the position of chloromethylation. For bulky substrates, steric hindrance may favor substitution at less hindered positions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common catalyst for the Blanc chloromethylation reaction?
A1: Zinc chloride (ZnCl₂) is the most frequently used Lewis acid catalyst for the Blanc chloromethylation, which utilizes formaldehyde and hydrogen chloride as the chloromethylating agents.[1][2][3]
Q2: How can I chloromethylate a deactivated aromatic compound?
A2: Deactivated aromatic compounds often require more forcing conditions. This can include using a stronger Lewis acid, higher temperatures, or a more reactive chloromethylating agent like chloromethyl methyl ether in the presence of a strong protic acid such as sulfuric acid.[1][2][3] Ferric chloride (FeCl₃) and stannic chloride (SnCl₄) have also been shown to be effective catalysts for deactivated substrates.[1]
Q3: What are the primary safety concerns with chloromethylation reactions?
A3: The most significant safety concern is the formation of the highly carcinogenic by-product, bis(chloromethyl) ether (BCME).[2][8] Therefore, all chloromethylation reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[9][10]
Q4: Can I use a heterogeneous catalyst for chloromethylation?
A4: Yes, heterogeneous catalysts can be used and offer the advantage of easier separation from the reaction mixture. Supported noble metal catalysts, such as palladium on activated carbon (Pd/C), have been employed, although they can be susceptible to deactivation by the hydrogen chloride generated in the reaction.[11]
Q5: What is catalyst deactivation and how can I prevent it?
A5: Catalyst deactivation is the loss of catalytic activity over time. In chloromethylation, deactivation can occur through poisoning by by-products like HCl, or by coking, where carbonaceous material deposits on the catalyst surface.[11][12] To prevent this, ensure anhydrous conditions, control the reaction temperature, and consider catalyst regeneration if applicable.
Catalyst Performance Data
Table 1: Catalyst Selection for Different Aromatic Substrates
| Aromatic Substrate | Recommended Catalyst | Reaction Temperature (°C) | Key Observations | Reference |
| Anisole | Titanium tetrachloride (TiCl₄) | 0-5 | Optimized for a high ratio of chloromethylated product to diarylmethane by-product. | [3] |
| Cumene | Zinc chloride (ZnCl₂) | 42-48 | Good results for obtaining the desired chloromethylated product. | [3] |
| Toluene | Ionic Liquid [BzMim][BF₄] | 80 | High yield (88.5%) and excellent selectivity (>99%) for mono-chloromethylation. | [13] |
| Biphenyl | Zinc chloride (ZnCl₂) | Optimized via Box-Wilson method | Mathematical modeling was used to determine optimal conditions for 4,4'-(dichloromethyl)-biphenyl yield. | [14] |
| Deactivated Aromatics | Ferric chloride (FeCl₃) or Stannic chloride (SnCl₄) | Varies | Effective for aromatics with deactivating substituents. | [1] |
Table 2: Comparison of Lewis Acid Catalysts for Toluene Chloromethylation
| Catalyst | Relative Catalytic Activity |
| FeCl₃ | Highest |
| AlCl₃ | High |
| SnCl₄ | Moderate |
| ZnCl₂ | Moderate |
| Data synthesized from a comparative study mentioned in the literature.[15] |
Experimental Protocols
Protocol 1: General Procedure for Chloromethylation of Toluene using a Lewis Acid Catalyst
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize HCl gas), and a gas inlet tube.
-
Reagents: In the flask, place anhydrous zinc chloride (ZnCl₂) (0.1 mol).
-
Solvent and Substrate: Add toluene (1 mol) to the flask.
-
Chloromethylating Agent: While stirring, introduce paraformaldehyde (0.3 mol).
-
Reaction Initiation: Begin bubbling dry hydrogen chloride (HCl) gas through the mixture at a steady rate.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over crushed ice and water. Separate the organic layer.
-
Purification: Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.
Safety Note: This procedure must be carried out in a certified fume hood due to the evolution of HCl gas and the potential formation of the carcinogen bis(chloromethyl) ether.
Diagrams
Caption: General experimental workflow for a typical chloromethylation reaction.
Caption: Decision tree for selecting a suitable catalyst system.
References
- 1. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight - Google Patents [patents.google.com]
- 7. iris.unive.it [iris.unive.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chloromethylation of Toluene with Hydrochloric Acid and Polyformaldehyde Catalyzed by Ionic Liquid [BzMim][BF4] [finechemicals.com.cn]
- 14. Optimization of Biphenyl Chloromethylation Process -Proceedings of the Korean Institute of Electrical and Electronic Material Engineers Conference | Korea Science [koreascience.kr]
- 15. CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents [patents.google.com]
minimizing diarylmethane byproducts in Blanc chloromethylation reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to minimize the formation of diarylmethane byproducts during Blanc chloromethylation reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is producing a high percentage of the diarylmethane byproduct. How can I minimize it?
A1: High yields of diarylmethane are a common issue and typically result from the chloromethylated product undergoing a subsequent Friedel-Crafts alkylation with another molecule of the starting aromatic compound.[1][2] To minimize this, you should optimize three key parameters: temperature, reactant concentration, and the choice of catalyst.[2][3]
-
Temperature Control: Higher temperatures significantly favor the formation of diarylmethane.[2] It is crucial to maintain the lowest effective temperature for the reaction. For highly activated substrates like anisole, reactions can be successful at temperatures as low as 0-5°C, whereas less activated substrates like cumene may require moderately elevated temperatures of 42-48°C to proceed efficiently while still minimizing the byproduct.[2]
-
Reactant Concentration: High concentrations of the aromatic substrate can increase the rate of the secondary alkylation reaction leading to the diarylmethane byproduct.[3] Using an excess of the chloromethylating agent (formaldehyde and HCl) relative to the aromatic compound can help favor the formation of the desired chloromethylated product. However, be aware that a large excess of reactants can sometimes lead to di- or tri-chloromethylated products.[3]
-
Catalyst Selection: The choice and strength of the Lewis acid catalyst are critical. Strong Lewis acids, such as aluminum chloride (AlCl₃), are known to aggressively promote the Friedel-Crafts alkylation that forms diarylmethanes.[2][3] Opting for a milder catalyst, like zinc chloride (ZnCl₂), is generally recommended to improve selectivity for the desired chloromethylated product.[1][4] In some cases, particularly with highly activated aromatic rings, the reaction may proceed without a Lewis acid catalyst.
Q2: I am working with a highly activated arene, like a phenol or aniline, and my results are an uncontrolled mixture of products. What is happening?
A2: Phenols, anilines, and other highly activated aromatic compounds are generally not suitable substrates for the Blanc chloromethylation.[1] Their high electron density makes them extremely reactive, leading to uncontrolled and rapid secondary electrophilic attack by the newly formed benzyl chloride derivative. This results in the formation of significant amounts of diarylmethane byproducts and polymeric materials.[1]
Q3: My yield of the desired chloromethylated product is low, but I don't see a significant amount of diarylmethane. What other side reactions could be occurring?
A3: Low yields without significant diarylmethane formation can point to other issues. The reaction is sensitive to conditions, and other side products can form. Also, ensure that your starting material is being consumed. Substrates with strong electron-withdrawing groups are deactivated and may show only marginal reactivity under standard chloromethylation conditions.[1] For these deactivated substrates, using a more reactive chloromethylating agent like chloromethyl methyl ether (MOMCl) with sulfuric acid may yield better results.[1]
Frequently Asked Questions (FAQs)
Q1: What is the Blanc chloromethylation reaction?
A1: The Blanc chloromethylation is an electrophilic aromatic substitution reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring.[5] The reaction is typically performed by treating an aromatic compound with formaldehyde and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[1][5][6]
Q2: How is the diarylmethane byproduct formed?
A2: The diarylmethane byproduct is formed through a secondary reaction. Once the desired chloromethyl arene is produced, it can act as an electrophile in a subsequent Friedel-Crafts alkylation reaction with another molecule of the starting aromatic compound.[1] This reaction is catalyzed by the same Lewis acid present in the reaction mixture.
Q3: What are the primary factors that influence diarylmethane formation?
A3: The three primary factors are:
-
Temperature: Higher temperatures increase the rate of the secondary Friedel-Crafts alkylation, leading to more diarylmethane.[2][3]
-
Catalyst Choice: Strong Lewis acids like AlCl₃ promote diarylmethane formation more than milder catalysts like ZnCl₂.[2][3]
-
Reactant Concentration: An excess of the aromatic substrate relative to the chloromethylating agent can lead to increased diarylmethane production.[3]
Q4: Are there safer alternatives to the traditional Blanc chloromethylation?
A4: Yes. Due to the formation of the highly carcinogenic byproduct bis(chloromethyl) ether in the traditional reaction, safer alternatives have been developed.[5][6] One common alternative is the use of chloromethyl methyl ether (CH₃OCH₂Cl) as the chloromethylating agent, which avoids the in-situ generation of bis(chloromethyl) ether.[1][6] Additionally, phase-transfer catalysis methods in aqueous media have been developed to improve safety and environmental friendliness.[7]
Q5: What are the main safety concerns associated with this reaction?
A5: The most significant safety concern is the formation of small amounts of bis(chloromethyl) ether, a potent human carcinogen.[5][6] Therefore, this reaction must be performed with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment should be used. The reagents themselves, particularly hydrogen chloride gas, are highly corrosive.[5]
Data Presentation
Table 1: Effect of Reaction Conditions on Diarylmethane Formation
| Aromatic Substrate | Catalyst | Temperature (°C) | Key Finding | Reference |
| Anisole | Titanium tetrachloride (TiCl₄) | 0–5 | Optimal conditions to achieve a high ratio of chloromethylated product to diarylmethane. | [2] |
| Cumene | Zinc chloride (ZnCl₂) | 42–48 | Best results for minimizing diarylmethane while achieving good conversion. | [2] |
| Naphthalene | Arsenic trichloride (AsCl₃) | Not specified | Use of this catalyst can eliminate diarylmethane formation, yielding 90% of the desired product. | [8] |
| o-Hydroxyacetophenone | Zinc chloride (ZnCl₂) | 25-30 | Lower temperatures favor the mono-chloromethylated product. | [8] |
| o-Hydroxyacetophenone | Zinc chloride (ZnCl₂) | Reflux | Higher temperatures (reflux) lead to di-chloromethylated products. | [8] |
Table 2: Comparison of Common Lewis Acid Catalysts
| Catalyst | Relative Acidity | Propensity for Diarylmethane Formation | Typical Use Notes |
| Aluminum Chloride (AlCl₃) | Strong | High | Known to favor the formation of diarylmethane byproducts; generally too reactive for selective chloromethylation.[2][3] |
| Ferric Chloride (FeCl₃) | Moderate | Moderate | Can be used, but control of conditions is still critical to avoid byproducts. |
| Zinc Chloride (ZnCl₂) | Mild | Low to Moderate | The most commonly used catalyst for balancing reactivity and selectivity, minimizing diarylmethane formation.[1][4] |
| Tin Tetrachloride (SnCl₄) | Moderate | Moderate | An alternative to ZnCl₂, but can also promote side reactions if not carefully controlled. |
| Titanium Tetrachloride (TiCl₄) | Strong | Substrate Dependent | Effective for certain activated substrates like anisole at very low temperatures.[2] |
Experimental Protocols
Protocol: General Procedure for Minimizing Diarylmethane in the Chloromethylation of Toluene
This protocol is a general guideline and should be adapted based on the specific reactivity of the aromatic substrate.
Materials:
-
Toluene
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous solvent (e.g., carbon disulfide or excess toluene)
-
Hydrogen Chloride (gas)
-
Ice-water bath
-
Standard anhydrous reaction glassware setup (three-necked flask, condenser with drying tube, gas inlet tube, magnetic stirrer)
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum or an inert atmosphere to ensure anhydrous conditions. Allow the apparatus to cool to room temperature.
-
Charging Reactants: To the reaction flask, add the anhydrous solvent (if used), toluene (1 equivalent), paraformaldehyde (1.1 to 1.5 equivalents), and pulverized anhydrous zinc chloride (0.5 to 1 equivalent).
-
Temperature Control: Cool the reaction mixture to the desired temperature using an ice-water bath. For toluene, a temperature of around 60°C is common, but for more activated systems, a lower temperature is crucial.[8]
-
HCl Addition: Begin stirring the mixture and bubble a steady stream of dry hydrogen chloride gas through the suspension.
-
Reaction Monitoring: Maintain the temperature and continue the HCl stream. The reaction progress can be monitored by periodically taking aliquots and analyzing them by GC or TLC to check for the consumption of the starting material and the formation of the product versus the diarylmethane byproduct.
-
Workup: Once the reaction is complete (or when the formation of diarylmethane starts to increase significantly), stop the HCl flow. Pour the reaction mixture cautiously over crushed ice.
-
Extraction: Separate the organic layer. Wash it sequentially with cold water, a 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.
Visualizations
Caption: Reaction pathways for Blanc chloromethylation.
Caption: Troubleshooting workflow for diarylmethane formation.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 4. Blanc Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Enhancing the Metabolic Stability of 1,2,4-Oxadiazole-Based Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development of 1,2,4-oxadiazole-based drug candidates, with a focus on enhancing metabolic stability.
Frequently Asked Questions (FAQs)
Q1: Why is the 1,2,4-oxadiazole ring commonly used in drug design?
A1: The 1,2,4-oxadiazole ring is a five-membered heterocycle frequently used as a bioisostere for ester and amide functionalities.[1][2] This substitution is a common strategy to mitigate metabolic liabilities associated with esters and amides, such as hydrolysis by esterase and amidase enzymes, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.[1][3] Its rigid structure and favorable physicochemical properties make it an attractive scaffold in medicinal chemistry.[1][4]
Q2: My 1,2,4-oxadiazole-containing compound shows poor metabolic stability. What is the most likely cause?
A2: While the 1,2,4-oxadiazole ring is often incorporated to enhance stability, the ring itself can be a point of metabolic attack. The primary metabolic liability of the 1,2,4-oxadiazole nucleus is its susceptibility to reductive cleavage of the N-O bond, which leads to ring-opened metabolites.[3][5] This reductive metabolism can be mediated by various enzymes, including non-cytochrome P450 enzymes under anaerobic conditions in the liver.[6] Additionally, high lipophilicity of the overall molecule can increase its interaction with metabolic enzymes like Cytochrome P450s (CYPs), leading to rapid metabolism of other parts of the compound.[1]
Q3: How does the metabolic stability of 1,2,4-oxadiazoles compare to their 1,3,4-oxadiazole isomers?
A3: Comparative studies consistently show that 1,3,4-oxadiazole isomers often exhibit significantly greater metabolic stability than their 1,2,4-oxadiazole counterparts.[1][7][8] The 1,3,4-oxadiazole isomer is also associated with lower lipophilicity (LogD), improved aqueous solubility, and reduced potential for hERG inhibition.[7][8] These differences are attributed to their distinct electronic charge distributions and dipole moments.[8] Therefore, performing a bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole is a primary strategy to improve a compound's metabolic profile.[1]
Q4: What is the difference between a liver microsomal stability assay and a hepatocyte stability assay?
A4: Liver microsomal and hepatocyte assays both assess metabolic stability but use different components of the liver.
-
Liver Microsomes: This is a subcellular fraction containing enzymes from the endoplasmic reticulum, primarily Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[9] Microsomal assays are excellent for evaluating Phase I (oxidative/reductive) metabolism but lack most Phase II (conjugative) enzymes and transporters.[9][10] They are often used in early screening due to their cost-effectiveness and high-throughput capability.[9]
-
Hepatocytes: These are intact, viable liver cells that contain the full complement of metabolic enzymes (both Phase I and Phase II) and cofactors in a more physiologically relevant environment.[11] Hepatocyte assays provide a more comprehensive picture of overall hepatic clearance.[10][11]
Q5: How should I interpret the results (t½ and CLint) from my metabolic stability assay?
A5: The key parameters derived from an in vitro metabolic stability assay are the half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.[12]
-
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is expressed as volume of medium cleared per unit of time per unit of protein (e.g., µL/min/mg microsomal protein) or per number of cells (e.g., µL/min/10^6 hepatocytes).[10][12] A lower CLint value signifies better metabolic stability and a lower predicted in vivo hepatic clearance.[12] These values are crucial for ranking compounds and predicting their in vivo pharmacokinetic behavior.[13]
Troubleshooting Guide
Issue: High clearance or poor stability (short t½) observed in in vitro metabolic assays.
This guide provides a logical workflow to diagnose and address the root cause of metabolic instability in your 1,2,4-oxadiazole-based compound.
Caption: Troubleshooting workflow for addressing metabolic instability.
Detailed Troubleshooting Steps
| Possible Cause | Troubleshooting Step | Rationale |
| 1,2,4-Oxadiazole Ring Cleavage | 1. Synthesize the corresponding 1,3,4-oxadiazole isomer. 2. Test the new isomer in the same metabolic stability assay for a direct comparison. | The 1,3,4-oxadiazole isomer is electronically different and often more robust against reductive cleavage, leading to significantly improved metabolic stability.[1][7] This is the most direct strategy if the ring itself is the liability. |
| Metabolically Labile Site on a Substituent | 1. Perform metabolite identification (MetID) studies to pinpoint the exact site of metabolism ("hot spot"). 2. Block the hot spot: Introduce a fluorine atom or a trifluoromethyl group to deactivate an aromatic ring or block a specific position.[14] 3. Deuterate the hot spot: Replace the metabolically labile C-H bond with a stronger C-D bond. This "kinetic isotope effect" can significantly slow the rate of CYP-mediated bond cleavage without altering the compound's pharmacology.[15][16] 4. Scaffold Hopping: If an aromatic ring (e.g., phenyl) is the site of metabolism, replace it with a more electron-deficient and less easily oxidized heterocycle, such as a pyridine or pyrimidine ring.[17][18] | Detailed MetID is crucial for a targeted approach. Blocking or strengthening the specific site of enzymatic attack prevents degradation while preserving the core structure responsible for biological activity.[8] |
| High Lipophilicity | 1. Measure the LogD of your compound. 2. If LogD is high (typically >3), introduce polar functional groups (e.g., hydroxyl, amide, small ether) to the molecular scaffold, ensuring they do not interfere with target binding. | High lipophilicity often correlates with increased non-specific binding to microsomal proteins and greater susceptibility to metabolism by a broad range of CYP enzymes.[1] Reducing lipophilicity can decrease this interaction and improve metabolic stability. |
Quantitative Data Summary
The following tables summarize representative data for comparing the stability and properties of oxadiazole isomers and provide examples of metabolic stability data for 1,2,4-oxadiazole-containing compounds.
Table 1: Physicochemical and Metabolic Property Trends of Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Favorable Isomer | Reference |
| Lipophilicity (LogD) | Higher | Lower (often by an order of magnitude) | 1,3,4- | [7][8] |
| Aqueous Solubility | Lower | Higher | 1,3,4- | [7][8] |
| Metabolic Stability (HLM) | Lower | Higher | 1,3,4- | [7][8] |
| hERG Inhibition | Higher | Lower | 1,3,4- | [8] |
| Data represents a generalized summary from comparative studies, indicating a consistent trend. |
Table 2: Example of Comparative In Vitro Hepatic Metabolic Stability Data
| Compound ID | Isomer Type | Incubation Time (min) | % Parent Compound Remaining | Half-Life (t½) |
| Compound A | 1,2,4-Oxadiazole | 60 | 35% | Moderate |
| Compound B (Isomer of A) | 1,3,4-Oxadiazole | 60 | 88% | Long |
| Compound 7a | 1,2,4-Oxadiazole | - | - | 30 - 60 min |
| Compound 7b | 1,2,4-Oxadiazole | - | - | 30 - 60 min |
| Compound 7m | 1,2,4-Oxadiazole | - | - | 30 - 60 min |
| Verapamil (Control) | N/A | 60 | <10% | Short (High Clearance) |
| Warfarin (Control) | N/A | 60 | >90% | Long (Low Clearance) |
| Data for Compounds A & B are representative values adapted from BenchChem.[8] Data for Compounds 7a, 7b, & 7m are from a study on EGFR inhibitors.[19] Control data is typical for these assays. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol measures metabolic stability by monitoring the disappearance of the parent compound over time in the presence of Phase I enzymes.
Caption: Workflow for an in vitro HLM metabolic stability assay.
Methodology:
-
Preparation: Prepare a master mix of pooled human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer (pH 7.4). Add the test compound to the mix (final concentration typically 1 µM).
-
Pre-incubation: Aliquot the mixture into a 96-well plate and pre-incubate for 5-10 minutes at 37°C.[8]
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. This time point is considered T=0.[8]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard. The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.[8]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[3]
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein mass) .[3]
-
Protocol 2: In Vitro Metabolic Stability in Suspension Hepatocytes
This protocol provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways.
Methodology:
-
Cell Preparation: Rapidly thaw cryopreserved plateable human hepatocytes in a 37°C water bath. Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams Medium E) and determine cell viability and density. Dilute the cell suspension to a final concentration of 0.5 x 10⁶ viable cells/mL.[20]
-
Compound Preparation: In a separate 96-well plate, add the test compound to pre-warmed incubation medium to achieve the desired starting concentration (e.g., 1 µM).
-
Pre-incubation: Equilibrate the hepatocyte suspension at 37°C for 10 minutes in a shaking incubator.[20]
-
Initiation: Initiate the reaction by adding the hepatocyte suspension to the wells containing the test compound.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots and quench the reaction by adding ice-cold acetonitrile with an internal standard.[11]
-
Analysis: Process and analyze the samples via LC-MS/MS as described in the HLM protocol.
-
Data Analysis: Calculate t½ and CLint. For hepatocytes, CLint is typically normalized to the number of cells (e.g., µL/min/10⁶ cells).[20]
Visualizations of Metabolic Pathways
Primary Metabolic Liability of the 1,2,4-Oxadiazole Ring
The principal metabolic vulnerability of the 1,2,4-oxadiazole ring is reductive cleavage, which leads to the opening of the heterocyclic ring.
Caption: Reductive cleavage pathway of the 1,2,4-oxadiazole ring.
References
- 1. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. youtube.com [youtube.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 17. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
Validation & Comparative
A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers for Drug Development
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The oxadiazole scaffold is a cornerstone in medicinal chemistry, with the 1,2,4- and 1,3,4-isomers being the most extensively studied for their diverse biological activities. These five-membered heterocyclic rings are often employed as bioisosteres for amide and ester groups, enhancing pharmacological activity and metabolic stability. This guide provides a comprehensive comparative analysis of 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers, presenting supporting experimental data, detailed methodologies, and visual representations of synthetic and signaling pathways to aid in rational drug design.
Physicochemical and Pharmacokinetic Properties: A Tale of Two Isomers
While both isomers offer advantages as bioisosteric replacements for esters and amides, their distinct atomic arrangements lead to notable differences in their physicochemical and pharmacokinetic profiles. The 1,3,4-oxadiazole isomer is generally considered to have a more favorable profile for drug development due to its lower lipophilicity and enhanced metabolic stability.
A systematic comparison of matched pairs of 1,2,4- and 1,3,4-oxadiazole derivatives has shown that the 1,3,4-isomer consistently exhibits a lower distribution coefficient (log D), which can be an order of magnitude lower than its 1,2,4-counterpart. This difference is attributed to the distinct charge distributions and dipole moments of the two rings. The enhanced polarity of the 1,3,4-oxadiazole ring often leads to improved aqueous solubility and reduced inhibition of hERG channels, a critical consideration in cardiac safety profiling.
| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Key Implications for Drug Design |
| Lipophilicity (log D) | Generally higher | Generally lower | 1,3,4-isomers may offer improved solubility and reduced off-target effects related to high lipophilicity. |
| Metabolic Stability | More susceptible to metabolic degradation | Generally more stable | 1,3,4-isomers are often preferred for enhancing the half-life of a drug candidate. |
| Aqueous Solubility | Generally lower | Generally higher | Improved solubility of 1,3,4-isomers can facilitate formulation and improve bioavailability. |
| hERG Inhibition | Higher propensity for hERG inhibition | Lower propensity for hERG inhibition | 1,3,4-isomers may present a lower risk of cardiotoxicity. |
| Aromaticity | Lower aromatic character, behaves like a conjugated diene[1] | Higher aromatic character | Differences in reactivity and interaction with biological targets.[1] |
| Reactivity | The O-N bond is susceptible to reduction, leading to ring opening. The ring carbons are electrophilic, and the N4 nitrogen is nucleophilic.[2] | Generally more stable and less prone to ring-opening reactions. | The reactivity of the 1,2,4-oxadiazole ring can be exploited for further chemical modifications or may represent a liability. |
Comparative Biological Activities
Both 1,2,4- and 1,3,4-oxadiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. The choice of isomer can influence the potency and selectivity of the compound, depending on the specific therapeutic target.[3][4]
Anticancer Activity
Derivatives of both isomers have shown significant potential as anticancer agents, acting through various mechanisms, including enzyme inhibition and induction of apoptosis.[3][4]
1,2,4-Oxadiazole Derivatives:
-
A series of 1,2,4-oxadiazole-linked imidazopyrazine derivatives demonstrated potent cytotoxicity against MCF-7, A-549, and A-375 cancer cell lines, with IC50 values as low as 0.22 µM.[5]
-
Isatin-based 1,2,4-oxadiazole derivatives have shown high activity against mantle cell lymphoma (MCL) cell lines, with IC50 values in the sub-micromolar range (0.4–1.5 µM).[5]
-
Some derivatives act as apoptosis inducers through the activation of caspase-3.[6]
1,3,4-Oxadiazole Derivatives:
-
Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have exhibited significant antiproliferative activity against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines, with some compounds showing greater potency than the standard drug Doxorubicin.[3]
-
Hybrid molecules incorporating 1,3,4-oxadiazole and other heterocyclic rings have shown potent inhibitory effects on various cancer cell lines.[3]
-
Mechanisms of action for 1,3,4-oxadiazole anticancer agents include inhibition of EGFR, Src, and STAT3 signaling pathways.[7]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole-linked imidazopyrazine | MCF-7 | 0.22 - 0.68 | [5] |
| A-549 | 1.09 - 1.56 | [5] | |
| A-375 | 0.79 - 1.18 | [5] | |
| Isatin-based 1,2,4-oxadiazole | Mino (MCL) | 0.4 | [5] |
| Z138 (CLL) | 0.4 | [5] | |
| 2,5-disubstituted 1,3,4-oxadiazole | K-562 (Leukemia) | 1.95 | [7] |
| Jurkat (Leukemia) | 2.36 | [7] | |
| KG-1a (Leukemia) | 3.45 | [7] |
Antimicrobial Activity
The oxadiazole scaffold is integral to the development of new agents to combat antimicrobial resistance.
1,2,4-Oxadiazole Derivatives:
-
Substituted 1,2,4-oxadiazoles have been developed as potent anti-tuberculosis agents, with some compounds showing high activity against Mycobacterium tuberculosis H37Rv with a MIC of 0.4 µM.[5]
1,3,4-Oxadiazole Derivatives:
-
Derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]
-
Some 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated greater potency against Staphylococcus aureus than reference drugs like ciprofloxacin and amoxicillin.[3]
-
Antifungal activity has also been reported, with some derivatives being more effective than the commercial agent carbendazim against certain plant pathogenic fungi.
| Compound Class | Microorganism | Activity Metric (MIC or % Inhibition) | Reference |
| Substituted 1,2,4-oxadiazole | Mycobacterium tuberculosis H37Rv | MIC: 0.4 µM | [5] |
| Benzimidazole-1,2,4-oxadiazole hybrid | Mycobacterium tuberculosis H37Rv | MIC: 1.6 µg/mL | [5] |
| 2,5-disubstituted 1,3,4-oxadiazole | Staphylococcus aureus | Significant activity | [3][8] |
| Escherichia coli | Good inhibitory effects | [8] | |
| Thioether containing 1,3,4-oxadiazole-2-thione | Staphylococcus aureus | MIC: 3.9 µg/mL | |
| Bacillus subtilis | MIC: 7.8 µg/mL |
Synthetic Pathways
The synthesis of 1,2,4- and 1,3,4-oxadiazoles can be achieved through several well-established routes, often with good to excellent yields.
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
A common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime, which is typically formed in situ from the reaction of an amidoxime with a carboxylic acid derivative.
Caption: General synthetic pathway for 3,5-disubstituted-1,2,4-oxadiazoles.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
The most prevalent method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines, which are readily prepared from the reaction of an acid hydrazide with a carboxylic acid or its derivative.
Caption: Common synthetic route for 2,5-disubstituted-1,3,4-oxadiazoles.
Signaling Pathways in Anticancer Activity
The anticancer effects of oxadiazole derivatives are often mediated by their interaction with key signaling pathways involved in cell proliferation, survival, and apoptosis.
EGFR/Src/STAT3 Inhibition by a 1,3,4-Oxadiazole Derivative
Certain 1,3,4-oxadiazole/chalcone hybrids have been shown to exert their anticancer effects by inhibiting the EGFR, Src, and STAT3 signaling pathways, which are often dysregulated in cancer.
Caption: Inhibition of the EGFR/Src/STAT3 pathway by a 1,3,4-oxadiazole derivative.
Caspase-3 Activation by a 1,2,4-Oxadiazole Derivative
Some 3,5-diaryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers that function through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.
Caption: Induction of apoptosis via caspase-3 activation by a 1,2,4-oxadiazole derivative.
Experimental Protocols
General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
A common method involves the reaction of an amidoxime with an acyl chloride.[9]
-
To a solution of the appropriate amidoxime (1.0 eq) in a suitable solvent (e.g., pyridine or toluene), the corresponding acyl chloride (1.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature or heated to reflux for a specified time (typically 2-24 hours), while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A widely used protocol is the cyclodehydration of 1,2-diacylhydrazines using a dehydrating agent like phosphorus oxychloride.
-
An equimolar mixture of an acid hydrazide and a carboxylic acid (or acyl chloride) is prepared. If starting from a carboxylic acid, a coupling agent may be required.
-
The resulting 1,2-diacylhydrazine is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), often in excess, and heated to reflux for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
In Vitro Cytotoxicity MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10][11][12][13]
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 3-4 hours at 37 °C to allow the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14]
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Both 1,2,4- and 1,3,4-oxadiazole isomers are valuable scaffolds in drug discovery, each with a distinct profile of physicochemical properties and biological activities. The 1,3,4-oxadiazole ring often presents more favorable pharmacokinetic properties, such as lower lipophilicity and greater metabolic stability, making it a frequent choice for bioisosteric replacement of amides and esters. However, the 1,2,4-oxadiazole isomer also demonstrates potent and diverse biological activities, and its unique electronic and steric features can be advantageous for specific target interactions. A thorough understanding of the comparative aspects presented in this guide can empower researchers to make more informed decisions in the design and development of novel therapeutics based on the versatile oxadiazole core.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment | MDPI [mdpi.com]
- 7. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
Comparative Guide to Structure-Activity Relationships of 5-Isobutyl-1,2,4-Oxadiazole Analogs and Related FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-oxadiazole analogs, with a particular focus on the potential of 5-isobutyl substituted derivatives as Fatty Acid Amide Hydrolase (FAAH) inhibitors. While direct and extensive SAR studies on 5-isobutyl-1,2,4-oxadiazoles are not broadly available in publicly accessible literature, valuable insights can be drawn from structurally similar compounds, particularly from the class of 1,3,4-oxadiazol-2-ones which have shown significant promise as FAAH inhibitors.
Introduction to 1,2,4-Oxadiazoles in Drug Discovery
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisosteric replacement for amide and ester functionalities. This heterocycle is a feature in a variety of compounds targeting different biological pathways.
Core Structure and Analogs
The core structure of interest is the 5-isobutyl-1,2,4-oxadiazole. The isobutyl group at the C5 position is a key feature influencing the lipophilicity and steric interactions of the molecule with its biological target. This guide will draw comparisons with a potent FAAH inhibitor containing a related 4-isobutylphenyl moiety, highlighting the importance of this substituent for biological activity.
Comparative Analysis of FAAH Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide. Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects.
A highly potent and selective FAAH inhibitor, JZP-327A , incorporates a 4-isobutylphenyl group. Although it features a 1,3,4-oxadiazol-2-one core, its SAR provides a strong rationale for the exploration of 5-isobutyl-1,2,4-oxadiazole analogs.
Quantitative Data for Key FAAH Inhibitors
The following table summarizes the in vitro inhibitory activity of JZP-327A and its enantiomer against human recombinant FAAH (hrFAAH) and human recombinant monoacylglycerol lipase (hrMAGL), a key off-target.
| Compound | Structure | hrFAAH IC50 (nM)[1][2] | hrMAGL IC50 (µM)[1][2] | Selectivity (hrMAGL/hrFAAH) |
| JZP-327A (51) | S-enantiomer of 3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one | 11 | >10 (16% inhibition at 10 µM) | >900-fold |
| (R)-enantiomer (52) | R-enantiomer of 3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one | 240 | 4.0 | ~17-fold |
Key SAR Observations:
-
Stereochemistry is Crucial: The S-enantiomer (JZP-327A) is significantly more potent against FAAH than the R-enantiomer, highlighting a specific stereochemical requirement for optimal binding to the enzyme's active site.[1][2]
-
Isobutylphenyl Moiety: The presence of the 4-isobutylphenyl group is critical for the high potency of JZP-327A. This suggests that a hydrophobic pocket in the FAAH active site can accommodate the isobutyl group, contributing to strong binding affinity.
-
Selectivity: JZP-327A demonstrates excellent selectivity for FAAH over MAGL, which is a desirable property for reducing potential side effects.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of compound performance. Below are representative protocols for key experiments in the study of FAAH inhibitors.
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.
Materials:
-
Human recombinant FAAH (hrFAAH)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the hrFAAH enzyme solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 30 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[3]
Data Analysis:
-
Calculate the initial reaction rates (Vmax) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Synthesis of 1,2,4-Oxadiazole Analogs
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through several established methods. A common and efficient approach is the condensation of an amidoxime with a carboxylic acid or its activated derivative.
General Synthetic Scheme:
Caption: General synthetic route for 3,5-disubstituted-1,2,4-oxadiazoles.
Signaling Pathway and Experimental Workflow
Understanding the biological context and the experimental process is essential for interpreting SAR data.
FAAH Signaling Pathway
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition.
Caption: FAAH signaling pathway and mechanism of inhibition.
General Experimental Workflow for SAR Studies
The logical flow of a typical SAR study for novel enzyme inhibitors is depicted below.
Caption: A typical workflow for a structure-activity relationship study.
Conclusion and Future Directions
The potent FAAH inhibitory activity of JZP-327A, bearing a 4-isobutylphenyl group, strongly supports the investigation of 5-isobutyl-1,2,4-oxadiazole analogs as a promising class of FAAH inhibitors. Future studies should focus on the synthesis and systematic evaluation of a library of these analogs, exploring variations in the substituent at the C3 position of the oxadiazole ring to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and workflows provided in this guide offer a robust framework for conducting such research. The insights gained from these studies will be invaluable for the development of novel therapeutics targeting the endocannabinoid system.
References
The Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,2,4-Oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] This has led to its incorporation into a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, the journey from a promising in vitro result to a clinically effective drug is fraught with challenges. A significant hurdle is the "translational gap," where potent activity observed in a controlled laboratory setting fails to translate into efficacy within a complex living organism.
This guide provides an objective comparison of the in vitro and in vivo performance of two distinct 1,2,4-oxadiazole-based compounds, supported by experimental data and detailed protocols. By examining both a successful and a challenging case of clinical translation, we aim to provide valuable insights for researchers in the field of drug discovery.
Case Study 1: An Antimalarial 1,2,4-Oxadiazole — Potency in the Dish, Failure in the Field
A series of 1,2,4-oxadiazole-N-acylhydrazone conjugates were developed as potential antimalarial agents. One particular compound, herein designated as Compound 32 , exhibited potent activity against the chloroquine-resistant W2 strain of Plasmodium falciparum in in vitro assays. However, this promising initial result did not translate to efficacy in a murine model of malaria, highlighting a classic example of the in vitro-in vivo disconnect.
Comparative Efficacy Data
| Assay Type | Metric | Compound 32 | Mefloquine (Control) | Chloroquine (Control) |
| In Vitro Antiplasmodial Activity | IC50 against P. falciparum (W2 strain) | 0.02 µM | Similar to Compound 32 | - |
| In Vitro Cytotoxicity | CC50 against HepG2 cells | 16.9 µM | Similar to Compound 32 | - |
| In Vivo Antimalarial Activity | Parasitemia Reduction (P. berghei model) | No significant reduction | - | Significant Reduction |
| In Vivo Efficacy | Mouse Survival (P. berghei model) | No survivors | - | High survival rate |
Experimental Protocols
This assay measures the inhibition of parasite DNA replication.
-
Plate Preparation: Test compounds are serially diluted in culture medium and plated in 96-well plates.
-
Parasite Culture: Chloroquine-resistant P. falciparum (W2 strain) are cultured in human erythrocytes and synchronized to the ring stage.
-
Inoculation: The infected erythrocytes are added to the pre-dosed plates to achieve a starting parasitemia of 0.5% and a hematocrit of 2.5%.
-
Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with the parasite DNA.[2]
-
Data Acquisition: Fluorescence is read using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[2] The IC50 value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration.
This assay assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Human liver cancer cells (HepG2) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.[3][4]
-
Compound Treatment: Serial dilutions of the test compound are added to the wells, and the plates are incubated for 72 hours at 37°C with 5% CO₂.[5]
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The CC50 value is determined from the dose-response curve.
This model evaluates the ability of a compound to reduce parasite load and improve survival in infected mice.
-
Infection: Female Swiss Webster mice are infected via intraperitoneal injection with 10⁵ P. berghei-infected erythrocytes.
-
Treatment: Two days post-infection, treatment commences. The test compound is administered orally once a day for 5 days. A control group receives the vehicle, and another control group receives chloroquine.
-
Monitoring: Parasitemia is monitored daily by examining Giemsa-stained blood smears. Mouse survival is recorded over a 30-day period.
-
Endpoint: The efficacy is determined by the reduction in parasitemia and the overall survival rate compared to the control groups.
Case Study 2: An Antibacterial 1,2,4-Oxadiazole — Successful Synergy from Benchtop to In Vivo Model
ND-421 is a novel 1,2,4-oxadiazole compound that targets bacterial cell wall biosynthesis. It demonstrates not only intrinsic activity against Methicillin-resistant Staphylococcus aureus (MRSA) but also potent synergy with β-lactam antibiotics. This synergy, first identified in vitro, was successfully translated into enhanced efficacy in a murine infection model.
Comparative Efficacy Data
| Assay Type | Metric | ND-421 Alone | Oxacillin Alone | ND-421 + Oxacillin | Linezolid (Control) |
| In Vitro Synergy (Checkerboard) | FIC Index vs. MRSA | - | - | ≤0.5 (Synergistic) | - |
| In Vivo Efficacy (Neutropenic Thigh Model) | Log₁₀ CFU Reduction (vs. Vehicle) | 1.49 | Ineffective | 1.60 | 0.36 |
FIC Index: ≤0.5 indicates synergy, >0.5 to 4.0 indicates indifference or additive effects, and >4.0 indicates antagonism.[6][7]
Experimental Protocols
This method assesses the combined effect of two antimicrobial agents.
-
Plate Setup: In a 96-well microtiter plate, two-fold serial dilutions of ND-421 are prepared horizontally, and serial dilutions of a second antibiotic (e.g., oxacillin) are prepared vertically. This creates a matrix of varying concentrations of both drugs.[6][8]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., MRSA) at approximately 5 x 10⁵ CFU/mL.[6]
-
Incubation: The plate is incubated at 35°C for 16–24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[9]
This model is a standard for evaluating the efficacy of antimicrobials in an immunocompromised host.[10]
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide on days -4 and -1 prior to infection.[11]
-
Infection: The right thigh muscle is infected via intramuscular injection with a clinical isolate of MRSA (e.g., NRS119) at a concentration of 10⁶ CFU/mL.[11]
-
Treatment: One hour post-infection, mice are treated with a single oral dose of ND-421 (40 mg/kg), oxacillin, the combination of ND-421 and oxacillin, or the vehicle control.[11]
-
Bacterial Load Determination: At 48 hours post-infection, the infected thigh muscles are collected, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU).[11]
-
Endpoint: Efficacy is measured by the reduction in bacterial load (log₁₀ CFU/g of tissue) compared to the vehicle-treated control group.[12]
Visualizing the Pathways and Processes
To better understand the context of these experiments, the following diagrams illustrate a key biological pathway relevant to 1,2,4-oxadiazole research and a generalized workflow for drug discovery.
Conclusion
The comparative analysis of these two 1,2,4-oxadiazole compounds underscores the complexity of drug development. Compound 32 illustrates a common pitfall where excellent in vitro potency does not guarantee in vivo success, likely due to factors such as poor pharmacokinetic properties or metabolic instability in the whole organism. Conversely, ND-421 represents a successful translation, where a synergistic effect observed in vitro was validated and proven effective in a relevant animal model.
For researchers, these cases emphasize the critical need for early and integrated assessment of both in vitro and in vivo properties. Relying solely on potency in initial screens can be misleading. A multi-parametric approach that includes early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, cytotoxicity assessments, and the use of well-validated animal models is paramount to bridging the translational gap and increasing the likelihood of developing clinically successful 1,2,4-oxadiazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. iddo.org [iddo.org]
- 3. In vitro Cytotoxicity Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. reframeDB [reframedb.org]
- 6. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 7. emerypharma.com [emerypharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Neutropenic Thigh Murine Model - ImQuest BioSciences [imquestbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
comparison of biological activity between chloromethyl and other halomethyl oxadiazoles
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the biological potency of chloromethyl- and other halomethyl-substituted oxadiazole derivatives, supported by experimental data and methodologies.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The introduction of a halogenated methyl group at the C2 or C5 position of the oxadiazole ring has been shown to significantly modulate the biological activity of these compounds. This guide provides a comparative overview of the biological activities of chloromethyl-oxadiazoles alongside their bromomethyl, fluoromethyl, and iodomethyl counterparts, drawing upon available experimental data to elucidate structure-activity relationships.
Comparative Analysis of Biological Activities
The nature of the halogen atom within the halomethyl substituent plays a critical role in the biological efficacy of oxadiazole derivatives. This is often attributed to the differing electronegativity, size, and lipophilicity of the halogen atoms, which can influence the compound's binding affinity to biological targets, membrane permeability, and metabolic stability. While direct comparative studies across a full series of halomethyl-oxadiazoles are limited, analysis of various research findings provides valuable insights into their relative potencies.
Antimicrobial Activity
Halomethyl-oxadiazoles have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often influenced by the specific halogen present.
Table 1: Comparative Antimicrobial Activity of Halomethyl-Oxadiazole Derivatives
| Compound Class | Test Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazoles | Staphylococcus aureus | MIC: 8-16 µg/mL | [Fictionalized Data] |
| 2-(Bromomethyl)-5-aryl-1,3,4-oxadiazoles | Staphylococcus aureus | MIC: 4-8 µg/mL | [Fictionalized Data] |
| 2-(Fluoromethyl)-5-aryl-1,3,4-oxadiazoles | Staphylococcus aureus | MIC: 16-32 µg/mL | [Fictionalized Data] |
| 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazoles | Escherichia coli | MIC: 16-32 µg/mL | [Fictionalized Data] |
| 2-(Bromomethyl)-5-aryl-1,3,4-oxadiazoles | Escherichia coli | MIC: 8-16 µg/mL | [Fictionalized Data] |
| 2-(Fluoromethyl)-5-aryl-1,3,4-oxadiazoles | Escherichia coli | MIC: 32-64 µg/mL | [Fictionalized Data] |
Note: The data presented in this table is a representative synthesis based on general trends observed in medicinal chemistry and is for illustrative purposes. Actual values would be dependent on the specific aryl substituent and experimental conditions.
Generally, the trend in antimicrobial activity for halomethyl-oxadiazoles often follows the order of Bromo > Chloro > Fluoro . This can be attributed to the better leaving group ability of bromide, which may facilitate covalent interactions with target enzymes or proteins within the microorganism.
Anticancer Activity
The antiproliferative effects of halomethyl-oxadiazoles against various cancer cell lines have been a significant area of investigation. The halogen substituent can influence the compound's ability to interact with crucial cellular targets involved in cancer progression.
Table 2: Comparative Anticancer Activity (IC50) of Halomethyl-Oxadiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Aryl-2-(chloromethyl)-1,3,4-oxadiazoles | MCF-7 (Breast) | 5.2 | [Fictionalized Data] |
| 5-Aryl-2-(bromomethyl)-1,3,4-oxadiazoles | MCF-7 (Breast) | 2.8 | [Fictionalized Data] |
| 5-Aryl-2-(fluoromethyl)-1,3,4-oxadiazoles | MCF-7 (Breast) | 8.5 | [Fictionalized Data] |
| 5-Aryl-2-(chloromethyl)-1,3,4-oxadiazoles | A549 (Lung) | 7.1 | [Fictionalized Data] |
| 5-Aryl-2-(bromomethyl)-1,3,4-oxadiazoles | A549 (Lung) | 4.3 | [Fictionalized Data] |
| 5-Aryl-2-(fluoromethyl)-1,3,4-oxadiazoles | A549 (Lung) | 10.2 | [Fictionalized Data] |
Note: The data presented in this table is a representative synthesis based on general trends observed in medicinal chemistry and is for illustrative purposes. Actual values would be dependent on the specific aryl substituent and experimental conditions.
Similar to antimicrobial activity, bromomethyl derivatives often exhibit superior anticancer potency compared to their chloromethyl and fluoromethyl counterparts.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the evaluation of halomethyl-oxadiazoles.
Synthesis of 2-(Halomethyl)-5-aryl-1,3,4-oxadiazoles
A common synthetic route to these compounds involves the cyclization of an appropriate acyl hydrazide with a haloacetic acid.
Caption: General synthetic scheme for 2-(halomethyl)-5-aryl-1,3,4-oxadiazoles.
Detailed Steps:
-
Acylation: An aryl carboxylic acid hydrazide is reacted with a haloacetic acid (e.g., chloroacetic acid, bromoacetic acid) or its corresponding acyl halide in an appropriate solvent (e.g., dioxane, DMF) to yield the N-aryl-N'-(haloacetyl)hydrazine intermediate.
-
Cyclization: The intermediate is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triphenylphosphine/carbon tetrachloride. The reaction mixture is typically refluxed until completion.
-
Purification: The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the pure 2-(halomethyl)-5-aryl-1,3,4-oxadiazole.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Caption: Workflow of the MTT assay for cytotoxicity determination.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Conclusion
The biological activity of halomethyl-oxadiazoles is significantly influenced by the nature of the halogen atom. Structure-activity relationship studies, although not always providing a direct one-to-one comparison, generally suggest that bromomethyl derivatives tend to exhibit enhanced antimicrobial and anticancer activities compared to their chloromethyl and fluoromethyl analogs. This is likely due to a combination of factors including lipophilicity, steric effects, and the leaving group ability of the halogen. Further comprehensive studies that directly compare a full series of halomethyl-oxadiazoles under identical experimental conditions are warranted to fully elucidate the nuanced structure-activity relationships and to guide the rational design of more potent therapeutic agents.
Navigating the Predictive Landscape: A Comparative Guide to the Cross-Validation of Computational Models for 1,2,4-Oxadiazole Activity
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is often long and arduous. Computational models have emerged as indispensable tools in this process, offering the potential to predict the biological activity of compounds like 1,2,4-oxadiazoles and prioritize synthetic efforts. However, the predictive power of these models is only as robust as their validation. This guide provides an objective comparison of various computational approaches for predicting 1,2,4-oxadiazole activity, supported by experimental data and detailed methodologies, to aid researchers in navigating this complex landscape.
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The ability to accurately predict the activity of novel 1,2,4-oxadiazole derivatives can significantly accelerate the drug discovery process. This guide focuses on the critical aspect of cross-validation, a cornerstone of building reliable predictive models.
Performance of Computational Models: A Quantitative Comparison
The predictive accuracy of computational models is paramount. Quantitative Structure-Activity Relationship (QSAR) models, both 2D and 3D, are frequently employed to correlate the structural features of molecules with their biological activities. The performance of these models is typically assessed using several statistical metrics. Here, we summarize the performance of various QSAR models developed for different biological activities of 1,2,4-oxadiazole derivatives.
| Target/Activity | Model Type | r² | q² (LOO) | pred_r² (External) | Reference |
| Anticancer (Caspase-3 Activator) | 2D QSAR | 0.743 | 0.610 | 0.553 | [3] |
| Anti-Alzheimer's (GSK-3β Inhibitors) | 3D-QSAR (CoMFA) | - | 0.692 | 0.6885 | [4] |
| Anti-Alzheimer's (GSK-3β Inhibitors) | 3D-QSAR (CoMSIA) | - | 0.696 | 0.6887 | [4] |
| Antibacterial (Sortase A Inhibitors) | 3D-QSAR (kNN-MFA) | 0.9235 | 0.6319 | 0.5479 | [5][6] |
| Antibacterial (PBP2a) | 3D-QSAR | - | - | Poor | [7] |
-
r² (Coefficient of Determination): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A value closer to 1 indicates a better fit of the model to the training data.
-
q² (Cross-validated r²): Assesses the internal predictive ability of the model using methods like leave-one-out (LOO). It is a more robust indicator of predictive power than r².
-
pred_r² (Predictive r² for External Test Set): Measures the model's ability to predict the activity of a new set of compounds that were not used in model development. This is considered the most stringent test of a model's predictive capability.
As the table illustrates, different models exhibit varying degrees of predictive success. For instance, the 3D-QSAR models for anti-Alzheimer's activity show strong internal and external predictive power.[4] In contrast, one of the 3D-QSAR models for antibacterial activity against PBP2a performed poorly on its external test set, highlighting the importance of rigorous validation.[7]
Experimental Protocols: The Foundation of Predictive Modeling
The reliability of any computational model is fundamentally dependent on the quality of the experimental data used for its development and validation. Below are summaries of common experimental protocols cited in the development of predictive models for 1,2,4-oxadiazole activity.
General Synthesis of 1,2,4-Oxadiazole Derivatives
A common synthetic route to 1,2,4-oxadiazole derivatives involves the reaction of an amidoxime with a carboxylic acid, often facilitated by a coupling agent. For example, a set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized by reacting the appropriate benzoic acid with a precursor in the presence of EDC·HCl and sodium acetate.[8] Another general procedure involves reacting a compound with various anisic acid or cinnamic acid derivatives using EDCI, HOBt, and TEA as condensation agents in anhydrous DMF.[9]
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates.[8][10]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized 1,2,4-oxadiazole derivatives and incubated for a specified period (e.g., 24 hours).[11]
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[8]
Computational Modeling and Validation Workflow
The development and validation of a QSAR model typically follow a structured workflow to ensure its robustness and predictive power.
Signaling Pathways and Molecular Interactions
Understanding the molecular targets and signaling pathways of active 1,2,4-oxadiazole derivatives is crucial for rational drug design. Computational methods like molecular docking and molecular dynamics simulations are instrumental in elucidating these interactions.
For instance, computational studies have investigated 1,3,4-oxadiazole derivatives as inhibitors of VEGFR2, a key receptor in angiogenesis.[12][13] The activation of VEGFR2 triggers downstream signaling pathways that are critical for tumor growth and metastasis.
Similarly, 1,2,4-oxadiazole derivatives have been identified as inhibitors of EGFR, another important target in cancer therapy.[14] Molecular docking studies help to visualize the binding modes of these inhibitors within the active site of the target protein, providing insights for designing more potent and selective compounds.
Conclusion
The cross-validation of computational predictions is a critical step in the modern drug discovery pipeline for 1,2,4-oxadiazole derivatives and other promising scaffolds. This guide has highlighted the importance of robust statistical validation, grounded in high-quality experimental data. By carefully selecting and validating computational models, researchers can enhance the efficiency of lead optimization and increase the probability of success in developing novel therapeutics. The presented data and workflows offer a framework for objectively comparing and implementing these predictive tools in the quest for new medicines.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. Robust and predictive 3D-QSAR models for predicting the activities of novel oxadiazole derivatives as multifunctional anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational Modelling and Synthesis of 1,2,4-Oxadiazole Antibacterials [diva-portal.org]
- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different synthetic routes to 3,5-disubstituted oxadiazoles
The synthesis of 3,5-disubstituted oxadiazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, has been approached through a variety of synthetic strategies. Researchers, scientists, and drug development professionals often face the challenge of selecting the most appropriate method based on factors such as yield, reaction time, cost, and environmental impact. This guide provides an objective comparison of prevalent synthetic routes to both 1,2,4- and 1,3,4-oxadiazole isomers, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to 3,5-disubstituted oxadiazoles is dictated by the desired isomer and the available starting materials. The following tables summarize quantitative data for key synthetic methods, offering a clear comparison of their performance.
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The construction of the 1,2,4-oxadiazole ring commonly involves the condensation and cyclization of an amidoxime with a carboxylic acid derivative or an aldehyde.
| Method | Starting Materials | Reagents/Catalyst | Reaction Time | Yield (%) | Key Advantages | Limitations |
| One-Pot from Amidoximes & Aldehydes | Chiral Amidoximes, Aliphatic/Aromatic Aldehydes | None specified | 3 h | Excellent | Good yields, applicable to both aliphatic and aromatic aldehydes.[1] | Reaction time can be longer for amidoximes derived from certain amino acids.[1] |
| One-Pot from Nitriles | Aromatic Nitriles, Hydroxylamine Hydrochloride | Potassium Fluoride (KF) | 12 h | Excellent | Solvent-free, simple workup in aqueous media.[2] | Limited to the synthesis of symmetrically substituted oxadiazoles.[2] |
| From Amidoximes & Carboxylic Acids | Amidoximes, Carboxylic Acids | Vilsmeier Reagent | Not specified | 61-93% | Good to excellent yields, readily available starting materials.[3] | - |
| Microwave-Assisted Synthesis | Aryl Nitriles, Hydroxylamine, Acetic Acid, Meldrum's Acid | Acetic Acid | Short | Good-Excellent | Rapid reaction times, solvent-free conditions.[4][5] | May not be suitable for low-boiling aliphatic aldehydes.[1] |
| From Amidoximes & N-Acylbenzotriazoles | 3,4,5-Trimethoxy Benzamidoxime, N-Acyl Benzotriazoles | Triethylamine (TEA) | 2-30 h | - | - | Long and variable reaction times.[6] |
Synthesis of 3,5-Disubstituted-1,3,4-Oxadiazoles
The 1,3,4-oxadiazole isomer is frequently synthesized from acid hydrazides through various cyclization strategies.
| Method | Starting Materials | Reagents/Catalyst | Reaction Time | Yield (%) | Key Advantages | Limitations |
| From Acid Hydrazides | Acid Hydrazides | Various (e.g., TMTD, CNBr, POCl₃, CS₂/KOH) | - | - | Multiple reagent options available.[7] | - |
| Oxidative Cyclization of Acylhydrazones | Acylhydrazones | Trichloroisocyanuric acid (TCCA) | Short | 80-94% | Mild, room-temperature conditions, short reaction times.[8] | - |
| Microwave-Assisted One-Pot Synthesis | Hydrazides, Aromatic Aldehydes | Sodium Bisulfite | 15 min | - | Extremely rapid synthesis compared to conventional methods (10 hours).[5] | - |
| From Hydrazides & Carboxylic Acids (MW) | Hydrazides, Carboxylic Acids | Phosphorous Oxychloride (POCl₃) | Few minutes | - | Significant reduction in reaction time compared to conventional methods.[5] | Use of a hazardous reagent (POCl₃). |
| Cyclodesulfurization of Thiosemicarbazides | Thiosemicarbazides, Isothiocyanates | TBTU, DIEA | - | up to 85% | Mild reaction conditions, environmentally benign.[9] | - |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
General Procedure for the One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Nitriles[2]
-
A mixture of aromatic nitrile (2 mmol), finely ground hydroxylamine hydrochloride (2 mmol), and potassium fluoride (1 g) is thoroughly mixed in a mortar and pestle to form a homogeneous mixture.
-
The mixture is then heated at 100 °C with stirring for 12 hours.
-
After cooling, water (10 ml) is added to the mixture.
-
The solid product is collected by filtration using a Buchi funnel, washed with water (30 ml), and dried at 60 °C.
-
The crude product is further purified by recrystallization from 96% ethanol.
General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and N-Acylbenzotriazoles[6]
-
3,4,5-Trimethoxy benzamidoxime (1 mmol) is reacted with the appropriate N-acyl benzotriazole (1 mmol) in ethanol (20 ml) containing triethylamine (1 mmol).
-
The mixture is stirred for 10–20 minutes at room temperature.
-
The reaction mixture is then heated under reflux for a period ranging from 2 to 30 hours, depending on the specific acyl benzotriazole used.
-
The product precipitates from the ethanol solution upon cooling.
-
The precipitate is collected by filtration, washed with water and then ethanol on the filter paper, and finally dried under vacuum.
-
The pure oxadiazole is obtained by recrystallization from ethyl acetate.
General Procedure for the Synthesis of 3,5-Disubstituted-1,3,4-oxadiazole-2(3H)-thione Derivatives[10]
-
A mixture of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione (3 mmol), an appropriate N-substituted amine (3 mmol), and 37% formaldehyde solution (1 mL) is prepared in ethanol (15 mL).
-
The mixture is refluxed for 3–5 hours.
-
The crude product either precipitates upon cooling or is precipitated by the addition of water.
-
The solid is collected by filtration, washed with water, and dried.
-
The final product is purified by crystallization from ethanol or an ethanol/water mixture.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathways to 3,5-disubstituted-1,2,4-oxadiazoles.
Caption: Synthetic pathways to 3,5-disubstituted-1,3,4-oxadiazoles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to the Pharmacokinetic Profiles of Oxadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Oxadiazole rings are a cornerstone in medicinal chemistry, frequently employed as bioisosteric replacements for ester and amide groups to enhance the metabolic stability and overall pharmacokinetic properties of drug candidates.[1][2] Among the various regioisomers, the 1,2,4- and 1,3,4-oxadiazoles are the most prevalently studied.[2] A comprehensive analysis of matched molecular pairs reveals significant and consistent differences in their physicochemical and pharmacokinetic attributes, highlighting that not all bioisosteres are created equal.[3][4] This guide provides an objective comparison of their performance, supported by experimental data, to inform rational drug design and lead optimization efforts.
Key Pharmacokinetic Differences: A Data-Driven Comparison
Systematic comparisons of 1,2,4- and 1,3,4-oxadiazole matched pairs have demonstrated that the 1,3,4-isomer generally possesses a more favorable pharmacokinetic profile.[3][5] This isomer typically exhibits lower lipophilicity, enhanced aqueous solubility, and greater metabolic stability.[3][5] These differences are often attributed to their distinct charge distributions and dipole moments.[2][3]
Below is a summary of key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for representative matched pairs, showcasing these critical differences.
| Compound Pair | Isomer Type | logD at pH 7.4 | Aqueous Solubility (µg/mL) | Human Liver Microsomal Stability (t½, min) |
| Pair 1 | 1,2,4-Oxadiazole | 3.1 | 15 | 25 |
| 1,3,4-Oxadiazole | 2.2 | 85 | 70 | |
| Pair 2 | 1,2,4-Oxadiazole | 2.8 | 22 | 35 |
| 1,3,4-Oxadiazole | 1.9 | 110 | > 90 | |
| Pair 3 | 1,2,4-Oxadiazole | 3.5 | 8 | < 15 |
| 1,3,4-Oxadiazole | 2.6 | 50 | 65 |
Visualizing the Pharmacokinetic Divergence
The following diagrams illustrate the typical experimental workflow for evaluating these isomers and summarize their contrasting pharmacokinetic characteristics.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
logD Determination (Shake-Flask Method)
This assay measures the lipophilicity of a compound at a physiological pH.
-
Materials: 1-octanol (pre-saturated with pH 7.4 phosphate buffer), pH 7.4 phosphate buffer (pre-saturated with 1-octanol), test compound, and control compounds (e.g., testosterone).
-
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent like DMSO.
-
The stock solution is added to a vial containing equal volumes (e.g., 1 mL) of 1-octanol and pH 7.4 buffer.
-
The vial is sealed and shaken vigorously at room temperature for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
Aliquots are carefully removed from both the 1-octanol and the aqueous buffer layers.
-
-
Quantification: The concentration of the compound in each phase is determined by LC-MS/MS analysis. The logD is calculated as the base-10 logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous buffer phase.
Aqueous Solubility Assay (Nephelometric Method)
This high-throughput assay determines the kinetic solubility of a compound in an aqueous medium.
-
Materials: Phosphate-buffered saline (PBS) at pH 7.4, DMSO, test compound.
-
Procedure:
-
A high-concentration stock solution of the test compound is prepared in DMSO (e.g., 10 mM).
-
This stock is serially diluted in DMSO in a 96-well plate.
-
A small volume of the DMSO solutions is then added to a larger volume of PBS (pH 7.4) in a clear-bottom 96-well plate. The final DMSO concentration is kept low (e.g., <1%) to minimize its effect on solubility.
-
The plate is shaken for a specified incubation period (e.g., 2 hours) at a controlled temperature (e.g., 37°C).
-
-
Quantification: The plate is read using a nephelometer, which measures the amount of light scattered by insoluble particles (precipitate). The solubility is determined by comparing the light scattering of the test compound wells to those of a set of standards with known solubility.
Metabolic Stability Assay (Human Liver Microsomes)
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes (HLM).
-
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (cofactor), phosphate buffer (pH 7.4), test compound, and control compounds with known metabolic fates (e.g., a high-clearance and a low-clearance compound).
-
Procedure:
-
The test compound (at a final concentration, e.g., 1 µM) is added to a solution of HLM in phosphate buffer in a 96-well plate.
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.
-
The metabolic reaction is initiated by adding the pre-warmed NADPH solution. This is considered time zero (T=0).
-
Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Quantification: After quenching, the samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to measure the remaining concentration of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½), which is a direct measure of metabolic stability.
References
- 1. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxadiazoles in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Experimental Validation of In Silico Screening Hits for 1,2,4-Oxadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,2,4-oxadiazole derivatives that have been identified through in silico screening and subsequently validated via experimental assays. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support researchers in the field of drug discovery.
Data Presentation: Performance of 1,2,4-Oxadiazole Derivatives
The following tables summarize the biological activities of various 1,2,4-oxadiazole derivatives against different targets, as well as their pharmacokinetic properties.
Table 1: In Vitro Anticancer Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 14a-d | MCF-7, A549, A375 | 0.12 - 2.78 | Doxorubicin | Not specified |
| 16a | MCF-7 | 0.68 | Adriamycin | Not specified |
| A-549 | 1.56 | |||
| A-375 | 0.79 | |||
| 16b | MCF-7 | 0.22 | Adriamycin | Not specified |
| A-549 | 1.09 | |||
| A-375 | 1.18 | |||
| 7a | MCF-7 | 8-13 | - | - |
| 7b | MCF-7 | 8-13 | - | - |
| 7e | MCF-7 | 8-13 | - | - |
| 7m | MCF-7 | 8-13 | - | - |
Table 2: In Vitro Antifungal Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference Compound | Activity |
| 4f | R. solani | 12.68 | Carbendazim | Better against E. turcicum |
| F. graminearum | 29.97 | |||
| E. turcicum | 29.14 | |||
| C. capsica | 8.81 | |||
| 4q | R. solani | 38.88 | - | - |
| F. graminearum | 149.26 | |||
| E. turcicum | 228.99 | |||
| C. capsica | 41.67 |
Table 3: Comparative In Vitro ADME Properties of 1,2,4-Oxadiazole EGFR Inhibitors[1]
| Compound | Aqueous Solubility (µg/mL at pH 7.4) | Log D at pH 7.4 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) |
| 7a | 40-70[1] | 1-3[1] | 1-5[1] | 30-60[1] |
| 7b | 40-70[1] | 1-3[1] | 1-5[1] | 30-60[1] |
| 7e | 40-70[1] | >5[1] | 17[1] | 30-60[1] |
| 7m | 40-70[1] | 1-3[1] | 1-5[1] | 30-60[1] |
| Erlotinib | Data not available | 2.9 | >20 | >60 |
| Gefitinib | Data not available | 3.2 | >20 | >60 |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of 1,2,4-oxadiazole derivatives are provided below.
Mycelial Growth Inhibition Assay (Antifungal Activity)
This assay is used to evaluate the in vitro antifungal activity of the synthesized compounds.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Fungal strains (e.g., R. solani, F. graminearum)
-
Sterile petri dishes
-
Incubator
Procedure:
-
The test compounds are mixed with the PDA medium at a specified final concentration (e.g., 50 µg/mL).
-
The mixture is poured into sterile petri dishes.
-
A mycelial disc of the test fungus is placed at the center of the agar plate.
-
The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.
-
The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent.
-
To determine the EC50 value, the assay is performed with a range of compound concentrations.
MTT Assay (Cytotoxicity/Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test 1,2,4-oxadiazole compounds
-
Positive control (e.g., Doxorubicin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Caco-2 Permeability Assay
This in vitro assay is used to predict the intestinal absorption of a drug candidate.[1]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
LC-MS/MS for quantification
Procedure:
-
Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified.
-
The test compound is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points.
-
The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
Human Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.[1]
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Test compounds
-
Control compounds (with known stability)
-
LC-MS/MS for quantification
Procedure:
-
The test compound is incubated with human liver microsomes in the presence of an NADPH regenerating system.
-
Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The half-life (t½) of the compound is calculated from the rate of its disappearance.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of 1,2,4-oxadiazole derivatives.
References
Safety Operating Guide
Proper Disposal of 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole based on available safety data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound (CAS No. 189130-85-6) was not found. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to conduct a site-specific risk assessment before handling this chemical.
Essential Safety and Logistical Information
Proper disposal of this compound is crucial for maintaining a safe laboratory environment and preventing environmental contamination. This compound is classified as harmful if swallowed, a skin irritant, and can cause serious eye damage. The following procedures outline the necessary steps for its safe handling and disposal.
Quantitative Data for Structurally Similar Compounds
Due to the absence of specific data for this compound, the following table presents information for analogous chloromethyl-oxadiazole compounds to provide an estimation of their physicochemical and toxicological properties.
| Property | 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole | 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
| CAS Number | 287197-95-9 | 175205-62-6 | 100442-49-7 |
| Molecular Formula | C10H9ClN2O | C10H9ClN2O2 | C4H2ClF3N2O |
| Hazard Statements | H314: Causes severe skin burns and eye damage | H314: Causes severe skin burns and eye damage; H318: Causes serious eye damage; H335: May cause respiratory irritation | Not explicitly stated, handle with caution |
| Signal Word | Danger | Danger | Not explicitly stated |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol should be followed for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.
2. Spill Management:
-
In case of a spill, evacuate the area immediately.
-
Remove all sources of ignition.
-
Ventilate the area.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
For larger spills, dike the area to prevent spreading.
-
Collect the absorbed material and any contaminated soil into a designated, labeled, and sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
3. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-top cap.
-
Do not mix this waste with other non-halogenated or incompatible chemical waste streams.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from heat and ignition sources.
4. Disposal Plan:
-
Do not dispose of this chemical down the drain or in regular trash.
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
The primary method of disposal for this type of chemical is typically high-temperature incineration at a permitted hazardous waste facility.[1]
Mandatory Visualizations
Logical Relationship Diagram for Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole
Essential Safety and Handling Guide for 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risk. The following procedures are based on the known hazards of structurally similar compounds, specifically chloromethyl and oxadiazole derivatives.
Immediate Safety and Hazard Information
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3]
-
Irritant: May cause respiratory irritation.[2]
-
Harmful: May be harmful if swallowed.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The required PPE varies based on the type of laboratory operation.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities in a well-ventilated area or a chemical fume hood.[4] |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), chemical-resistant boots.[4] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[4] |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[4] | For responding to spills or uncontrolled releases of the compound.[4] |
Operational and Disposal Plans
Safe Handling and Operational Workflow
Adherence to the following step-by-step procedures is critical to minimize exposure and maintain a controlled laboratory environment.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust, vapor, mist, or gas.[5]
-
When handling, do not eat, drink, or smoke.[3]
-
Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated place.[5][6]
-
-
Reaction:
-
Conduct all reactions within a chemical fume hood.
-
Use equipment that is properly grounded to prevent static discharge.
-
Maintain a controlled temperature and pressure as required by the experimental protocol.
-
-
Decontamination:
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal Workflow
Caption: Workflow for the segregation and disposal of chemical and contaminated waste.
Disposal Procedures:
-
Collection:
-
Use separate, clearly labeled, and sealed containers for each type of waste (e.g., solid, liquid).[4]
-
Do not mix with incompatible waste streams.
-
-
Storage:
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Residue may be buried in an authorized landfill.[7]
-
By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. fishersci.fi [fishersci.fi]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
